Potassium laurate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
10124-65-9 |
|---|---|
Molecular Formula |
C12H24KO2 |
Molecular Weight |
239.42 g/mol |
IUPAC Name |
potassium;dodecanoate |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
InChI Key |
OGGBYDPEZJVNHM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] |
Isomeric SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[K] |
Other CAS No. |
10124-65-9 67701-09-1 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
143-07-7 (Parent) |
Synonyms |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origin of Product |
United States |
Foundational & Exploratory
Potassium laurate synthesis from lauric acid protocol
An In-depth Technical Guide to the Synthesis of Potassium Laurate from Lauric Acid
This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of this compound from lauric acid.
Introduction
This compound, the potassium salt of lauric acid (dodecanoic acid), is an anionic surfactant and a key component in the formulation of various personal care and pharmaceutical products.[1] Its amphiphilic nature, with a 12-carbon hydrophobic tail and a hydrophilic carboxylate head, allows it to act as an effective emulsifier, cleansing agent, and stabilizer. The synthesis from lauric acid is a fundamental acid-base neutralization reaction, commonly referred to as saponification. This document provides a detailed protocol for this synthesis, summarizes key experimental parameters, and outlines methods for the characterization of the final product. The reaction is a neutralization process where the carboxylic acid group of lauric acid reacts with potassium hydroxide to form this compound and water.[2][3]
The chemical equation for this reaction is:
C₁₂H₂₄O₂ (Lauric Acid) + KOH (Potassium Hydroxide) → C₁₂H₂₃KO₂ (this compound) + H₂O (Water)[3]
Experimental Protocols
The synthesis of this compound is primarily achieved through the direct reaction of lauric acid with potassium hydroxide.[4][5] The following protocols detail methodologies found in the scientific literature.
Protocol 1: General Aqueous Synthesis
This method utilizes water as the solvent and is a common laboratory-scale procedure.
-
Materials:
-
Lauric Acid (C₁₂H₂₄O₂)
-
Potassium Hydroxide (KOH)
-
Deionized Water
-
-
Equipment:
-
Reaction flask equipped with a reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
-
Procedure:
-
In a reaction flask, dissolve 14.4 g of lauric acid in 100 mL of deionized water.[2]
-
In a separate beaker, carefully dissolve 17.6 g of potassium hydroxide in a minimal amount of deionized water. Caution: This process is exothermic.
-
Slowly add the potassium hydroxide solution to the lauric acid solution with continuous stirring.
-
Heat the reaction mixture to a temperature between 80-85°C.[2] Other sources suggest a broader range of 60-80°C.[2]
-
Maintain the reaction at this temperature for 4-6 hours under constant stirring to ensure the reaction goes to completion.[2] Some protocols suggest a longer duration of 6-8 hours.[4] Monitoring the pH can be used to ensure complete neutralization of the lauric acid.[2]
-
After the reaction period, allow the mixture to cool to room temperature.
-
This compound may precipitate upon cooling. Additional water can be added to aid in the precipitation process.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials or impurities.
-
Dry the purified this compound in a vacuum oven.[4]
-
Protocol 2: Synthesis with Recrystallization for Higher Purity
For applications requiring high purity, a recrystallization step is recommended.
-
Materials:
-
Lauric Acid
-
Potassium Hydroxide
-
Aqueous solution
-
Benzene-methanol mixture for recrystallization
-
-
Procedure:
-
Synthesize crude this compound by refluxing equimolar amounts of lauric acid and potassium hydroxide in an aqueous solution for 6-8 hours using a water bath.[4]
-
Purify the crude product by recrystallization using a benzene-methanol mixture.[4]
-
Dry the purified crystals under reduced pressure.[4]
-
The purity of the final product can be verified by its melting point.[4]
-
Data Presentation
The table below summarizes the quantitative data and various reaction conditions for the synthesis of this compound as described in the literature.
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Recrystallization) |
| Lauric Acid | 14.4 g | Equivalent amounts with KOH |
| Potassium Hydroxide | 17.6 g | Equivalent amounts with Lauric Acid |
| Solvent | 100 mL Deionized Water | Aqueous solution; Benzene-Methanol for recrystallization |
| Temperature | 80-85°C (or 60-80°C)[2] | Reflux on a water bath[4] |
| Reaction Time | 4-6 hours[2] | 6-8 hours[4] |
| Purification Method | Washing with cold water[2] | Recrystallization[4] |
| Reported Yield | Not explicitly stated | A yield of 82.5% has been reported for a this compound synthesis route. |
Characterization of this compound
To ensure the successful synthesis and purity of this compound, several analytical techniques can be employed.
-
Melting Point: The melting point of the purified product can be determined and compared with the literature value of 43.8°C.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the formation of this compound. The IR spectrum of the product should show the disappearance of the broad O-H stretch of the carboxylic acid in lauric acid and the appearance of a characteristic absorption band for the carboxylate group (COO⁻) around 1560–1540 cm⁻¹.[2] The absorption bands corresponding to the aliphatic C-H stretches will remain.[3]
Mandatory Visualization
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical equation for this compound synthesis.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Molecular Self-Assembly of Potassium Laurate in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular self-assembly of potassium laurate in aqueous solutions. This compound (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is an anionic surfactant that serves as a valuable model system for studying the fundamental principles of self-assembly. Its behavior in water is critical for a wide range of applications, from detergency and emulsification to its use as an excipient in pharmaceutical formulations. This guide details the thermodynamic principles governing micellization, quantitative data on its assembly characteristics, and detailed experimental protocols for its characterization.
The Fundamentals of this compound Self-Assembly
This compound is an amphiphilic molecule, possessing a hydrophilic carboxylate head group (-COO⁻K⁺) and a hydrophobic 12-carbon alkyl tail. In aqueous environments, these molecules exhibit unique behavior to minimize the unfavorable interaction between the hydrophobic tails and water molecules. This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.
At low concentrations, this compound exists as individual monomers dispersed in the solution. As the concentration increases, the surfactant monomers begin to adsorb at the air-water interface, reducing the surface tension of the water. Upon reaching a specific concentration, known as the Critical Micelle Concentration (CMC) , the monomers spontaneously aggregate in the bulk solution to form organized structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form a charged corona at the micelle-water interface. This process of micelle formation is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.
Quantitative Data on this compound Self-Assembly
The self-assembly of this compound can be characterized by several key parameters. The following tables summarize available quantitative data. It is important to note that specific values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.
| Parameter | Value | Temperature (°C) | Method | Reference |
| Critical Micelle Concentration (CMC) | 8.0 mM (0.008 mol/L) | 23 | Z-Scan | [2] |
| Typically increases with temperature | Various | Conductivity, Surface Tension | [3][4] |
| Parameter | Estimated Value | Notes | Reference |
| Aggregation Number (N) | 55 - 70 | This is an approximation based on data for sodium laurate micelles. The aggregation number represents the average number of surfactant monomers in a single micelle. | [1] |
| Micelle Shape | Spherical | At concentrations close to the CMC, this compound micelles are generally considered to be spherical. At higher concentrations, transitions to other shapes like ellipsoidal or cylindrical micelles can occur. | [5] |
Thermodynamics of Micellization
The process of micellization is governed by fundamental thermodynamic principles. The spontaneity of micelle formation is determined by the change in Gibbs free energy (ΔG°mic).
The standard Gibbs free energy of micellization can be calculated using the following equation:
ΔG°mic = RT ln(CMC)
where R is the universal gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.
The Gibbs free energy change is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions:
ΔG°mic = ΔH°mic - TΔS°mic
For the micellization of ionic surfactants like this compound, the enthalpy change (ΔH°mic) is often small and can be endothermic or exothermic, while the entropy change (ΔS°mic) is typically large and positive. This indicates that the process is entropically driven, primarily due to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water, leading to an overall increase in the entropy of the system.[1]
While specific thermodynamic data for this compound is sparse in the readily available literature, the following table provides data for the closely related surfactant, potassium lauryl sulfate (KDS), to illustrate the typical temperature dependence of these parameters.
| Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| 303 | -29.5 | -1.5 | 28.0 |
| 308 | -30.0 | -2.0 | 28.0 |
| 313 | -30.5 | -2.5 | 28.0 |
| 318 | -31.0 | -3.0 | 28.0 |
Data is for Potassium Lauryl Sulfate (KDS) and is illustrative for this compound.[6][7]
Experimental Protocols for Characterization
Several experimental techniques can be employed to study the self-assembly of this compound. Below are detailed protocols for key methods.
Determination of CMC by Conductivity Measurement
This method is suitable for ionic surfactants like this compound. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly added monomers form micelles, which have a lower mobility than free ions due to their larger size and the binding of counter-ions. The CMC is determined as the point of intersection of the two linear regions in a plot of conductivity versus concentration.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Conductivity meter with a conductivity cell
-
Thermostated water bath
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in deionized water (e.g., 50 mM).
-
Prepare a series of dilutions of the stock solution with deionized water to cover a concentration range below and above the expected CMC (e.g., from 1 mM to 20 mM).
-
-
Instrument Calibration:
-
Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride (KCl) solutions.
-
-
Measurement:
-
Place a known volume of each diluted this compound solution into a beaker with a small stir bar.
-
Immerse the conductivity cell in the solution, ensuring it is free of air bubbles.
-
Allow the solution to equilibrate to the desired temperature in the thermostated water bath.
-
Record the conductivity reading once it stabilizes.
-
Repeat the measurement for all prepared solutions, starting from the most dilute to the most concentrated to minimize cross-contamination.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the this compound concentration (C).
-
Identify the two linear regions in the plot, one below the CMC and one above.
-
Perform a linear regression for each region to obtain two equations of the form y = mx + c.
-
The CMC is the concentration at which the two lines intersect.
-
Determination of CMC by Surface Tension Measurement
The surface tension of a surfactant solution decreases as the concentration increases up to the CMC. Above the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. The CMC is identified as the concentration at which the surface tension plot shows a distinct break.
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Thermostated sample stage
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a series of this compound solutions in deionized water with concentrations spanning the expected CMC.
-
-
Instrument Setup:
-
Set up and calibrate the surface tensiometer according to the manufacturer's guidelines. Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming) before each measurement.
-
-
Measurement:
-
Place a sample of the this compound solution in the sample vessel and allow it to reach thermal equilibrium.
-
Measure the surface tension of the solution.
-
Thoroughly clean the sample vessel and the ring/plate between measurements.
-
Measure the surface tension for each of the prepared solutions.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show a region of decreasing surface tension followed by a plateau.
-
The CMC is determined from the intersection of the two linear portions of the curve.
-
Visualizations of Self-Assembly and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Process of micelle formation with increasing surfactant concentration.
References
- 1. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. tsijournals.com [tsijournals.com]
Determining the Critical Micelle Concentration of Potassium Laurate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental determination of the critical micelle concentration (CMC) of potassium laurate, an anionic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems. This document details the principles and experimental protocols for the most common and reliable methods for CMC determination, presents a compilation of reported CMC values, and illustrates the experimental workflows using logical diagrams.
Introduction to Critical Micelle Concentration (CMC)
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This concentration is defined as the critical micelle concentration (CMC).[1]
Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at the air-water interface.[2] Above the CMC, the addition of more surfactant leads to the formation of more micelles, while the monomer concentration remains relatively constant.[2] The formation of micelles is a dynamic equilibrium process and is accompanied by abrupt changes in several physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1][3] The determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications.
This compound (the potassium salt of lauric acid) is a classic example of an anionic surfactant. Its CMC is a key parameter for its use in formulations, as it dictates the onset of its solubilizing, emulsifying, and detergent properties.
Experimental Methodologies for CMC Determination
Several experimental techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the sharp change in a physical property of the surfactant solution as a function of its concentration.
Conductometry
Principle: This method is suitable for ionic surfactants like this compound. Below the CMC, the specific conductivity of the solution increases almost linearly with the concentration of the surfactant, as it dissociates into ions (potassium and laurate ions). Above the CMC, the rate of increase in conductivity with concentration decreases.[4] This is because the newly formed micelles are larger and less mobile than the individual ions, and a fraction of the counter-ions (K+) become associated with the micellar surface, reducing the total number of effective charge carriers.[1][4] The CMC is determined from the break point in the plot of specific conductivity versus concentration.[4]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 0.1 M) in deionized water.
-
Preparation of Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound, spanning a range below and above the expected CMC.
-
Conductivity Measurement:
-
Data Analysis:
Tensiometry (Surface Tension Method)
Principle: Surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases until the CMC is reached. Above the CMC, the surface tension remains relatively constant because the addition of more surfactant leads to the formation of micelles in the bulk solution rather than further populating the interface.[7][8] The CMC is identified as the concentration at which the surface tension plateaus.[7]
Experimental Protocol:
-
Preparation of Solutions: Prepare a series of this compound solutions of different concentrations in deionized water.
-
Surface Tension Measurement:
-
Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[7]
-
Ensure the platinum ring or plate is thoroughly cleaned before each measurement to avoid contamination.
-
-
Data Analysis:
Fluorescence Spectroscopy
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[9] Pyrene has a low solubility in water but is readily solubilized within the hydrophobic core of micelles.[9] In a polar environment (water), the emission spectrum of pyrene shows distinct vibronic peaks. When pyrene is incorporated into the nonpolar interior of a micelle, the relative intensities of these peaks change.[2] Specifically, the ratio of the intensity of the first peak (I1) to the third peak (I3) is sensitive to the local polarity. This I1/I3 ratio decreases as pyrene moves from the aqueous phase to the hydrophobic micellar core.[2] The CMC is determined by plotting the I1/I3 ratio against the surfactant concentration and identifying the point of sharp change.[9]
Experimental Protocol:
-
Preparation of Probe Solution: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Preparation of Surfactant Solutions with Probe: Prepare a series of this compound solutions with varying concentrations. To each solution, add a small aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The organic solvent should be allowed to evaporate.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer at a constant temperature. The excitation wavelength for pyrene is typically around 335 nm.[10]
-
Measure the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I1/I3 ratio for each sample.
-
Plot the I1/I3 ratio as a function of the this compound concentration.
-
The plot will show a sigmoidal decrease. The CMC is often taken as the concentration at the midpoint of this transition.[2]
-
Quantitative Data Summary
The CMC of this compound can vary depending on the experimental conditions, such as temperature and the presence of electrolytes. The following table summarizes some reported CMC values for this compound determined by different methods.
| Experimental Method | Temperature (°C) | CMC (mol/L) | Reference |
| Spectral Behavior of Pinacyanol Chloride | 25.8 | 2.3 - 2.4 x 10⁻² | [11] |
| Z-Scan Technique | 23 | 0.008 | [12] |
| Not Specified | Not Specified | 5.5 x 10⁻³ g/dm³ (~2.3 x 10⁻⁵ M) | [13] |
| Capillary Electrophoresis | 25 | 30 x 10⁻³ | [14] |
Visualizing the Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the CMC of this compound.
Caption: Workflow for CMC determination of this compound by conductometry.
Caption: Workflow for CMC determination of this compound by tensiometry.
Caption: Workflow for CMC determination of this compound by fluorescence spectroscopy.
Conclusion
The determination of the critical micelle concentration of this compound is a fundamental aspect of characterizing its behavior in aqueous solutions. This guide has outlined the theoretical underpinnings and provided detailed experimental protocols for three robust methods: conductometry, tensiometry, and fluorescence spectroscopy. The choice of method may depend on the available equipment and the specific requirements of the research. Accurate determination of the CMC is essential for the effective application of this compound in various fields, including pharmaceuticals, where it can act as a solubilizing agent for poorly water-soluble drugs.
References
- 1. Virtual Labs [csc-iiith.vlabs.ac.in]
- 2. agilent.com [agilent.com]
- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 4. justagriculture.in [justagriculture.in]
- 5. scribd.com [scribd.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. scribd.com [scribd.com]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Amphiphilic Structure and Function of Potassium Laurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium laurate (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is an anionic surfactant of significant interest across various scientific and industrial domains, including pharmaceuticals and drug delivery. Its amphiphilic nature, characterized by a hydrophilic carboxylate head group and a hydrophobic 12-carbon alkyl tail, drives its self-assembly in aqueous solutions to form micelles and other supramolecular structures. This guide provides a comprehensive technical overview of the core principles governing the structure-function relationship of this compound. It delves into its physicochemical properties, details key experimental protocols for its characterization, and explores its applications, particularly in the formulation of advanced drug delivery systems.
Introduction
Surfactants are fundamental components in a myriad of applications due to their ability to alter interfacial properties. Among these, this compound stands out for its biocompatibility and well-defined physicochemical characteristics. As a salt of a naturally occurring fatty acid, it is often employed in cosmetics, food products, and increasingly, in pharmaceutical formulations as an emulsifier, stabilizer, and solubilizing agent.[1][2] Understanding the principles of its self-assembly and its behavior in solution is paramount for its effective utilization in research and drug development.
Amphiphilic Structure of this compound
The defining characteristic of this compound is its amphiphilic structure, which consists of two distinct moieties:
-
A Hydrophilic Head: The carboxylate group (-COO⁻) in conjunction with the potassium counter-ion (K⁺) constitutes the polar, water-soluble head. This group readily interacts with water molecules through ion-dipole interactions.
-
A Hydrophobic Tail: The 12-carbon lauryl chain (CH₃(CH₂)₁₀-) forms the nonpolar, water-insoluble tail. This hydrocarbon chain is repelled by water and seeks to minimize its contact with the aqueous environment.[2]
This dual nature is the primary driver for the spontaneous self-assembly of this compound molecules in aqueous solutions, a process governed by the hydrophobic effect.
Physicochemical Properties and Data Presentation
The functional properties of this compound are dictated by its behavior in solution, which can be quantified by several key parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Chemical Formula | C₁₂H₂₃KO₂ | - | [3] |
| Molar Mass | 238.41 g/mol | - | [3] |
| Appearance | White to off-white powder or crystalline solid | Standard | [2] |
| Solubility | Soluble in water | Standard | [3] |
| Critical Micelle Concentration (CMC) | 0.008 M | 23 °C (296.15 K) | [4] |
| Krafft Temperature (Tₖ) | < 0 °C (273 K) | Aqueous solution | [1] |
| Aggregation Number (of Sodium Laurate) | 55 - 70 | - | [1] |
Surface Tension
The presence of this compound significantly reduces the surface tension of water. As the concentration of this compound increases, the surface becomes populated with surfactant molecules, leading to a decrease in surface tension until the Critical Micelle Concentration (CMC) is reached. Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.
Table 2: Surface Tension of Aqueous this compound Solutions
| Concentration (Relative to CMC) | Surface Tension (mN/m) |
| 0 | ~72 |
| Approaching CMC | Decreasing |
| At and Above CMC | ~25-30 |
Note: The values in Table 2 are generalized based on typical surfactant behavior and the provided surface tension isotherm for this compound.[5] The exact values can vary with temperature and purity.
Self-Assembly and Micellization
The process of micellization is a cornerstone of this compound's function. Below the CMC, this compound molecules exist as monomers in solution and at the air-water interface. Once the concentration surpasses the CMC, these monomers spontaneously aggregate to form micelles.[4] In these structures, the hydrophobic lauryl tails are sequestered in the core, away from water, while the hydrophilic carboxylate heads form a charged outer shell that interacts with the surrounding aqueous environment. This self-assembly is a dynamic equilibrium, with monomers constantly exchanging with micelles.
Function and Applications in Drug Development
The unique properties of this compound make it a valuable excipient in pharmaceutical formulations.
-
Emulsification: this compound is an effective emulsifying agent, enabling the formation of stable oil-in-water (o/w) emulsions. The surfactant molecules orient themselves at the oil-water interface, reducing the interfacial tension and preventing the coalescence of oil droplets. This is crucial for the formulation of creams, lotions, and other biphasic drug delivery systems.
-
Solubilization: The hydrophobic core of this compound micelles can encapsulate poorly water-soluble drug molecules. This significantly enhances the apparent solubility of such drugs in aqueous media, thereby improving their bioavailability.
-
Stabilization of Nanoformulations: In the burgeoning field of nanotechnology, this compound is used to stabilize nanoemulsions and nanoparticles. The charged surface of the micelles provides electrostatic repulsion, preventing aggregation and ensuring the stability of the formulation.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration due to the presence of individual ions. Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counter-ions. The CMC is determined from the break in the plot of conductivity versus concentration.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of this compound, ensuring that the concentration range brackets the expected CMC.
-
Conductivity Measurement:
-
Calibrate a conductivity meter using standard KCl solutions.
-
Measure the conductivity of each prepared this compound solution at a constant temperature (e.g., 25 °C).
-
Ensure the conductivity probe is thoroughly rinsed with deionized water and then with the sample solution before each measurement.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes.
-
Determine the intersection point of the two extrapolated linear portions. The concentration at this intersection point is the CMC.
-
Characterization of Micelles by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic diameter can be calculated using the Stokes-Einstein equation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration significantly above its CMC (e.g., 10x CMC) in a suitable buffer or deionized water.
-
Filter the solution through a fine-pore syringe filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Set the DLS instrument to the desired temperature and allow it to equilibrate.
-
Input the correct solvent viscosity and refractive index for the experimental conditions.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Perform the measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the micelles.
-
The primary output will be the intensity-weighted size distribution, from which the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) can be determined. A low PDI value (< 0.2) indicates a monodisperse sample of micelles.
-
Application Workflow: Nanoemulsion Formulation for Drug Delivery
This compound can be utilized as a surfactant in the formulation of oil-in-water (o/w) nanoemulsions for the delivery of hydrophobic drugs.
Structure-Function Relationship
The functionality of this compound is intrinsically linked to its amphiphilic structure. The balance between the hydrophilic and hydrophobic portions dictates its self-assembly behavior and its efficacy as a surfactant.
Conclusion
This compound is a versatile and well-characterized anionic surfactant with significant potential in research and pharmaceutical development. Its straightforward amphiphilic structure gives rise to predictable self-assembly behavior, which can be harnessed for a variety of functions, including emulsification, solubilization, and the stabilization of complex formulations. The data and experimental protocols presented in this guide offer a foundational understanding for scientists and researchers aiming to leverage the properties of this compound in their work. Further research into its interactions with other excipients and active pharmaceutical ingredients will continue to expand its utility in advanced drug delivery systems.
References
- 1. Self-assembly and bilayer-micelle transition of fatty acids studied by replica-exchange constant pH molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Lyotropic Phase Behavior of Potassium Laurate Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lyotropic phase behavior of potassium laurate systems. This compound, a potassium salt of the fatty acid lauric acid, is a versatile surfactant that self-assembles in solution to form a variety of lyotropic liquid crystalline phases. The structure and properties of these phases are highly dependent on concentration, temperature, and the presence of other components, making them a subject of significant interest for applications in drug delivery, personal care products, and material science.
Introduction to Lyotropic Liquid Crystals
Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent. These molecules typically possess a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these amphiphiles arrange themselves into aggregates, such as micelles, to minimize the unfavorable interaction between the hydrophobic tails and water. As the concentration of the amphiphile increases, these aggregates can organize into more ordered structures, leading to the formation of various liquid crystalline phases. Common lyotropic phases include the lamellar (Lα), hexagonal (H1), and cubic (I) phases.
Phase Behavior of this compound Systems
The phase behavior of this compound is most extensively studied in ternary systems, typically comprising this compound, a co-surfactant like 1-decanol, and water. The presence of the co-surfactant and the relative concentrations of all components play a crucial role in determining the resulting lyotropic phase.
The this compound/1-Decanol/Water Ternary System
The ternary system of this compound (KL), 1-decanol, and water exhibits a rich phase diagram with isotropic, nematic, and hexagonal phases. The specific phase observed is highly sensitive to the weight percentages of each component.
Table 1: Phase Behavior of the this compound/1-Decanol/Water System at 20°C
| Phase | This compound (wt%) | 1-Decanol (wt%) | Water (wt%) |
| Isotropic (I) | < 30 | < 2 | Balance |
| Nematic (N) | 25 - 32 | 5 - 8 | Balance |
| Hexagonal (H) | ~32 | > 8 | Balance |
| Diphasic (DP) | Varies | Varies | Balance |
| Data extracted from the ternary phase diagram presented in. |
Table 2: Temperature-Induced Phase Transitions in the this compound/1-Decanol/Water System
| Water/KL Ratio | Initial Phase (Low Decanol) | Transition with Increasing Decanol | Transition with Increasing Temperature |
| 2.02 | Isotropic | Isotropic -> Nematic | Nematic -> Isotropic |
| 2.28 | Isotropic | Isotropic -> Nematic | Nematic -> Isotropic |
| 2.51 | Isotropic | Isotropic -> Nematic | Nematic -> Isotropic |
| Qualitative trends based on the phase diagrams in. |
The this compound/Water Binary System
In the absence of a co-surfactant, the this compound/water binary system also forms lyotropic phases. At room temperature, a hexagonal (Hα) phase can be observed.
Table 3: Phase Behavior of the this compound/Water Binary System
| Temperature (°C) | Phase | Lattice Parameter (Å) |
| Room Temperature | Hexagonal (Hα) | 44.9 ± 0.5 |
| Data from. |
The this compound/KCl/Water System
The addition of an electrolyte like potassium chloride (KCl) can influence the phase transitions. For a specific composition, the following temperature-dependent phase behavior has been observed.
Table 4: Temperature-Dependent Phase Behavior of a this compound/KCl/Water Mixture
| Temperature Range (°C) | Observed Phase(s) |
| 22 - 54 | Nematic (N) |
| 54 - 60 | Coexistence of Nematic (N) and Hexagonal (Hα) |
| 60 - 74 | Coexistence of Isotropic (I) and Hexagonal (Hα) |
| Data from. |
Experimental Protocols
The characterization of lyotropic liquid crystalline phases requires a combination of sample preparation and analytical techniques.
Synthesis of this compound
Since this compound is often not commercially available, it is typically synthesized in the laboratory.
Protocol 1: Synthesis of this compound
-
Dissolve lauric acid in ethanol at room temperature to a concentration of approximately 0.25 mol/L.
-
Add an equal volume of water to the solution under vigorous stirring.
-
Add a concentrated aqueous solution of potassium hydroxide (e.g., 9 mol/L) dropwise until the pH of the solution reaches 10.8-10.9.
-
To the resulting viscous soap dispersion, add six times its volume of water.
-
Heat the diluted mixture to its boiling point.
-
The final product can be obtained by drying the resulting solution.
Preparation of Lyotropic Mixtures
Protocol 2: Preparation of this compound/1-Decanol/Water Mixtures
-
Weigh the required amounts of this compound, 1-decanol, and water in a sealed vessel.
-
The components are typically mixed at room temperature.
-
To ensure homogeneity, the mixture should be subjected to prolonged stirring and subsequent centrifugation.
Characterization Techniques
POM is a fundamental technique for identifying liquid crystalline phases based on their birefringence.
Protocol 3: Polarized Optical Microscopy
-
Place a small drop of the sample on a clean microscope slide.
-
Cover the sample with a coverslip, ensuring a thin, uniform layer.
-
Place the slide on the stage of a polarizing microscope.
-
Observe the sample between crossed polarizers. Isotropic phases will appear dark, while anisotropic (liquid crystalline) phases will exhibit characteristic textures and birefringence colors.
-
A hot stage can be used to observe phase transitions as a function of temperature.
SAXS is a powerful technique for determining the structure and lattice parameters of liquid crystalline phases.
Protocol 4: Small-Angle X-ray Scattering
-
Load the sample into a thin-walled glass capillary tube (typically 1-2 mm in diameter).
-
Seal the capillary to prevent solvent evaporation.
-
Mount the capillary in the sample holder of a SAXS instrument.
-
Expose the sample to a monochromatic X-ray beam.
-
Collect the scattered X-rays on a 2D detector.
-
The resulting scattering pattern will show a series of rings or spots. The positions of these peaks are related to the lattice spacing of the liquid crystalline structure by Bragg's law. For example, for a lamellar phase, the peak positions will be in the ratio 1:2:3..., while for a hexagonal phase, they will be in the ratio 1:√3:√4:√7...
NMR spectroscopy, particularly Deuterium (²H) NMR, is a valuable tool for studying the orientation and dynamics of molecules within lyotropic phases.
Protocol 5: Deuterium (²H) NMR Spectroscopy
-
Prepare the lyotropic mixture using deuterated water (D₂O) as the solvent.
-
Transfer the sample to an NMR tube.
-
Acquire the ²H NMR spectrum.
-
In an isotropic phase, the deuterium signal from D₂O will be a sharp singlet.
-
In an anisotropic phase, the D₂O molecules will have a preferential orientation, resulting in a quadrupolar splitting of the deuterium signal into a doublet. The magnitude of this splitting provides information about the degree of order in the system.
Visualizations
Phase Transition Pathway
Caption: Generalized phase transition pathways for lyotropic liquid crystals.
Experimental Workflow
Caption: A typical experimental workflow for lyotropic phase characterization.
Synthesis and Characterization of Potassium Laurate: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals
Potassium laurate (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is a versatile anionic surfactant with significant applications in research, particularly in the fields of drug development and material science. Its amphiphilic nature, comprising a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, allows it to form micelles and other self-assembled structures in solution. This property makes it a valuable excipient in pharmaceutical formulations, acting as an emulsifier, solubilizing agent, and penetration enhancer. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound for research purposes, including detailed experimental protocols and data analysis.
Synthesis of this compound
This compound is primarily synthesized through two main methods: direct neutralization of lauric acid with potassium hydroxide and metathesis reaction.
Direct Neutralization
The most common and straightforward method for synthesizing this compound is the direct reaction of lauric acid with potassium hydroxide in an aqueous solution. This acid-base neutralization reaction is typically carried out with heating to ensure complete reaction and formation of the potassium salt.[1]
-
Dissolution: Dissolve 14.4 g of lauric acid in 100 mL of deionized water with stirring. Gentle heating may be applied to aid dissolution.
-
Addition of Base: Slowly add 17.6 g of potassium hydroxide (KOH) to the lauric acid solution while stirring continuously. The reaction is exothermic, so the addition should be controlled to manage the temperature.
-
Heating and Reaction: Heat the mixture to a temperature between 80-85°C for 4-6 hours with constant stirring to ensure the reaction goes to completion.[2]
-
Precipitation: Allow the solution to cool to room temperature. The addition of more deionized water can be used to precipitate the this compound.
-
Isolation and Purification: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid with cold deionized water to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point to obtain a fine, white to off-white powder.[3]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound. The following are standard analytical techniques employed for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic carboxylate salt peaks.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2956 | C-H asymmetric stretching (CH₃) | Strong |
| ~2920 | C-H asymmetric stretching (CH₂) | Very Strong |
| ~2850 | C-H symmetric stretching (CH₂) | Strong |
| ~1560 | C=O asymmetric stretching (COO⁻) | Very Strong |
| ~1465 | C-H bending (CH₂) | Medium |
| ~1410 | C-O symmetric stretching (COO⁻) | Medium |
| ~720 | CH₂ rocking | Medium |
Table 1: Characteristic FTIR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the structure of the laurate anion.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Use the solvent peak as a reference for chemical shifts.
-
¹H NMR (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.1 | Triplet | 2H | α-CH₂ (adjacent to COO⁻) |
| ~1.5 | Multiplet | 2H | β-CH₂ |
| ~1.2-1.3 | Broad singlet | ~16H | -(CH₂)₈- chain |
| ~0.8 | Triplet | 3H | Terminal CH₃ |
Table 2: Typical ¹H NMR chemical shifts for this compound.
¹³C NMR (in D₂O):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carbonyl carbon (COO⁻) |
| ~35-40 | α-CH₂ (adjacent to COO⁻) |
| ~20-35 | Methylene carbons of the alkyl chain |
| ~14 | Terminal methyl carbon (CH₃) |
Table 3: Typical ¹³C NMR chemical shifts for this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of this compound, such as its melting point and other phase transitions.
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Data Acquisition:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
| Thermal Event | Temperature (°C) |
| Melting Point | ~215-225 |
Table 4: Thermal properties of this compound determined by DSC.
X-ray Diffraction (XRD)
XRD analysis provides information about the crystalline structure of solid this compound.
-
Sample Preparation:
-
Place a small amount of the powdered this compound sample onto a sample holder.
-
Ensure the surface of the powder is flat and level.
-
-
Data Acquisition:
-
Mount the sample holder in the X-ray diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 80°) using Cu Kα radiation.
-
| 2θ (degrees) |
| ~21.5 |
| ~23.8 |
| ~29.4 |
Table 5: Major diffraction peaks for this compound from XRD analysis.
Mandatory Visualizations
Synthesis of this compound
The direct neutralization synthesis of this compound can be visualized as a straightforward chemical reaction.
Micelle Formation
In an aqueous solution above its critical micelle concentration (CMC), this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails aggregate in the core to minimize contact with water, while the hydrophilic heads form the outer surface.
Experimental Workflow: Microemulsion Formulation for Drug Delivery
This compound is often used as a surfactant in the formulation of microemulsions for drug delivery. This workflow outlines the general steps for preparing and characterizing a drug-loaded microemulsion.
References
An In-depth Technical Guide to Potassium Laurate (CAS 10124-65-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of potassium laurate, the potassium salt of lauric acid, a 12-carbon chain fatty acid.[1] It serves as a critical anionic surfactant and emulsifier with diverse applications in research, pharmaceuticals, and various industries.[2][3] This document details its physicochemical properties, mechanisms of action, experimental protocols, and safety information to support its use in scientific and drug development contexts.
Core Physicochemical Properties
This compound is a metal-organic compound, classified as a metallic soap, which is a metal derivative of a fatty acid.[4] Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, drives its significant interfacial activity.[2]
| Property | Value | Source(s) |
| CAS Number | 10124-65-9 | [1] |
| Molecular Formula | C₁₂H₂₃KO₂ | [1][5] |
| Molecular Weight | 238.41 g/mol | [1][6] |
| Appearance | White to off-white or light-tan powder, crystalline solid, or paste.[1][4][7] | [1][4][7] |
| Solubility | Soluble in water and alcohol.[1][8][9] | [1][8][9] |
| Critical Micelle Concentration (CMC) | 0.008 M (at 23 °C) | [10] |
| Vapor Pressure | 1.53E-10 mm Hg | [7] |
| Synonyms | Potassium dodecanoate, Dodecanoic acid, potassium salt.[1][6] | [1][6] |
Mechanism of Action and Key Functions
This compound's utility stems primarily from its properties as a surfactant, which allows it to reduce surface tension and act as an emulsifier, cleansing agent, and foam booster.[1][11][12]
Surfactant and Emulsifying Action
In aqueous solutions, this compound dissociates into potassium cations (K⁺) and laurate anions (C₁₂H₂₃O₂⁻).[2] The laurate anions are amphiphilic. To minimize the energetically unfavorable contact between their hydrophobic tails and water, they self-assemble into supramolecular structures.[2]
-
At Interfaces: Laurate anions accumulate at the liquid-air or liquid-oil interface, orienting their hydrophobic tails away from the water. This disrupts the cohesive energy of the water molecules, reducing surface tension.[2]
-
Micelle Formation: Above a specific concentration, the Critical Micelle Concentration (CMC), these anions aggregate in the bulk solution to form micelles.[2][10] In these spherical structures, the hydrophobic tails are sequestered in the core, while the hydrophilic carboxylate heads form an outer shell, interacting with the surrounding water. This process is fundamental to its ability to solubilize oils and fats.
References
- 1. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Research Reagent | RUO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 10124-65-9 [smolecule.com]
- 5. This compound Supplier | 10124-65-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 6. Lauric acid, potassium salt | C12H23KO2 | CID 23675775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. This compound | 10124-65-9 [chemicalbook.com]
- 9. This compound, 10124-65-9 [thegoodscentscompany.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. paulaschoice-eu.com [paulaschoice-eu.com]
The Hydrophobic Effect in Potassium Laurate Micelles: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The self-assembly of amphiphilic molecules into micelles is a phenomenon of profound scientific and industrial importance, particularly in the realm of drug delivery. This technical guide provides an in-depth exploration of the hydrophobic effect as the primary driving force behind the formation of potassium laurate micelles. We present a comprehensive overview of the thermodynamic principles governing micellization, detailed experimental protocols for the characterization of these supramolecular structures, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the physicochemical properties of this compound micelles and their application in formulating advanced therapeutic systems.
Introduction: The Hydrophobic Effect as the Architect of Micellar Assembly
The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.[1][2] This is not a result of a strong attraction between the nonpolar molecules themselves, but rather a consequence of the thermodynamic unfavorability of disrupting the highly ordered hydrogen-bonding network of water.[1] When a hydrophobic molecule is introduced into water, the water molecules arrange themselves into a cage-like structure around it to maximize their hydrogen bonds. This ordering of water molecules leads to a significant decrease in entropy (ΔS < 0), which is thermodynamically unfavorable.
This compound (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is an anionic surfactant composed of a long hydrophobic alkyl chain (C₁₂) and a polar carboxylate head group.[3] In an aqueous environment, the hydrophobic tails disrupt the water structure, leading to the aforementioned entropic penalty. To minimize this unfavorable interaction, the this compound molecules spontaneously self-assemble into spherical structures called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[4][5] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic carboxylate head groups form a shell that interacts favorably with the surrounding water molecules.[6] This process is entropically driven, as the release of the ordered water molecules from the surface of the hydrocarbon chains into the bulk water results in a significant increase in the overall entropy of the system (ΔS > 0), which is the primary driving force for micellization.[1]
Thermodynamics of this compound Micellization
The formation of micelles is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG°mic). The relationship between the Gibbs free energy, enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization is given by the equation:
ΔG°mic = ΔH°mic - TΔS°mic
The standard Gibbs free energy of micellization can also be related to the CMC:
ΔG°mic ≈ RT ln(CMC)
where R is the gas constant and T is the absolute temperature.
For this compound and similar ionic surfactants, the enthalpy of micellization (ΔH°mic) can be either slightly positive (endothermic) or negative (exothermic), depending on the temperature.[7] However, the entropic contribution (TΔS°mic) is large and positive, making the overall Gibbs free energy negative and driving the spontaneous formation of micelles.[1]
Quantitative Data for this compound Micelles
The following tables summarize key quantitative data for this compound and the closely related potassium lauryl sulfate in aqueous solutions.
| Parameter | Value | Temperature (°C) | Method | Reference |
| Critical Micelle Concentration (CMC) | 0.008 M | 23 | Z-Scan | [3] |
| Critical Micelle Concentration (CMC) | 5.5 x 10⁻³ gm/dm³ | Not Specified | Not Specified | Not Specified |
Table 1: Critical Micelle Concentration of this compound.
| Parameter | Value | Temperature (K) | Reference |
| ΔG°mic (kJ/mol) | Becomes more negative with increasing temperature | 303 - 318 | [8] |
| ΔH°mic (kJ/mol) | Can be positive or negative depending on temperature | 303 - 318 | [8] |
| ΔS°mic (J/mol·K) | Positive | 303 - 318 | [8] |
Table 2: Thermodynamic Parameters of Micellization for Potassium Lauryl Sulfate.
| Parameter | Method | Principle | Reference |
| Aggregation Number | Fluorescence Quenching | The degree of fluorescence quenching of a micelle-solubilized fluorophore by a quencher is dependent on the micelle concentration. | [9] |
| Aggregation Number | Isothermal Titration Calorimetry (ITC) | Can be determined when the aggregation number is not too high. | [10] |
| Aggregation Number | Small-Angle X-ray Scattering (SAXS) | Analysis of the pair distribution function from SAXS data. | [11] |
Table 3: Methods for Determining Micelle Aggregation Number.
Experimental Protocols for Micelle Characterization
Accurate characterization of this compound micelles is crucial for their application in research and drug development. The following sections provide detailed methodologies for key experimental techniques.
Determination of Critical Micelle Concentration (CMC)
Principle: Surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[5] The CMC is identified as the inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[4]
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution.
-
Instrumentation: Use a surface tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.[12]
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the surface tension of each prepared solution, starting from the most dilute.
-
Ensure the measuring probe is thoroughly cleaned and dried between measurements.
-
Allow sufficient time for the surface tension to equilibrate before recording the value.
-
-
Data Analysis: Plot the surface tension (γ) against the logarithm of the this compound concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot.[4]
Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases due to the lower mobility of the micelles compared to the individual surfactant ions.[4][13] The CMC is the point where the slope of the conductivity versus concentration plot changes.[14]
Protocol:
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in deionized water.
-
Instrumentation: Use a digital conductivity meter with a conductivity cell of a known cell constant.[14] Maintain a constant temperature using a water bath.[14]
-
Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the specific conductance of each this compound solution.
-
Allow sufficient time for temperature equilibration and thorough mixing before each measurement.[14]
-
-
Data Analysis: Plot the specific conductance versus the this compound concentration. The CMC is determined from the breakpoint in the plot, which can be found by the intersection of the two linear portions of the graph.[14]
Determination of Micelle Size and Aggregation Number
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light caused by the Brownian motion of particles in solution.[15] Smaller particles move faster, leading to more rapid fluctuations. The hydrodynamic diameter of the micelles is calculated from the diffusion coefficient using the Stokes-Einstein equation.[15]
Protocol:
-
Sample Preparation:
-
Prepare a this compound solution at a concentration above the CMC.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.[15]
-
-
Instrumentation: Use a DLS instrument with a laser light source and a correlator.
-
Measurement:
-
Set the measurement temperature and allow the instrument and sample to equilibrate.[16]
-
Input the correct solvent viscosity and refractive index for the experimental temperature.[15]
-
Perform multiple runs of sufficient duration (e.g., 3-5 runs of 60-120 seconds each) to obtain statistically significant data.[15]
-
-
Data Analysis: The instrument's software will analyze the correlation function to determine the size distribution and the average hydrodynamic diameter of the micelles.
Principle: ITC directly measures the heat changes associated with molecular interactions. For micellization, it can be used to determine the enthalpy of micelle formation (ΔH°mic) and the CMC.[6] The aggregation number can also be estimated from ITC data.[10]
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of this compound (in the syringe) and a dilute solution or pure water (in the sample cell).
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
Instrumentation: Use an isothermal titration calorimeter.
-
Measurement:
-
Set the experimental temperature and allow the system to equilibrate to a stable baseline.[6]
-
Perform a series of small, sequential injections of the concentrated surfactant solution into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. A plot of the heat change versus the total surfactant concentration will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the total heat change is related to the enthalpy of micellization. The data can be fitted to a model to also extract the aggregation number.[17]
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: The process of micelle formation from this compound monomers.
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Mechanism of hydrophobic drug delivery using this compound micelles.
Relevance to Drug Development
The principles and properties of this compound micelles have significant implications for drug development. Many promising therapeutic agents are poorly water-soluble, which presents a major challenge for their formulation and bioavailability.[18] Polymeric micelles, including those formed from surfactants like this compound, can act as effective drug delivery vehicles.[19][20]
The hydrophobic core of the micelle serves as a reservoir for encapsulating these lipophilic drugs, thereby increasing their solubility in aqueous environments.[18] The hydrophilic shell provides a stable interface with the biological milieu, preventing the premature precipitation of the drug and protecting it from degradation. Furthermore, the nanoscopic size of these micelles can facilitate their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, offering a passive targeting mechanism for anticancer drugs.[19] By understanding the hydrophobic effect and the thermodynamic parameters that govern micelle formation, drug development professionals can design more stable and efficient drug delivery systems, ultimately improving therapeutic outcomes.[21]
References
- 1. Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. tainstruments.com [tainstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation number - Wikipedia [en.wikipedia.org]
- 11. Characterization of Surfactant Spheroidal Micelle Structure for Pharmaceutical Applications: A Novel Analytical Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biolinscientific.com [biolinscientific.com]
- 13. scribd.com [scribd.com]
- 14. 4.3. Conductometry [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. muser-my.com [muser-my.com]
- 17. researchgate.net [researchgate.net]
- 18. Polymeric micelles as drug delivery vehicles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Polymeric Micelles as Drug Delivery System: Recent Advances, Approaches, Applications and Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dl.begellhouse.com [dl.begellhouse.com]
Solubility of Potassium Laurate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium laurate in various organic solvents. This compound (potassium dodecanoate), the potassium salt of the saturated fatty acid lauric acid, is a compound of significant interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. Its solubility characteristics are critical for formulation development, synthesis, and purification processes. This document consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for assessing its solubility.
Quantitative Solubility Data
Quantitative data on the solubility of neutral this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. Much of the existing research focuses on its aqueous solutions or its acid salt, potassium acid laurate. However, based on available information, a summary of its solubility is presented below.
Table 1: Quantitative Solubility of this compound in Select Solvents at 25°C
| Solvent | Chemical Formula | Solubility ( g/100 g solvent) | Temperature (°C) |
| Benzene | C₆H₆ | 0.005 | 25 |
Note: The limited availability of precise quantitative data for neutral this compound highlights a significant gap in the literature. The data for benzene suggests very low solubility in non-polar aromatic solvents.
For comparative purposes, the solubility of potassium acid laurate (a 1:1 molar complex of this compound and lauric acid) has been investigated more thoroughly and is presented in Table 2. While not the neutral salt, this data provides valuable insights into the solvent interactions of a closely related species. The highest solubility for potassium acid laurate was observed in methanol.
Table 2: Quantitative Solubility of Potassium Acid Laurate in Various Organic Solvents at 25°C
| Solvent | Solubility (% w/v) |
| Methanol | 5.59 |
| Ethanol | 1.70 |
| 1-Butanol | 1.01 |
| Ethylene Glycol | 1.07 |
| 2-Butanol | 0.41 |
| Chloroform | 0.05 |
| Methylene Chloride | 0.02 |
| Benzene | 0.000 |
| Isooctane | 0.000 |
Qualitative Solubility Information
Qualitative assessments from various sources indicate that this compound is:
-
Soluble in:
-
Moderately soluble in water.[1] The polar carboxylate group facilitates interaction with water molecules.[1]
Generally, this compound exhibits greater solubility in organic solvents compared to water.[1] The solubility is also influenced by temperature, with an increase in temperature generally leading to increased solubility.[1]
Experimental Protocols for Solubility Determination
Isothermal Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of this compound in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or weighing boats
-
Drying oven
-
(Optional) UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended solid particles. It is critical to perform this step quickly and at the experimental temperature to prevent any changes in solubility.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Accurately weigh a pre-dried evaporating dish.
-
Dispense a known volume or mass of the filtered saturated solution into the evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent has evaporated, dry the residue (this compound) in a drying oven at a temperature below its melting point until a constant weight is achieved.
-
The solubility can then be calculated as grams of solute per 100 g or 100 mL of solvent.
-
-
Spectroscopic Method (if applicable):
-
If this compound exhibits a suitable chromophore or can be derivatized to do so, UV-Vis spectroscopy can be used.
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve (absorbance vs. concentration).
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.
References
Unveiling the Mesophases: A Technical Guide to the Potassium Laurate-Water-Decanol Ternary System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the phase behavior of the ternary system composed of potassium laurate, water, and decanol. This system is of significant interest for its ability to form various lyotropic liquid crystalline phases, which have profound implications for the formulation and delivery of therapeutic agents. Understanding the phase diagram of this system is critical for controlling the self-assembly of these components to create structured vehicles for drug encapsulation and release.
Core Concepts: The Ternary Phase Diagram
A ternary phase diagram graphically represents the phase behavior of a three-component system at a constant temperature and pressure. Each vertex of an equilateral triangle represents a pure component (100% concentration), while the sides represent binary mixtures, and any point within the triangle represents a mixture of all three components. By systematically varying the concentrations of this compound (surfactant), water (solvent), and decanol (co-surfactant/oil), a map of the different phase regions can be constructed.
Experimental Determination of the Phase Diagram
The construction of the this compound-water-decanol phase diagram relies on a combination of precise sample preparation and analytical observation. The following protocols outline the key experimental steps.
Synthesis of this compound
A crucial first step is the synthesis of high-purity this compound (KL).[1][2]
Materials:
-
Lauric acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
Protocol:
-
Dissolve lauric acid in ethanol at room temperature to a concentration of approximately 0.25 mol/L.[1][2]
-
Add an equal volume of water to the solution under vigorous stirring.[1][2]
-
Introduce a concentrated aqueous solution of potassium hydroxide (e.g., 9 mol/L) dropwise until the pH of the solution reaches 10.8-10.9.[1][2]
-
To the resulting viscous soap dispersion, add approximately six times its volume of water and heat the mixture to its boiling point.[1]
-
The final product, this compound, can be obtained after purification and drying. The purity can be verified using techniques such as IR spectroscopy.
Sample Preparation and Phase Identification
The water titration method is a widely used technique for constructing ternary phase diagrams of surfactant systems.[3][4][5]
Materials:
-
This compound
-
1-Decanol
-
Distilled water
-
Glass vials
-
Magnetic stirrer
-
Polarizing optical microscope
Protocol:
-
Prepare a series of binary mixtures of this compound and decanol with varying weight ratios.
-
For each binary mixture, titrate with distilled water dropwise while continuously stirring at a constant temperature (e.g., 20°C).
-
After each addition of water, allow the sample to equilibrate.
-
Observe the sample visually and under a polarizing optical microscope to identify the phase. The different phases (e.g., isotropic, nematic, hexagonal) exhibit characteristic optical textures.
-
Record the composition of the sample (by weight percent of each component) at which a phase transition occurs.
-
Repeat this process for all the binary mixtures to map out the boundaries of the different phase regions.
The following diagram illustrates the general workflow for determining the phase diagram:
Phase Behavior of the this compound-Water-Decanol System
At a constant temperature of 20°C, the this compound-water-decanol system exhibits several distinct phases as a function of composition.[1][2] The primary phases identified are the isotropic, nematic, hexagonal, and ordered phases, along with a diphasic region.
The following diagram provides a schematic representation of the phase regions within the ternary diagram.
Quantitative Phase Composition
The approximate compositions for the different phases observed at 20°C are summarized in the table below.[1][2]
| Phase | This compound (wt%) | 1-Decanol (wt%) | Water (wt%) | Characteristics |
| Isotropic (I) | < 30 | < 2 | > 68 | Transparent, low viscosity, optically isotropic.[1][2] |
| Nematic (N) | 25 - 32 | 5 - 8 | 62 - 68 | Clear, viscosity similar to glycerol, optically anisotropic.[1][2] |
| Hexagonal (H) | ~ 32 | > 8 | ~ 60 | Very viscous, strongly birefringent.[1][2] |
| Ordered (O) | > 33 | > 9 | < 58 | Extremely viscous.[1][2] |
| Diphasic (DP) | Between Isotropic and Nematic regions | Between Isotropic and Nematic regions | Between Isotropic and Nematic regions | Emulsion of birefringent droplets in an isotropic background.[2] |
Significance in Drug Development
The rich phase behavior of the this compound-water-decanol system offers a versatile platform for drug delivery applications. The different liquid crystalline phases (nematic, hexagonal) can act as nanostructured reservoirs for both hydrophilic and lipophilic drugs, potentially offering controlled release profiles and enhanced bioavailability. For instance, the lamellar structures in the hexagonal phase can entrap drug molecules, while the micellar aggregates in the nematic phase can solubilize poorly water-soluble compounds. A thorough understanding and precise control of the phase diagram are therefore paramount for the rational design of effective and stable drug delivery systems. The presence of a biaxial nematic phase in this system under certain conditions further expands the possibilities for creating highly ordered and responsive materials.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Identification of phases of various oil, surfactant/ co-surfactants and water system by ternary phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. scilit.com [scilit.com]
An In-depth Technical Guide to the Thermotropic Phase Behavior of Potassium Laurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermotropic phase behavior of potassium laurate (potassium dodecanoate), an anionic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals. This document details the solid-state phase transitions, presents quantitative thermodynamic data, outlines key experimental methodologies for characterization, and provides visualizations of the phase transition workflow.
Introduction to the Phase Behavior of this compound
This compound (C₁₂H₂₃KO₂), the potassium salt of lauric acid, is a metallic soap that exhibits complex phase behavior as a function of temperature (thermotropic) and in the presence of solvents (lyotropic).[1] In its anhydrous solid state, this compound undergoes several reversible phase transitions before melting. These transitions involve changes in the crystal structure and the mobility of the hydrocarbon chains.[2] Understanding this thermotropic behavior is crucial for applications where the material is processed or stored in its solid form, as phase changes can significantly impact its physical and chemical properties.
Thermotropic Phase Transitions of Anhydrous this compound
Anhydrous this compound displays a series of phase transitions upon heating. These include at least one crystal-to-crystal transition before the final melting into a liquid crystalline state and subsequent clearing to an isotropic liquid.
Solid-State Transitions
Nuclear Magnetic Resonance (NMR) studies have indicated that anhydrous this compound, along with other potassium soaps, undergoes a significant crystal-structure transition at temperatures between 50°C and 75°C.[2] This transition is characterized by an abrupt change in the proton magnetic resonance line width, suggesting an increase in the motional freedom of the hydrocarbon chains within the crystal lattice.[2] As the temperature is further increased, the line width continues to decrease, leveling off above 130°C, which points to more gradual changes in molecular motion.[2] Another sharp transition is observed at a higher temperature, indicating a final phase change where the paraffin chains become highly mobile, constrained only by the lattice arrangement of the polar head groups.[2]
Melting and Clearing Transitions
At higher temperatures, this compound melts into a liquid crystalline phase, which then transitions to a clear, isotropic liquid at the clearing point. Quantitative data for these primary thermal events have been compiled and are presented in the following table.
Quantitative Thermodynamic Data
The following table summarizes the key quantitative data for the major thermotropic phase transitions of anhydrous this compound.
| Thermal Event | Temperature (°C) | Enthalpy of Fusion (ΔH_fus) (kJ/mol) | Method | Reference |
| Melting Point | 267.6 | 11.8 | Not Specified | [3] |
| Clearing Point | 406 | - | Not Specified | [3] |
Note: The enthalpy value corresponds to the melting transition. The term "clearing point" refers to the transition from a liquid crystalline phase to an isotropic liquid.
Experimental Protocols
The characterization of the thermotropic phase behavior of this compound relies on several key analytical techniques. Detailed methodologies for Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are provided below.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the precise determination of transition temperatures and enthalpies.
Objective: To determine the temperatures and enthalpies of the thermotropic phase transitions of anhydrous this compound.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is anhydrous by drying it under vacuum at a temperature below its first phase transition (e.g., 40-50°C) for several hours to remove any residual water.
-
Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).
-
Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final clearing point (e.g., 450°C).
-
Hold the sample at the final temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe the transitions upon cooling.
-
A second heating scan is often performed to confirm the reversibility of the transitions and to analyze the thermal history of the sample.
-
-
Data Analysis:
-
The phase transitions will appear as endothermic peaks on the heating curve and exothermic peaks on the cooling curve.
-
The peak temperature is typically taken as the transition temperature. The onset temperature of the melting peak is also a key parameter.
-
The enthalpy of the transition (e.g., enthalpy of fusion) is calculated by integrating the area under the transition peak.
-
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to identify the crystalline phases of a material and to study the changes in crystal structure as a function of temperature.
Objective: To identify the different crystalline phases of anhydrous this compound and to monitor the structural changes during its thermotropic phase transitions.
Methodology:
-
Sample Preparation:
-
The anhydrous this compound sample is finely ground to a powder to ensure random orientation of the crystallites.
-
The powder is mounted on a sample holder suitable for temperature-controlled XRD analysis.
-
-
Instrument Setup:
-
Use a powder diffractometer equipped with a high-temperature stage.
-
Commonly, Cu Kα radiation is used as the X-ray source.
-
The instrument is calibrated using a standard reference material.
-
-
Temperature-Dependent Measurement:
-
Record a diffraction pattern at room temperature.
-
Heat the sample in stages, allowing it to equilibrate at each desired temperature before collecting a diffraction pattern. The temperatures should be chosen to be below and above the transition temperatures identified by DSC.
-
Collect diffraction patterns over a relevant range of 2θ angles (e.g., 2° to 40°).
-
-
Data Analysis:
-
The positions and intensities of the diffraction peaks in the obtained patterns are characteristic of the crystal structure of the phase present at that temperature.
-
By comparing the diffraction patterns at different temperatures, changes in the crystal structure can be identified. The appearance of new peaks or the disappearance of existing peaks indicates a phase transition.
-
The diffraction data can be used to determine the lattice parameters of each crystalline phase.
-
Visualizing Phase Behavior and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the thermotropic phase transitions of this compound and a typical experimental workflow for its characterization.
Caption: Thermotropic phase transitions of anhydrous this compound upon heating.
Caption: Experimental workflow for characterizing thermotropic phase behavior.
References
Potassium laurate chemical structure and IUPAC name
An In-depth Technical Guide to Potassium Laurate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a compound of significant interest in various scientific and industrial fields, including pharmaceuticals.
Chemical Identity and Structure
This compound is the potassium salt of lauric acid, a saturated fatty acid with a 12-carbon chain.[1] Its amphiphilic nature, possessing both a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, underpins its utility as a surfactant and emulsifier.[2]
IUPAC Name: Potassium dodecanoate[3]
Synonyms: Lauric acid, potassium salt; Dodecanoic acid, potassium salt[1][3]
Chemical Formula: C₁₂H₂₃KO₂[4][5]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various formulations.
| Property | Value | Reference |
| Molecular Weight | 238.41 g/mol | [3][5] |
| Appearance | White or off-white powder or crystalline solid; light-tan paste | [4][5][6] |
| Melting Point | 43.8 °C | [5] |
| Boiling Point | 296.1 °C | [5] |
| Solubility | Soluble in water and alcohol | [4][5][6] |
| CAS Number | 10124-65-9 | [4] |
| pH | Approximately 9-10 in aqueous solution | [4] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via a neutralization reaction between lauric acid and potassium hydroxide.[2][5]
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolve 14.4 g of lauric acid in 100 mL of deionized water.[7]
-
Add 17.6 g of potassium hydroxide to the solution and stir until it is fully dissolved.[7]
-
Heat the resulting mixture to a temperature between 80-85°C for a duration of 4-6 hours.[7]
-
After the heating phase, allow the mixture to cool down.[7]
-
To induce the precipitation of this compound, add more deionized water.[7]
Application in Decellularization for Tissue Engineering
This compound has been investigated as an alternative to harsher detergents like sodium dodecyl sulfate (SDS) in the decellularization of tissues, such as lungs, for bioengineering applications.[7] Its use has been shown to better preserve the microarchitecture of the extracellular matrix (ECM).[7]
Experimental Considerations:
-
Concentration: The concentration of this compound is a critical parameter that needs to be optimized for different tissue types to achieve efficient decellularization while minimizing ECM damage.
-
Perfusion/Agitation: The method of delivery of the this compound solution to the tissue (e.g., perfusion for whole organs or agitation for smaller tissue samples) influences the efficiency of cell removal.
-
Washing Steps: Thorough washing steps after decellularization are essential to remove residual this compound and cellular debris, which could otherwise elicit an inflammatory response upon implantation.
Applications in Drug Development
The properties of this compound make it a valuable excipient in pharmaceutical formulations.
-
Emulsifying Agent: It is used to form and stabilize emulsions, which are mixtures of immiscible liquids like oil and water. This is particularly useful for the formulation of creams, lotions, and some oral and parenteral drug delivery systems.[1][2]
-
Surfactant: As a surfactant, it lowers the surface tension between different phases, which can enhance the wetting of solid drug particles and improve their dissolution rate.[2]
-
Antimicrobial Activity: Lauric acid and its salts, including this compound, exhibit antimicrobial properties.[2] This intrinsic activity can be beneficial in certain topical and oral formulations to prevent microbial growth. The proposed mechanism involves the disruption of microbial cell membranes.[7]
-
Stabilizer in Nanoemulsions: Research is exploring the role of this compound in stabilizing nanoemulsions for drug delivery.[2] The small droplet size of nanoemulsions can improve the bioavailability of poorly water-soluble drugs.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic and personal care products at typical concentrations.[4] However, it can cause skin irritation in some individuals, particularly at high concentrations.[4] For pharmaceutical applications, the appropriate regulatory guidelines for excipients must be followed to ensure patient safety.
References
- 1. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Research Reagent | RUO [benchchem.com]
- 3. Lauric acid, potassium salt | C12H23KO2 | CID 23675775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | 10124-65-9 [chemicalbook.com]
- 7. Buy this compound | 10124-65-9 [smolecule.com]
Methodological & Application
Application Notes and Protocols for the Use of Potassium Laurate as a Surfactant in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing potassium laurate as an anionic surfactant in emulsion polymerization. This document outlines the fundamental principles, detailed experimental protocols for various monomers, and the expected outcomes based on available research. The information is intended to assist researchers in developing stable polymer latexes for a range of applications, including drug delivery systems, coatings, and adhesives.
Introduction to this compound in Emulsion Polymerization
This compound (CH₃(CH₂)₁₀COOK) is the potassium salt of lauric acid, a saturated fatty acid. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, makes it an effective anionic surfactant for stabilizing oil-in-water emulsions.[1][2] In emulsion polymerization, this compound plays a critical role in the formation and stabilization of polymer particles.
Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles in the aqueous phase. These micelles serve as the primary loci for particle nucleation, where monomer molecules diffuse and polymerization is initiated.[3] The surfactant then adsorbs onto the surface of the growing polymer particles, providing electrostatic stabilization and preventing coagulation. The concentration of this compound can significantly influence the particle size, molecular weight of the resulting polymer, and the overall kinetics of the polymerization process.
Key Performance Characteristics
The effectiveness of this compound as a surfactant in emulsion polymerization is determined by several key parameters. Understanding these characteristics is essential for designing and optimizing polymerization reactions.
| Property | Value | Significance in Emulsion Polymerization |
| Chemical Formula | C₁₂H₂₃KO₂ | Defines the molecular structure and amphiphilic nature. |
| Molecular Weight | 238.41 g/mol [4] | Influences the surface area occupied by each surfactant molecule. |
| Appearance | White to off-white powder or crystalline solid.[2] | Physical state at standard conditions. |
| Solubility | Soluble in water.[2] | Essential for its function in the aqueous phase of emulsion polymerization. |
| Critical Micelle Concentration (CMC) | ~8 x 10⁻³ M | The concentration above which micelles form, crucial for particle nucleation. |
Experimental Protocols
The following are generalized protocols for the emulsion polymerization of common monomers using this compound as a surfactant. Researchers should note that these are starting points and optimization of specific parameters such as temperature, initiator concentration, and monomer-to-water ratio may be necessary to achieve desired polymer characteristics.
Emulsion Polymerization of Styrene
This protocol describes a typical batch emulsion polymerization of styrene to produce polystyrene latex.
Materials:
-
Styrene (monomer)
-
This compound (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe.
-
Heating/cooling circulator
-
Monomer and initiator feed pumps (for semi-batch processes)
Procedure:
-
Reactor Setup: Assemble the reactor system and ensure all connections are secure.
-
Initial Charge: To the reactor, add deionized water and this compound.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the reactor contents to the desired reaction temperature (typically 70-80 °C) with continuous stirring.
-
Monomer Addition: Add the styrene monomer to the reactor. Allow the mixture to equilibrate for 15-20 minutes to ensure proper emulsification.
-
Initiation: Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reactor to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature for a specified duration (typically 4-6 hours). Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry).
-
Cooling and Filtration: Once the desired conversion is reached, cool the reactor to room temperature. Filter the resulting latex through a fine mesh to remove any coagulum.
Emulsion Polymerization of Methyl Methacrylate (MMA)
This protocol outlines the emulsion polymerization of methyl methacrylate to synthesize polymethyl methacrylate (PMMA) latex.
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Follow the same reactor setup and inerting procedure as for styrene polymerization.
-
Initial Charge: Add deionized water and this compound to the reactor.
-
Heating: Heat the reactor to the desired reaction temperature (typically 60-70 °C) under constant stirring.
-
Monomer Addition: Add the MMA monomer to the reactor and allow the emulsion to stabilize for 15-20 minutes.
-
Initiation: Introduce the aqueous solution of potassium persulfate to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for 3-5 hours, monitoring the conversion as needed.
-
Cooling and Filtration: Cool the reactor and filter the PMMA latex to remove any large agglomerates.
Emulsion Polymerization of Vinyl Acetate
This protocol describes the emulsion polymerization of vinyl acetate to produce polyvinyl acetate (PVAc) latex.
Materials:
-
Vinyl acetate (monomer)
-
This compound (surfactant)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Set up the reactor and purge with nitrogen as previously described.
-
Initial Charge: Add deionized water, this compound, and sodium bicarbonate (to maintain a stable pH) to the reactor.
-
Heating: Heat the mixture to the reaction temperature (typically 65-75 °C) with stirring.
-
Monomer Addition: Add the vinyl acetate monomer to the reactor.
-
Initiation: Add the potassium persulfate solution to start the reaction.
-
Polymerization: Continue the reaction for 3-5 hours.
-
Cooling and Filtration: Cool the reactor and filter the resulting PVAc latex.
Visualization of Mechanisms and Workflows
Mechanism of Particle Formation and Stabilization
The following diagram illustrates the fundamental mechanism of emulsion polymerization stabilized by this compound.
Caption: Mechanism of emulsion polymerization with this compound.
Experimental Workflow
The following diagram outlines the typical experimental workflow for emulsion polymerization.
Caption: Experimental workflow for emulsion polymerization.
Expected Results and Data Interpretation
The concentration of this compound has a significant impact on the final properties of the polymer latex. While specific quantitative data for this compound across all monomer systems is not extensively available in a single source, the following trends are generally observed in emulsion polymerization:
| Parameter | Effect of Increasing this compound Concentration | Rationale |
| Particle Size | Decrease | A higher surfactant concentration leads to the formation of a larger number of micelles, resulting in more, but smaller, polymer particles.[5] |
| Particle Number | Increase | Directly related to the increased number of micelles available for nucleation. |
| Molecular Weight | Increase | With a larger number of particles, the initiator radicals are distributed among more loci, reducing the termination rate within each particle and allowing for the growth of higher molecular weight chains.[6] |
| Polymerization Rate | Increase | An increase in the number of particles (reaction loci) generally leads to a higher overall rate of polymerization.[7] |
| Latex Stability | Increase | A higher concentration of surfactant provides better surface coverage of the polymer particles, enhancing electrostatic stabilization and preventing coagulation. |
Note: The data presented in the table reflects general trends. Actual results may vary depending on the specific monomer, initiator system, and reaction conditions.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Coagulum Formation | - Insufficient surfactant concentration.- High ionic strength.- Inadequate agitation.- Reaction temperature too high. | - Increase this compound concentration.- Use deionized water.- Optimize stirring speed.- Lower the reaction temperature. |
| Low Monomer Conversion | - Insufficient initiator concentration.- Presence of inhibitors (e.g., oxygen).- Reaction time too short.- Incorrect reaction temperature. | - Increase initiator concentration.- Ensure thorough purging with nitrogen.- Extend the reaction time.- Optimize the reaction temperature for the specific initiator. |
| Bimodal Particle Size Distribution | - Secondary nucleation.- Inadequate initial emulsification. | - Adjust surfactant and initiator concentrations.- Improve initial stirring and emulsification time. |
| High Viscosity | - High molecular weight.- High solids content.- Particle swelling. | - Use a chain transfer agent to control molecular weight.- Adjust the monomer-to-water ratio.- Consider the choice of monomer. |
Conclusion
This compound is a versatile and effective anionic surfactant for the emulsion polymerization of various monomers. By carefully controlling its concentration, along with other key reaction parameters, researchers can tailor the properties of the resulting polymer latex, such as particle size and molecular weight, to meet the specific demands of their application. The protocols and information provided in these notes serve as a valuable starting point for the successful implementation of this compound in emulsion polymerization processes.
References
- 1. This compound Research Reagent | RUO [benchchem.com]
- 2. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Supplier | 10124-65-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Potassium Laurate for Stabilizing Oil-in-Water Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing potassium laurate as a primary emulsifier for the stabilization of oil-in-water (O/W) emulsions. This document outlines the physicochemical properties of this compound, detailed experimental protocols for emulsion preparation and characterization, and the fundamental mechanism of its stabilizing action.
Introduction
This compound (CH₃(CH₂)₁₀COOK) is the potassium salt of lauric acid, a saturated fatty acid with a 12-carbon chain.[1] It is an anionic surfactant widely employed in the pharmaceutical, cosmetic, and food industries as an effective emulsifying agent.[2][3][4] Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to reduce the interfacial tension between oil and water, thereby facilitating the formation and enhancing the stability of O/W emulsions.[1]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful emulsion formulation. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃KO₂ | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid | [1] |
| Solubility | Soluble in water | [1][3] |
| Critical Micelle Concentration (CMC) | 0.008 M (in water at 23°C) | |
| Hydrophile-Lipophile Balance (HLB) | See Section 3.3 for calculation and experimental determination |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (reagent grade)
-
Oil Phase (e.g., mineral oil, vegetable oil, or a specific active pharmaceutical ingredient in an oil carrier)
-
Distilled or deionized water
-
(Optional) Co-surfactant
-
(Optional) pH adjusting agents (e.g., potassium hydroxide, citric acid)
Equipment:
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Analytical balance
-
pH meter
-
Particle size analyzer (e.g., dynamic light scattering)
-
Zeta potential analyzer
-
Viscometer
-
Microscope with a camera
-
Centrifuge
-
Thermostatic water bath
-
Freeze-thaw cycling chamber
Protocol for Preparation of Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion using this compound as the primary emulsifier. The specific concentrations of oil, water, and emulsifier should be optimized for the desired application.
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of distilled or deionized water into a beaker.
-
Disperse the calculated amount of this compound in the water. The concentration should typically be above its Critical Micelle Concentration (CMC) of 0.008 M.
-
Gently heat the aqueous phase to 70-75°C while stirring with a magnetic stirrer until the this compound is completely dissolved.
-
Measure and adjust the pH of the aqueous phase if necessary.
-
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase into a separate beaker.
-
If using any oil-soluble components (e.g., co-surfactants, active ingredients), add them to the oil phase.
-
Heat the oil phase to 70-75°C while stirring.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while continuously stirring with the high-shear homogenizer at a moderate speed.
-
Once all the oil has been added, increase the homogenization speed and continue for 5-10 minutes to ensure the formation of fine oil droplets.
-
-
Cooling and Finalization:
-
Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools down to room temperature. Rapid cooling should be avoided as it can lead to instability.
-
Once cooled, make up for any water loss due to evaporation by adding distilled water to the final desired weight or volume.
-
Homogenize for another 1-2 minutes at a lower speed if necessary.
-
Determination of the Required Hydrophile-Lipophile Balance (HLB)
The HLB system is a semi-empirical scale used to select emulsifiers. For O/W emulsions, emulsifiers with higher HLB values (typically 8-18) are preferred. While Griffin's method is common for non-ionic surfactants, the Davies method is more suitable for ionic surfactants like this compound.
Davies' Method for HLB Calculation:
The HLB value can be estimated using the following formula:
HLB = 7 + Σ (hydrophilic group numbers) - Σ (lipophilic group numbers)
-
Hydrophilic group (potassium carboxylate, -COOK): The group number for -COO⁻K⁺ is approximately 21.1.
-
Lipophilic group (lauryl chain, CH₃(CH₂)₁₀CH₂-): The group number for a -CH₂- or -CH₃ group is 0.475.
Calculation for this compound:
-
Number of lipophilic groups (CH₂ and CH₃) = 12
-
HLB ≈ 7 + 21.1 - (12 * 0.475)
-
HLB ≈ 7 + 21.1 - 5.7
-
HLB ≈ 22.4
This calculated value suggests that this compound is a highly effective O/W emulsifier. However, the optimal HLB for a specific oil phase should be determined experimentally.
Experimental Determination of Required HLB:
-
Prepare a series of emulsions with your specific oil phase, using a blend of two non-ionic surfactants with known low and high HLB values (e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0).
-
Vary the ratio of the two surfactants to create a range of HLB values (e.g., from 6 to 14).
-
Prepare the emulsions using the protocol in section 3.2.
-
Observe the stability of the emulsions after 24 hours. The emulsion with the highest stability (minimal creaming or separation) indicates the required HLB for that specific oil phase.
Protocol for Characterization of the O/W Emulsion
1. Macroscopic Observation:
-
Visually inspect the emulsion for its appearance, color, odor, and homogeneity. Note any signs of phase separation, creaming (upward movement of dispersed droplets), or sedimentation.
2. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under an optical microscope to assess the droplet morphology and to check for any signs of droplet aggregation (flocculation) or merging (coalescence).
3. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Use a particle size analyzer based on dynamic light scattering (DLS).
-
Dilute the emulsion with distilled water to an appropriate concentration to avoid multiple scattering effects.
-
Measure the average droplet size (Z-average) and the PDI. A lower PDI value (typically < 0.3) indicates a more uniform droplet size distribution.
4. Zeta Potential Measurement:
-
Use a zeta potential analyzer to measure the surface charge of the oil droplets.
-
Dilute the emulsion with distilled water.
-
A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.
5. Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the emulsion at a controlled temperature.
-
The viscosity can influence the emulsion's stability (higher viscosity can slow down creaming) and its sensory properties.
6. Stability Studies:
-
Centrifugation Test: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Observe for any phase separation. A stable emulsion should not show any separation.
-
Freeze-Thaw Cycling: Subject the emulsion to at least three cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours). A stable emulsion should not show signs of phase separation or significant changes in its physical properties.
-
Long-Term Stability: Store the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and observe its properties over an extended period (e.g., 1, 3, and 6 months).
Mechanism of Emulsion Stabilization
This compound stabilizes O/W emulsions through the following mechanisms:
-
Reduction of Interfacial Tension: The amphiphilic this compound molecules migrate to the oil-water interface. The hydrophobic lauryl tails orient themselves into the oil phase, while the hydrophilic carboxylate heads remain in the aqueous phase. This arrangement reduces the energy required to create new oil droplets, thus lowering the interfacial tension.
-
Formation of a Protective Interfacial Film: The adsorbed surfactant molecules form a protective film around the oil droplets. This film acts as a mechanical barrier that prevents the droplets from coming into close contact and coalescing.
-
Electrostatic Repulsion: As an anionic surfactant, the carboxylate head groups of this compound impart a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further preventing their aggregation and coalescence.
Visualizations
References
Application Notes: Potassium Laurate for Lung Tissue Decellularization
Introduction
The generation of acellular tissue scaffolds that retain the native extracellular matrix (ECM) architecture is a cornerstone of tissue engineering and regenerative medicine. For complex organs like the lung, maintaining the intricate structure of airways and vasculature is critical for successful recellularization and eventual transplantation. Traditional decellularization methods often rely on harsh ionic detergents, such as sodium dodecyl sulfate (SDS), which can effectively remove cellular components but may also damage the delicate ECM, leading to compromised biomechanical properties and reduced biocompatibility.
Potassium laurate (PL), a natural soap derived from a fatty acid, has emerged as a promising alternative for lung decellularization.[1][2] Studies have shown that PL is a less abrasive detergent that effectively removes cells and nuclear material while significantly preserving the lung's three-dimensional microarchitecture.[1][2] Scaffolds decellularized with this compound exhibit better preservation of essential ECM components, leading to reduced inflammatory responses post-implantation and improved cell attachment and proliferation during recellularization.[1][2] These characteristics make PL an attractive option for creating high-fidelity lung scaffolds for research, drug development, and future therapeutic applications.
Principle
This compound is a salt of lauric acid, a saturated fatty acid. Its detergent properties arise from its amphipathic nature, allowing it to disrupt cell membranes and solubilize cellular components. The mechanism is believed to be gentler on the ECM compared to stronger ionic detergents like SDS. This results in superior preservation of critical ECM proteins such as elastin and glycosaminoglycans (GAGs), which are vital for the biomechanical function and cellular signaling within the engineered tissue.[2]
Experimental Data
The efficacy of this compound as a decellularization agent has been quantitatively compared to the standard detergent, sodium dodecyl sulfate (SDS). The following tables summarize the key findings from studies on rat lung decellularization.
Table 1: ECM Preservation and DNA Removal
| Parameter | Native Lung | 0.15% this compound (PL) | 0.1% Sodium Dodecyl Sulfate (SDS) |
| Dry Weight (mg) | - | 37.9 ± 6.6 | 12.7 ± 2.41 |
| Sulfated GAGs (µg) | - | 31.4 ± 2.7 | 12.9 ± 3.0 |
| DNA Content (ng) | - | 134.25 ± 33.6 | 127.0 ± 16.5 |
| Data sourced from Obata et al., Tissue Engineering Part C: Methods, 2019.[2] The data indicates that while both PL and SDS effectively remove over 95% of DNA, PL treatment results in a nearly three-fold greater preservation of dry weight and sulfated GAGs, highlighting its gentler effect on the ECM.[2] |
Experimental Protocols
This section provides detailed protocols for the decellularization of rat lungs using this compound, followed by a general protocol for recellularization.
Protocol 1: Perfusion Decellularization of Rat Lungs
This protocol is adapted from the methodology described by Obata et al. (2019). All procedures should be performed under sterile conditions.
Materials:
-
Fischer 344 rats (or other suitable strain)
-
Heparin
-
Sodium nitroprusside
-
Phosphate-buffered saline (PBS), with and without Ca²⁺/Mg²⁺
-
1 M Sodium Chloride (NaCl) in PBS
-
0.0035% Triton X-100 solution
-
0.15% this compound (PL) solution in distilled water
-
0.5% Triton X-100 solution in distilled water
-
Perfusion system (e.g., peristaltic pump) with pressure monitoring
-
Surgical instruments for dissection and cannulation
-
Sterile tubing and connectors
Methodology:
-
Harvesting and Preparation:
-
Anesthetize the rat according to approved institutional animal care and use protocols.
-
Administer heparin and sodium nitroprusside to prevent coagulation and induce vasodilation.
-
Perform a thoracotomy to expose the heart and lungs.
-
Cannulate the pulmonary artery (PA) and trachea.
-
Carefully excise the heart-lung block.
-
-
Initial Rinsing:
-
Connect the PA cannula to the perfusion system.
-
Perfuse with PBS (containing Ca²⁺/Mg²⁺) at a constant pressure of 20 cm H₂O to rinse remaining blood and heparin from the vasculature. Continue until the effluent is clear.
-
-
Pre-treatment:
-
Perfuse the lungs with 500 mL of 0.0035% Triton-X 100 solution via the PA.
-
Rinse by perfusing with PBS containing 1 M NaCl.
-
-
Decellularization:
-
Perfuse the lungs with 0.15% this compound solution.
-
Follow with a perfusion of 0.5% Triton-X 100 solution.
-
The volumes and duration for these steps should be optimized based on visual inspection of the lung tissue, which should become translucent, indicating successful cell removal.
-
-
Final Rinsing:
-
Thoroughly rinse the decellularized lung scaffold by perfusing with sterile PBS to remove residual detergents. This is a critical step to ensure biocompatibility for subsequent recellularization.
-
Continue rinsing until no detergent is detected in the effluent (can be assessed using detergent quantification assays if required).
-
-
Sterilization and Storage:
-
Sterilize the decellularized scaffold, for example, by perfusing with a solution of 0.1% peracetic acid in PBS, followed by extensive rinsing with sterile PBS and then cell culture medium.
-
The scaffold is now ready for recellularization or can be stored at 4°C in sterile PBS with antibiotics/antimycotics for a short period.
-
Protocol 2: Recellularization of the Acellular Lung Scaffold
This protocol outlines the general steps for reseeding the this compound-decellularized lung scaffold, based on the approach used by Obata et al. (2019).
Materials:
-
Decellularized lung scaffold
-
Rat Lung Microvascular Endothelial Cells (RLMVECs)
-
Adipogenic Stem/Stromal Cells (ASCs)
-
Endothelial cell growth medium
-
Bioreactor with capabilities for vascular perfusion and negative pressure ventilation
-
Sterile syringes, tubing, and connectors
Methodology:
-
Scaffold Preparation:
-
Place the sterile, decellularized lung scaffold into the bioreactor chamber.
-
Connect the pulmonary artery (PA) and pulmonary vein (PV) cannulas to the perfusion circuit of the bioreactor.
-
Pre-condition the scaffold by perfusing with culture medium for several hours to overnight.
-
-
Cell Preparation:
-
Culture RLMVECs and ASCs to the desired passage number.
-
Harvest the cells using standard trypsinization methods.
-
Prepare a cell suspension containing 30-40 million cells, with a ratio of 50 RLMVECs to 1 ASC. Resuspend the cells in an appropriate volume of culture medium.
-
-
Cell Seeding:
-
Slowly infuse the cell suspension into the scaffold via both the PA and PV cannulas.
-
After seeding, stop the perfusion and allow the cells to attach for 2 hours within the incubator/bioreactor.
-
-
Bioreactor Culture:
-
Initiate medium perfusion at a low flow rate (e.g., 1 mL/h).
-
Gradually increase the perfusion rate over several hours until a target rate (e.g., 4 mL/h) is reached.
-
Simultaneously, apply negative pressure ventilation to the trachea to mimic physiological breathing (e.g., 10 mL/min).
-
Culture the bioengineered lung under these dynamic conditions for a desired period (e.g., 3 days or more), monitoring cell viability and tissue development.
-
-
Evaluation:
-
After the culture period, the bioengineered lung can be harvested for analysis, including histology, immunohistochemistry, and functional testing.
-
Visualizations
References
Application Notes and Protocols for Creating Stable Emulsions with Potassium Laurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium laurate, the potassium salt of lauric acid, is an anionic surfactant widely utilized as an emulsifying agent in the pharmaceutical, cosmetic, and food industries.[1] Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic lauryl chain, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the formation of stable oil-in-water (O/W) emulsions.[1] The stability of these emulsions is critical for the efficacy, shelf-life, and aesthetic appeal of various formulations.
This document provides detailed protocols for the preparation of stable O/W emulsions using this compound. It also presents a summary of the key parameters influencing emulsion stability, including surfactant concentration, pH, and temperature, with illustrative quantitative data to guide formulation development. The underlying mechanisms of emulsion stabilization and characterization are also discussed.
Mechanism of Emulsion Stabilization by this compound
This compound stabilizes oil-in-water emulsions through several key mechanisms:
-
Reduction of Interfacial Tension: By accumulating at the oil-water interface, this compound lowers the energy required to disperse the oil phase into droplets within the aqueous phase.[1]
-
Formation of a Protective Interfacial Film: The surfactant molecules align at the interface, creating a physical barrier that helps prevent oil droplets from coalescing.[1]
-
Electrostatic Repulsion: As an anionic surfactant, this compound imparts a negative charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further preventing their aggregation and coalescence. The magnitude of this repulsion is indicated by the zeta potential.
The overall stability of a this compound-stabilized emulsion is a function of these combined effects.
Factors Influencing Emulsion Stability: Quantitative Data
The stability of emulsions formulated with this compound is highly dependent on several factors. The following tables provide illustrative data on how concentration, pH, and temperature can impact key stability parameters such as particle size, zeta potential, and creaming index.
Note: The following data is representative and intended for illustrative purposes to demonstrate the expected trends. Actual results may vary depending on the specific oil phase, water quality, and processing parameters used.
Table 1: Effect of this compound Concentration on Emulsion Properties
| This compound Concentration (% w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Creaming Index (%) after 24h |
| 0.5 | 850 | -25 | 15 |
| 1.0 | 450 | -35 | 8 |
| 2.0 | 250 | -45 | 3 |
| 3.0 | 220 | -50 | <1 |
| 4.0 | 210 | -52 | <1 |
Higher concentrations of this compound generally lead to smaller particle sizes and more negative zeta potentials, resulting in improved stability and a lower creaming index.
Table 2: Influence of pH on Emulsion Stability (2% w/w this compound)
| pH | Average Particle Size (nm) | Zeta Potential (mV) | Creaming Index (%) after 24h |
| 5.0 | 600 | -15 | 20 |
| 6.0 | 350 | -28 | 10 |
| 7.0 | 250 | -45 | 3 |
| 8.0 | 240 | -55 | <1 |
| 9.0 | 230 | -60 | <1 |
As an anionic surfactant, the emulsifying capacity of this compound is significantly influenced by pH. Higher pH values increase the ionization of the carboxylate head, leading to a more negative zeta potential and enhanced electrostatic repulsion, thus improving emulsion stability.
Table 3: Impact of Storage Temperature on Emulsion Stability (2% w/w this compound, pH 8.0)
| Temperature (°C) | Average Particle Size (nm) after 24h | Creaming Index (%) after 24h |
| 4 | 245 | <1 |
| 25 | 250 | 3 |
| 40 | 350 | 8 |
| 50 | 550 | 18 |
Elevated temperatures can decrease the viscosity of the continuous phase and increase the kinetic energy of the droplets, leading to a higher rate of coalescence and creaming.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of a stable oil-in-water emulsion using this compound.
Protocol 1: Preparation of a Stable Oil-in-Water Emulsion
Objective: To prepare a stable O/W emulsion using this compound as the emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil)
-
Deionized Water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calibrated pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of deionized water into a beaker.
-
Add the calculated amount of this compound to the water.
-
Gently heat the solution to 60-70°C while stirring with a magnetic stirrer until the this compound is completely dissolved.
-
Adjust the pH of the aqueous phase to the desired level (e.g., pH 8.0) using a suitable base (e.g., 0.1 M KOH) or acid (e.g., 0.1 M HCl).
-
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase into a separate beaker.
-
Heat the oil phase to 60-70°C.
-
-
Emulsification:
-
While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring.
-
Once all the oil has been added, subject the coarse emulsion to high-shear homogenization.
-
Rotor-Stator Homogenizer: Homogenize at 5,000-10,000 rpm for 5-10 minutes.
-
Microfluidizer: Process the emulsion according to the manufacturer's instructions, typically at pressures ranging from 10,000 to 20,000 psi for 1-3 passes.
-
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while gently stirring.
-
-
Final Characterization:
-
Visually inspect the emulsion for homogeneity and signs of phase separation.
-
Proceed with characterization assays as described in Protocol 2.
-
References
Application Notes and Protocols: Experimental Use of Potassium Laurate as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of potassium laurate as an antimicrobial agent. This document summarizes key quantitative data on its efficacy, details experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Introduction
This compound (the potassium salt of lauric acid) is a surfactant that has demonstrated notable antimicrobial properties.[1][2][3] Its amphipathic nature allows it to interact with and disrupt the cell membranes of various microorganisms, leading to cell death.[1] This document outlines the methodologies to investigate and quantify the antimicrobial activity of this compound against a range of pathogenic and spoilage microorganisms.
Data Presentation: Antimicrobial Efficacy
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the cell membranes of microbes.[1] The following tables summarize the available quantitative data on the efficacy of this compound and its parent compound, lauric acid, against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Lauric Acid against Bacteria
| Compound | Bacterial Strain | Gram Type | MIC | Reference(s) |
| This compound (C12K) | Streptococcus mutans | Gram-positive | 21.9 mM | [4] |
| Lauric Acid | Staphylococcus aureus | Gram-positive | 128 µg/mL | [5][6] |
| Lauric Acid | Escherichia coli | Gram-negative | >4000 µg/mL | [5][6] |
Note: this compound and other fatty acid salts generally exhibit higher activity against Gram-positive bacteria.[7] Gram-negative bacteria tend to be less susceptible.
Table 2: Antifungal Activity of this compound and Lauric Acid
| Compound | Fungal Strain | Activity | Reference(s) |
| This compound | Penicillium pinophilum | Showed antifungal activity (2 log-unit reduction) | [8] |
| Lauric Acid | Candida albicans | Active at lower concentrations with longer incubation | [9] |
Mechanism of Action: Cell Membrane Disruption
The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. As a surfactant, its long hydrocarbon tail inserts into the lipid bilayer of the cell membrane, while its polar head group remains at the surface. This integration disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Caption: this compound disrupts the microbial cell membrane.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the antimicrobial properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent.[10]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial/fungal strains to be tested
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile distilled water or appropriate solvent for this compound
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: a. Dissolve this compound in sterile distilled water to a concentration of 10 mg/mL. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Preparation of Microbial Inoculum: a. From a fresh agar plate, pick a few colonies of the test microorganism and inoculate into a tube of sterile broth. b. Incubate the broth culture at the optimal temperature for the microorganism until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). c. Dilute the standardized microbial suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no this compound).
-
Inoculation and Incubation: a. Add 100 µL of the diluted microbial suspension to each well (wells 1-12), resulting in a final volume of 200 µL. b. Include a negative control (broth only) in a separate well. c. Incubate the plate at the optimal temperature for the microorganism for 16-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity (microbial growth). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test to ascertain whether this compound is bactericidal or bacteriostatic.
Materials:
-
MIC plates from Protocol 1
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile agar plate.
-
Incubate the agar plates at the optimal temperature for 24 hours.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no growth on the agar plate).
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
This compound solution of known concentration
-
Sterile agar plates
-
Bacterial/fungal strains to be tested
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a lawn of the test microorganism on the surface of an agar plate by evenly spreading a standardized inoculum.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a negative control (solvent only) and a positive control (a known antibiotic).
-
Incubate the plates at the optimal temperature for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound as a potential antimicrobial agent.
Caption: A typical workflow for evaluating antimicrobial agents.
References
- 1. Buy this compound | 10124-65-9 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. Antibacterial Effect of Fatty Acid Salts on Oral Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfqhc.ssu.ac.ir [jfqhc.ssu.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Killing of Candida albicans by Fatty Acids and Monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Potassium Laurate as a Fungicide in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing potassium laurate, a potassium salt of lauric acid, as a fungicidal agent in agricultural research. This document outlines the preparation, application, and evaluation of this compound, including detailed experimental protocols and data presentation for assessing its efficacy against various plant pathogenic fungi.
Introduction
This compound (CH₃(CH₂)₁₀COOK) is a saturated fatty acid salt that has demonstrated antimicrobial properties.[1][2] Its primary mechanism of action against fungi is the disruption of the cell membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[3] As a naturally derived compound, this compound presents a promising alternative to synthetic fungicides, with potential applications in integrated pest management (IPM) strategies. This document details its use in a research context for the control of fungal plant diseases.
Data Presentation: Fungicidal Efficacy of Lauric Acid
| Fungal Pathogen | In Vitro Assay Type | Lauric Acid Concentration | Mycelial Growth Inhibition | Reference |
| Rhizoctonia solani | Agar Culture | 100 µM | Significant reduction | [4][5] |
| Rhizoctonia solani | Liquid Culture | > 50 µM | Complete inhibition | [4][5] |
| Pythium ultimum | Agar Culture | 100 µM | Significant reduction | [4][5] |
| Pythium ultimum | Liquid Culture | > 50 µM | Complete inhibition | [4][5] |
| Botrytis cinerea | Not available | Not available | Not available | |
| Phytophthora infestans | Not available | Not available | Not available |
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare this compound solutions of varying concentrations for in vitro and in vivo fungicidal assays.
Materials:
-
Lauric acid (C₁₂H₂₄O₂)
-
Potassium hydroxide (KOH)
-
Deionized water
-
Heating magnetic stirrer
-
Beakers and volumetric flasks
-
pH meter
Procedure:
-
Synthesis of this compound Stock Solution (e.g., 1 M):
-
In a fume hood, dissolve 40.07 g of lauric acid (molar mass: 200.32 g/mol ) in approximately 150 mL of deionized water in a 250 mL beaker with a magnetic stir bar.
-
Gently heat the solution to 60-80°C while stirring to aid dissolution.
-
Slowly add a stoichiometric amount of potassium hydroxide (11.22 g of 100% KOH, molar mass: 56.11 g/mol ) to the lauric acid solution. Caution: This is a neutralization reaction and may generate heat.
-
Continue heating and stirring for 1-2 hours to ensure complete reaction.
-
Monitor the pH of the solution. The reaction is complete when the pH is neutral to slightly alkaline (pH 7.0-8.0).
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 200 mL volumetric flask and bring the volume to the mark with deionized water. This will be your ~1 M stock solution.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions from the stock solution to achieve the desired experimental concentrations (e.g., ranging from 50 µM to 1000 µM).
-
Use sterile deionized water for dilutions intended for in vitro assays.
-
Verify the pH of the final working solutions and adjust if necessary, as pH can influence fungicidal activity.
-
In Vitro Antifungal Activity Assay: Mycelial Growth Inhibition
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of pathogenic fungi.
Materials:
-
This compound working solutions
-
Target fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani, Phytophthora infestans)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Calipers
Procedure:
-
Media Preparation:
-
Prepare PDA according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of this compound working solutions to the molten PDA to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify. Include a control group with no this compound.
-
-
Fungal Inoculation:
-
From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate (both treatment and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the colony in the control group
-
dt = average diameter of the colony in the treatment group
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by performing a probit or logistic regression analysis of the concentration-response data.
-
Greenhouse Efficacy Trial: Control of Fungal Disease on Plants
Objective: To evaluate the efficacy of this compound in controlling a specific fungal disease on a host plant under controlled greenhouse conditions.
Materials:
-
Healthy, susceptible host plants (e.g., tomato for late blight, cucumber for powdery mildew)
-
This compound spray solutions (with and without a surfactant/adjuvant)
-
Fungal inoculum (spore suspension or mycelial fragments)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray bottles
-
Disease assessment scale
Procedure:
-
Plant Propagation and Acclimatization:
-
Grow plants to a suitable age and size for inoculation (e.g., 4-6 true leaves).
-
Acclimatize the plants to the greenhouse conditions for at least one week before the experiment.
-
-
Treatment Application:
-
Randomly assign plants to different treatment groups (e.g., different concentrations of this compound, a positive control with a commercial fungicide, and a negative control with water).
-
Apply the this compound solutions as a foliar spray until runoff, ensuring complete coverage of all plant surfaces.
-
-
Inoculation:
-
Inoculate the plants with the fungal pathogen 24 hours after the treatment application. The method of inoculation will depend on the pathogen (e.g., spraying a spore suspension for Botrytis cinerea or placing a mycelial plug on a leaf for Rhizoctonia solani).
-
-
Incubation and Disease Development:
-
Maintain the plants in a high-humidity environment for the initial 24-48 hours to promote infection.
-
Continue to grow the plants under conditions favorable for disease development.
-
-
Disease Assessment:
-
Assess the disease severity at regular intervals using a pre-defined disease rating scale (e.g., percentage of leaf area affected).
-
-
Data Analysis:
-
Calculate the disease severity index for each treatment group.
-
Determine the percentage of disease control for each this compound concentration relative to the untreated control.
-
Phytotoxicity Assessment
Objective: To evaluate the potential for this compound to cause injury to the host plant.
Procedure:
-
During the greenhouse efficacy trial, and in a separate experiment on healthy, non-inoculated plants, observe for any signs of phytotoxicity.
-
Apply a range of this compound concentrations, including a rate that is 2x the highest proposed fungicidal rate.
-
Assess phytotoxicity symptoms such as:
-
Leaf burn or necrosis
-
Chlorosis (yellowing)
-
Stunting of growth
-
Epinasty (downward bending of leaves)
-
-
Rate the phytotoxicity on a scale of 0 (no damage) to 5 (severe damage or plant death).
Visualizations
Signaling Pathway Disruption
Caption: Proposed mechanism of this compound fungicidal action.
Experimental Workflow for In Vitro Assay
Caption: Workflow for in vitro mycelial growth inhibition assay.
Logical Relationship: Treatment to Outcome
Caption: Logical flow from this compound application to disease reduction.
References
- 1. growbarato.net [growbarato.net]
- 2. Complete guide on how to apply potassium soap to plants: uses, benefits, preparation, and precautions [en.jardineriaon.com]
- 3. Insecticidal Soaps | Home and Garden Education Center [homegarden.cahnr.uconn.edu]
- 4. Lauric Acid Is a Potent Biological Control Agent That Damages the Cell Membrane of Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulating with Potassium Laurate in Personal Care Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium laurate, the potassium salt of lauric acid, is a versatile anionic surfactant widely utilized in the personal care industry. Derived from natural sources such as coconut or palm kernel oil, it is valued for its excellent foaming, cleansing, and emulsifying properties.[1][2][3][4][5] These characteristics make it a key ingredient in a variety of rinse-off products, including liquid soaps, facial cleansers, body washes, and shampoos.[1][2][3][6] This document provides detailed application notes, experimental protocols, and key data for effectively formulating with this compound in personal care products.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [7] |
| CAS Number | 10124-65-9 | [4][5] |
| Appearance | White to off-white powder or crystalline solid; also available as a liquid solution (e.g., 30% in water) | [4][7] |
| Solubility | Soluble in water | [7] |
| pH (10% solution in water) | 8.5 - 10.5 | [7] |
| Function | Cleansing agent, emulsifier, foam booster | [8] |
Table 2: Recommended Use Concentrations of this compound
| Product Type | Recommended Concentration Range (% w/w of pure this compound) | Notes |
| Liquid Hand Soaps | 5 - 15% | Higher concentrations can be used for enhanced foaming and cleansing. Often used in combination with other surfactants. |
| Facial Cleansers | 1 - 8% | Lower concentrations are recommended for facial products to minimize potential for dryness.[8] |
| Body Washes | 5 - 20% | Can be the primary surfactant or part of a blend to create a rich lather. |
| Shampoos | 3 - 12% | Effective for removing excess oil and dirt from hair.[1] Often formulated with conditioning agents to counteract potential drying effects. |
Note: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics in concentrations up to 9% when formulated to be non-irritating and non-sensitizing.[8] A 30% this compound solution can be used at a rate of 1-30% in formulations.[7]
Table 3: Compatibility of this compound with Common Cosmetic Ingredients
| Ingredient Class | Compatibility | Notes |
| Anionic Surfactants | Compatible | Can be blended to enhance foam and cleansing properties. |
| (e.g., Sodium Laureth Sulfate) | ||
| Non-ionic Surfactants | Compatible | Often used to improve mildness and foam stability. |
| (e.g., Coco-Glucoside, Decyl Glucoside) | ||
| Amphoteric Surfactants | Compatible | Used to increase mildness, improve foam quality, and build viscosity. |
| (e.g., Cocamidopropyl Betaine) | ||
| Cationic Ingredients | Generally Incompatible | As an anionic surfactant, this compound can form complexes with cationic ingredients, leading to precipitation and loss of efficacy. Avoid direct combination in simple aqueous solutions. |
| (e.g., Polyquaternium-10) | ||
| Thickeners | Compatible (with considerations) | Compatible with many non-ionic and anionic thickeners (e.g., xanthan gum, carbomer). The high pH of this compound solutions must be considered when using pH-sensitive thickeners. |
| Humectants | Compatible | Readily compatible with glycerin, propylene glycol, and other humectants. |
| (e.g., Glycerin) | ||
| Preservatives | Compatible (pH dependent) | The high pH of formulations may influence the efficacy of some preservatives. Choose a preservative system effective at the final product's pH. |
Signaling Pathway
Surfactant-Induced Skin Barrier Disruption
This compound, as a surfactant, primarily interacts with the stratum corneum, the outermost layer of the skin. Its mechanism of action involves the disruption of the skin's lipid barrier, which can lead to increased transepidermal water loss (TEWL) and potential irritation if not formulated carefully. The following diagram illustrates the general mechanism of surfactant-induced skin barrier disruption.
Caption: Mechanism of surfactant interaction with the skin barrier.
Experimental Protocols
Protocol 1: Formulation of a Basic Liquid Hand Soap
This protocol details the preparation of a simple liquid hand soap using this compound as the primary surfactant.
Materials:
-
This compound (as a 30% solution)
-
Cocamidopropyl Betaine
-
Glycerin
-
Xanthan Gum
-
Citric Acid or Sodium Hydroxide (for pH adjustment)
-
Preservative (broad-spectrum, effective at target pH)
-
Fragrance
-
Deionized Water
Equipment:
-
Beakers
-
Overhead stirrer or magnetic stirrer
-
Heating plate
-
pH meter
-
Weighing scale
Procedure:
-
Preparation of Thickener Phase: In a separate beaker, disperse xanthan gum in glycerin to create a slurry. This prevents the formation of lumps when added to water.
-
Hydration of Thickener: In the main beaker, heat deionized water to 70-75°C. Slowly add the glycerin-xanthan gum slurry to the heated water with continuous stirring until the xanthan gum is fully hydrated and the solution is uniform.
-
Addition of Surfactants: Reduce the temperature to 40-50°C. Add the this compound solution and cocamidopropyl betaine to the main beaker with gentle mixing. Avoid excessive aeration.
-
pH Adjustment and Cooling: Allow the mixture to cool to below 40°C. Adjust the pH to the desired range (typically 5.5-6.5 for hand soaps) using citric acid or sodium hydroxide.
-
Addition of Additives: Add the preservative and fragrance, mixing until fully incorporated.
-
Final Quality Control: Check the final pH, viscosity, and appearance of the soap.
Protocol 2: Preparation of a Gentle Foaming Facial Cleanser
This protocol outlines the steps to create a mild foaming facial cleanser.
Materials:
-
This compound (as a 30% solution)
-
Decyl Glucoside
-
Glycerin
-
Panthenol (Pro-Vitamin B5)
-
Allantoin
-
Citric Acid (for pH adjustment)
-
Preservative
-
Deionized Water
Procedure:
-
Combine Water Phase Ingredients: In the main beaker, combine deionized water, glycerin, panthenol, and allantoin. Heat gently to 40°C and stir until all solids are dissolved.
-
Add Surfactants: While maintaining gentle stirring, add the this compound solution and decyl glucoside to the water phase. Mix until the solution is homogeneous.
-
Cooling and pH Adjustment: Allow the mixture to cool to room temperature. Measure the pH and adjust to a skin-friendly range (typically 5.0-6.0) with citric acid.
-
Preservation: Add the chosen preservative and mix thoroughly.
-
Final Product Evaluation: Assess the clarity, pH, and foam characteristics of the final product.
Experimental Workflows
Workflow for the General Formulation Process
The following diagram illustrates a typical workflow for developing a personal care product with this compound.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. nbinno.com [nbinno.com]
- 3. gzprobig.com [gzprobig.com]
- 4. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. beautydecoded.com [beautydecoded.com]
- 7. This compound [myskinrecipes.com]
- 8. paulaschoice-eu.com [paulaschoice-eu.com]
Application Notes and Protocols for Utilizing Potassium Laurate in Micellar Electrokinetic Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Micellar Electrokinetic Chromatography (MEKC) with Potassium Laurate
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis (CE) to the analysis of neutral and hydrophobic molecules.[1][2][3] This is achieved by adding a surfactant, in this case, this compound, to the background electrolyte at a concentration above its critical micelle concentration (CMC).[1][3] Above the CMC, the surfactant monomers self-assemble into micelles, which act as a pseudo-stationary phase.[1][2] The separation of analytes is then based on their differential partitioning between the aqueous mobile phase and the hydrophobic core of the this compound micelles.[2]
This compound (potassium dodecanoate) is an anionic surfactant derived from lauric acid, a saturated fatty acid.[4] Its use in MEKC offers an alternative to the more commonly used sodium dodecyl sulfate (SDS), particularly in situations where the potassium salt may offer advantages in terms of solubility or interaction with specific analytes.
This document provides detailed application notes and protocols for the utilization of this compound in MEKC for the separation of pharmaceuticals and other relevant compounds.
Principle of Separation
In a typical MEKC setup with this compound under alkaline conditions, the interior of the fused silica capillary possesses a negative charge, leading to a strong electroosmotic flow (EOF) towards the cathode. The anionic laurate micelles, however, have an electrophoretic mobility towards the anode. The net movement of the micelles is significantly slowed but still directed towards the cathode due to the overpowering EOF.
Neutral analytes will partition between the aqueous buffer and the hydrophobic core of the this compound micelles. Analytes with a higher affinity for the micellar phase will be retained longer and thus migrate more slowly towards the detector, while analytes that are more soluble in the aqueous phase will migrate faster, closer to the EOF.[2] This differential partitioning allows for the separation of neutral molecules that would otherwise co-elute in traditional capillary zone electrophoresis.[1]
Data Presentation: Typical MEKC Parameters with this compound
The following table summarizes typical experimental parameters and their recommended ranges for method development using this compound in MEKC. It is important to note that these are starting points, and optimization is crucial for achieving the desired separation for specific analytes.
| Parameter | Typical Range | Purpose & Considerations |
| Surfactant | This compound | Anionic surfactant forming the pseudo-stationary phase. |
| This compound Conc. | 25 - 100 mM | Must be above the Critical Micelle Concentration (CMC) of ~30 mM. Higher concentrations increase the phase ratio, leading to longer retention times and potentially better resolution for hydrophobic compounds. May also increase current and Joule heating. |
| Background Electrolyte | Borate or Phosphate Buffer | Provides buffering capacity and carries the current. Borate buffers are common for pH > 8. Phosphate buffers are suitable for neutral pH ranges. |
| Buffer Concentration | 10 - 50 mM | Affects ionic strength, current, and EOF. Higher concentrations can suppress EOF. |
| pH | 8.0 - 10.0 | Influences the charge on the capillary wall and thus the EOF. Higher pH generally leads to a stronger EOF. Also affects the ionization state of acidic or basic analytes. |
| Applied Voltage | 15 - 30 kV | Higher voltage leads to shorter analysis times but can cause excessive Joule heating, leading to band broadening and potential degradation of analytes. |
| Capillary Temperature | 20 - 35 °C | Affects buffer viscosity, EOF, and partitioning coefficients. Temperature control is critical for reproducible migration times. |
| Organic Modifier | 5 - 20% (v/v) Methanol or Acetonitrile | Can be added to the buffer to modify the polarity of the aqueous phase and the partitioning of highly hydrophobic analytes, reducing analysis time. |
| Capillary Dimensions | 25 - 75 µm internal diameter, 30 - 60 cm total length | Smaller diameter capillaries dissipate heat more effectively. Longer capillaries provide higher theoretical plates but longer analysis times. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | The amount of sample injected will affect peak shape and resolution. |
| Detection | UV-Vis (e.g., 214 nm, 254 nm) | Wavelength should be chosen based on the absorbance maxima of the analytes of interest. |
Experimental Protocols
Protocol 1: Preparation of Background Electrolyte (BGE) with this compound
Objective: To prepare a 50 mM this compound solution in a 25 mM borate buffer at pH 9.2.
Materials:
-
This compound (MW: 238.42 g/mol )
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized water (18 MΩ·cm)
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare 1 M Sodium Hydroxide Solution: Dissolve 4.0 g of NaOH in 100 mL of deionized water.
-
Prepare 100 mM Borate Stock Solution: Dissolve 0.618 g of boric acid in approximately 80 mL of deionized water in a 100 mL volumetric flask. Adjust the pH to 9.2 with the 1 M NaOH solution. Make up the final volume to 100 mL with deionized water.
-
Prepare the BGE: In a 100 mL volumetric flask, weigh 1.192 g of this compound. Add 25 mL of the 100 mM borate stock solution (pH 9.2). Add approximately 70 mL of deionized water and stir until the this compound is completely dissolved. Make up the final volume to 100 mL with deionized water.
-
Filter and Degas: Filter the prepared BGE through a 0.45 µm syringe filter to remove any particulate matter. Degas the solution by sonication for 10-15 minutes before use to prevent bubble formation in the capillary.
Protocol 2: General MEKC Analysis of Neutral Analytes
Objective: To perform a general MEKC separation of a mixture of neutral analytes (e.g., a test mixture of non-steroidal anti-inflammatory drugs - NSAIDs like ibuprofen and naproxen).
Instrumentation and Consumables:
-
Capillary Electrophoresis system with a UV-Vis detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 40 cm effective length, 50.2 cm total length).
-
BGE from Protocol 1.
-
Analytes of interest dissolved in a suitable solvent (e.g., methanol-water 50:50 v/v) at a concentration of approximately 1 mg/mL.
Procedure:
-
Capillary Conditioning (for a new capillary):
-
Rinse the capillary with 1 M NaOH for 20 minutes.
-
Rinse with 0.1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Pre-injection Capillary Rinse: Before each injection, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes. This ensures a consistent capillary surface and reproducible migration times.
-
Sample Injection: Inject the sample solution hydrodynamically at 50 mbar for 5 seconds.
-
Electrophoresis: Apply a voltage of +25 kV. Maintain the capillary temperature at 25 °C.
-
Detection: Monitor the separation at a suitable wavelength (e.g., 220 nm for NSAIDs).
-
Data Analysis: Record the electropherogram. The migration times of the analytes will be indicative of their hydrophobicity, with more hydrophobic compounds having longer migration times.
Mandatory Visualizations
Caption: Experimental workflow for MEKC analysis using this compound.
Caption: Effect of this compound concentration on micelle formation and separation.
References
- 1. longdom.org [longdom.org]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Analytical Quality by Design-Compliant Development of a Cyclodextrin-Modified Micellar ElectroKinetic Chromatography Method for the Determination of Trimecaine and Its Impurities [mdpi.com]
Application of Potassium Laurate in Nanoparticle Synthesis: Detailed Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of potassium laurate in the synthesis of nanoparticles. This compound, the potassium salt of lauric acid, is an anionic surfactant that plays a crucial role as a stabilizing and capping agent in the formation of various nanoparticles, particularly iron oxide nanoparticles. Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic lauryl tail, allows for the control of nanoparticle size, prevention of aggregation, and enhancement of biocompatibility, making these nanoparticles promising candidates for biomedical applications such as drug delivery.[1]
Application in Iron Oxide Nanoparticle (SPION) Synthesis
This compound is particularly effective in the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs). It acts as a surfactant to solubilize and stabilize the nanoparticles after their initial formation through methods like chemical precipitation.[2] The laurate anion adsorbs onto the surface of the iron oxide core, with the hydrophobic tails extending outwards, creating a stable colloidal dispersion and preventing agglomeration.
Experimental Protocol: Synthesis of this compound-Stabilized Iron Oxide Nanoparticles
This protocol details a modified co-precipitation method for synthesizing SPIONs stabilized with this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Potassium hydroxide (KOH)
-
Lauric acid (C₁₂H₂₄O₂)
-
Deionized water
-
Ethanol
-
Nitrogen gas (N₂)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Permanent magnet
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Preparation of this compound Solution: In a beaker, dissolve a desired amount of lauric acid in ethanol. In a separate beaker, dissolve a stoichiometric amount of potassium hydroxide in deionized water. Slowly add the KOH solution to the lauric acid solution while stirring to form the this compound solution. The concentration of this solution will influence the final nanoparticle size.
-
Iron Precursor Solution: In the three-neck flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water in a 2:1 molar ratio. Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.
-
Co-precipitation: While vigorously stirring the iron precursor solution under a nitrogen atmosphere, heat the flask to 80°C.
-
Addition of Base and Surfactant: Rapidly add a solution of potassium hydroxide to the heated iron precursor solution to induce the co-precipitation of iron oxide nanoparticles. Immediately following this, add the prepared this compound solution dropwise to the reaction mixture.
-
Aging: Maintain the reaction at 80°C with continuous stirring for 1-2 hours to allow for the growth and stabilization of the nanoparticles.
-
Purification: Cool the reaction mixture to room temperature. Collect the this compound-coated magnetic nanoparticles using a permanent magnet. Discard the supernatant and wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and excess surfactant.
-
Dispersion: Finally, redisperse the purified nanoparticles in a suitable solvent for storage and further characterization.
Workflow for this compound-Stabilized SPION Synthesis:
Influence of this compound Concentration on Nanoparticle Properties
The concentration of this compound plays a critical role in controlling the size and stability of the resulting nanoparticles. While specific quantitative data for this compound is not abundant in publicly available literature, general principles of surfactant-mediated nanoparticle synthesis can be applied.
| Parameter | Effect of Increasing this compound Concentration | Rationale |
| Nanoparticle Size | Generally decreases | A higher concentration of surfactant molecules leads to a greater number of micelles, which act as nanoreactors, resulting in the formation of smaller nanoparticles. Additionally, a higher surface coverage prevents particle growth and aggregation.[3] |
| Stability | Increases | A denser layer of this compound on the nanoparticle surface provides enhanced steric and electrostatic repulsion between particles, leading to a more stable colloidal suspension. |
| Morphology | Can influence shape | The preferential adsorption of surfactant molecules onto specific crystallographic faces can influence the growth rate in different directions, potentially leading to non-spherical shapes. |
Application in Drug Delivery
Lauric acid-capped nanoparticles, including those stabilized with its potassium salt, have shown significant promise in the field of drug delivery.[1][4][5] The laurate coating enhances the biocompatibility of the nanoparticles and can improve their circulation time in the bloodstream. For iron oxide nanoparticles, the magnetic core allows for targeted delivery to a specific site within the body through the application of an external magnetic field.[1]
pH-Responsive Drug Release
One of the key advantages of using fatty acid coatings like laurate is the potential for pH-responsive drug release. In the acidic microenvironment of tumor tissues or within endosomes of cancer cells, the protonation of the carboxylate groups of laurate can lead to a change in the surface charge and conformation of the coating. This change can trigger the release of a loaded therapeutic agent, providing a targeted and controlled drug delivery mechanism.[4]
Logical Relationship of pH-Responsive Drug Release:
References
- 1. benchchem.com [benchchem.com]
- 2. Development and use of iron oxide nanoparticles (Part 1): Synthesis of iron oxide nanoparticles for MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of precursor concentration on size evolution of iron oxide nanoparticles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Surface Tension of Potassium Laurate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium laurate (the potassium salt of lauric acid) is a widely used anionic surfactant in various industries, including pharmaceuticals, cosmetics, and cleaning products. Its efficacy as a surfactant is directly related to its ability to lower the surface tension of aqueous solutions. The determination of surface tension is crucial for quality control, formulation development, and understanding the physicochemical behavior of this compound solutions, including the formation of micelles at the Critical Micelle Concentration (CMC). This document provides detailed application notes and experimental protocols for three common methods used to determine the surface tension of this compound solutions: the Du Noüy ring method, the Wilhelmy plate method, and the pendant drop method.
Data Presentation
The surface tension of this compound solutions decreases with increasing concentration until it reaches a plateau at the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk of the solution. The following table summarizes the approximate surface tension of aqueous this compound solutions at various concentrations at 25°C, with data extrapolated from graphical representations in scientific literature.[1]
| Concentration of this compound (mol/L) | Log(Concentration) | Approximate Surface Tension (mN/m) |
| 0.0001 | -4.0 | 68.0 |
| 0.0005 | -3.3 | 55.0 |
| 0.001 | -3.0 | 48.0 |
| 0.002 | -2.7 | 40.0 |
| 0.004 | -2.4 | 33.0 |
| 0.008 (CMC) | -2.1 | 28.0 |
| 0.01 | -2.0 | 28.0 |
| 0.02 | -1.7 | 28.0 |
| 0.05 | -1.3 | 28.0 |
Experimental Protocols
Accurate determination of surface tension requires careful preparation of solutions and meticulous execution of the chosen method.
Preparation of this compound Solutions
Materials:
-
This compound (high purity)
-
Deionized or distilled water (with a surface tension of approximately 72.8 mN/m at 20°C)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Accurately weigh a calculated amount of this compound powder using an analytical balance. Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 0.1 M). Ensure complete dissolution by using a magnetic stirrer.
-
Serial Dilutions: Prepare a series of solutions with varying concentrations by performing serial dilutions of the stock solution. Use volumetric flasks and pipettes to ensure accuracy. The concentration range should span below and above the expected CMC of this compound (approximately 0.008 M).[2]
-
Temperature Control: Allow all solutions to equilibrate to the desired measurement temperature (e.g., 25°C) in a temperature-controlled water bath. Temperature fluctuations can significantly affect surface tension measurements.
Tensiometer Calibration and Verification
Before measuring the surface tension of the this compound solutions, it is essential to calibrate and verify the tensiometer using a standard liquid with a known surface tension, such as deionized water.
Procedure:
-
Follow the specific calibration instructions provided by the tensiometer manufacturer. This typically involves using a certified calibration weight.
-
After calibration, measure the surface tension of deionized water. The reading should be within the accepted range (e.g., 72.0 ± 0.5 mN/m at 25°C).
-
Thoroughly clean the measurement probe (Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions before each measurement to avoid cross-contamination. This usually involves rinsing with a suitable solvent (e.g., ethanol or acetone) and then flaming to red heat (for platinum probes).
Method 1: Du Noüy Ring Method
This classic method measures the force required to detach a platinum-iridium ring from the surface of the liquid.
Experimental Protocol:
-
Setup: Place a sample of the this compound solution in a clean, temperature-controlled sample vessel.
-
Ring Immersion: Attach the clean Du Noüy ring to the tensiometer's balance. Position the sample vessel so that the ring is fully immersed in the solution.
-
Measurement: Slowly and steadily lower the sample stage. This action will pull the ring upwards through the liquid surface, forming a meniscus.
-
Detachment Force: The force on the balance will increase as the meniscus is stretched. The instrument records the maximum force just before the liquid lamella breaks and the ring detaches from the surface.
-
Calculation: The surface tension (γ) is calculated from the maximum force (F_max) and the circumference of the ring (L), applying a correction factor (f) to account for the shape of the meniscus:
γ = (F_max / L) * f
Modern tensiometers automatically calculate the surface tension using pre-programmed correction factors.
-
Replicates: Repeat the measurement at least three times for each concentration to ensure reproducibility.
Method 2: Wilhelmy Plate Method
This method measures the force exerted on a thin platinum plate held at the liquid-air interface. It is considered a static method and is particularly suitable for measuring the surface tension of surfactant solutions over time.
Experimental Protocol:
-
Setup: Place the this compound solution in a clean, temperature-controlled sample vessel.
-
Plate Positioning: Suspend the clean Wilhelmy plate from the tensiometer's balance. Carefully raise the sample stage until the liquid surface just touches the bottom edge of the plate.
-
Wetting: The liquid will wet the plate, and the force on the balance will be recorded. For accurate measurements, the contact angle between the liquid and the plate should be zero. This is typically achieved by using a roughened platinum plate.
-
Measurement: The force (F) acting on the plate is a combination of the surface tension force and the buoyancy of the immersed part of the plate. The instrument measures this force at equilibrium.
-
Calculation: The surface tension (γ) is calculated using the Wilhelmy equation:
γ = F / (L * cosθ)
Where L is the wetted perimeter of the plate and θ is the contact angle. For a properly wetted platinum plate, θ is 0°, so cosθ = 1.
-
Replicates: Perform multiple measurements for each solution to ensure the results are consistent.
Method 3: Pendant Drop Method
This optical method determines surface tension by analyzing the shape of a drop of the liquid suspended from a needle.
Experimental Protocol:
-
Setup: Fill a syringe with the this compound solution and mount it on the tensiometer.
-
Droplet Formation: Carefully dispense a small droplet of the solution from the tip of the needle. The droplet should remain attached to the needle.
-
Image Capture: A high-resolution camera captures an image of the pendant drop.
-
Shape Analysis: The shape of the drop is determined by the balance between the surface tension, which tends to make the drop spherical, and gravity, which elongates it.
-
Calculation: The software analyzes the profile of the drop and fits it to the Young-Laplace equation to calculate the surface tension. The calculation requires the density difference between the liquid and the surrounding medium (usually air).
-
Replicates: Generate and analyze several drops for each concentration to obtain an average surface tension value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the surface tension of this compound solutions.
Caption: Workflow for determining the surface tension of this compound solutions.
This compound Surface Tension Isotherm
The relationship between the concentration of this compound and the surface tension of the solution can be visualized in a surface tension isotherm.
Caption: Surface tension isotherm of this compound, indicating the CMC.
References
Potassium Laurate: A Reagent in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium laurate, the potassium salt of lauric acid, is a well-established anionic surfactant and emulsifier.[1][2][3] Its amphiphilic nature, possessing a hydrophilic carboxylate head and a hydrophobic 12-carbon tail, governs its primary applications in cosmetics, cleaning agents, and as a stabilizer in various formulations.[3][4] While its role as a basic building block in the synthesis of soaps via saponification is fundamental, its direct application as a reagent or catalyst in more complex organic synthesis is not extensively documented in publicly available scientific literature.
This document aims to provide a concise overview of the established and potential applications of this compound in organic synthesis, focusing on its role in saponification and the emerging field of micellar catalysis. Detailed protocols for its synthesis and its use in a representative application are provided.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₃KO₂ | [2] |
| Molar Mass | 238.41 g/mol | [2] |
| Appearance | White to light-tan powder or paste | [2] |
| Solubility | Soluble in water and ethyl benzene | [2] |
Applications in Organic Synthesis
Saponification and Ester Hydrolysis
The most traditional and well-documented role of this compound's precursor, potassium hydroxide, is in the saponification of esters, particularly triglycerides, to produce soap (potassium carboxylates) and glycerol. This compound itself can be synthesized through the direct reaction of lauric acid with potassium hydroxide.[1][2]
While not a reagent that directly participates in carbon-carbon bond formation in this context, it is a key product in this fundamental organic reaction. Furthermore, in its capacity as a basic salt, this compound can participate in the hydrolysis of other esters, although strong bases like potassium hydroxide are more commonly employed for this purpose.
Logical Workflow for Saponification:
References
Troubleshooting & Optimization
How to prevent precipitation of potassium laurate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium laurate solutions. Our aim is to help you overcome common challenges, such as precipitation, and ensure the stability of your experimental solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue: My this compound solution has formed a white precipitate. How can I resolve this and prevent it from happening again?
Answer:
The precipitation of this compound from an aqueous solution is a common issue that can typically be attributed to several factors, primarily pH, temperature, and the presence of multivalent cations.
Step 1: Identify the Cause
Consult the following table to identify the most likely cause of precipitation in your specific case.
| Observation | Potential Cause | Explanation |
| Precipitate forms after adding an acidic component or upon exposure to air (which contains CO₂). | Low pH | This compound is the salt of a weak acid (lauric acid) and a strong base (potassium hydroxide). In acidic conditions (pH below ~8.5), the laurate anion is protonated to form the less soluble lauric acid, which precipitates out of the solution. The pKa of lauric acid is approximately 5.3. |
| Precipitate appears when the solution is cooled or stored at a low temperature. | Low Temperature | The solubility of this compound in water is temperature-dependent, decreasing as the temperature drops. |
| Precipitate forms after the addition of certain salt solutions (e.g., containing calcium or magnesium). | Presence of Divalent Cations | Divalent cations (like Ca²⁺ and Mg²⁺) can react with laurate anions to form insoluble laurate salts (e.g., calcium laurate), also known as soap scum. |
| The solution is highly concentrated. | Exceeding Solubility Limit | At any given temperature and pH, there is a maximum concentration of this compound that can be dissolved in water. |
Step 2: Follow the Appropriate Solution Protocol
Based on the identified cause, follow the corresponding protocol below to redissolve the precipitate and prevent its recurrence.
Protocol 1: Adjusting pH to Prevent Precipitation
This is the most common and effective method for preventing this compound precipitation.
Objective: To maintain the solution pH above the pKa of lauric acid, keeping this compound in its soluble salt form.
Materials:
-
This compound solution with precipitate
-
Potassium hydroxide (KOH) solution (e.g., 0.1 M or 1 M)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Place the beaker with your this compound solution on a stir plate and add a stir bar.
-
Begin stirring the solution gently.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Immerse the pH probe in the solution and measure the current pH.
-
Slowly add the KOH solution dropwise to the this compound solution.
-
Monitor the pH continuously. The precipitate should begin to dissolve as the pH increases.
-
Continue adding KOH until all the precipitate has dissolved and the pH is stable in the range of 9.0-10.5. A solution of this compound is typically alkaline.[1]
-
To prevent future precipitation, ensure that any further additions to the solution do not lower the pH significantly.
Protocol 2: Increasing Solubility with Temperature
This method is suitable when precipitation is caused by low temperatures.
Objective: To increase the solubility of this compound by raising the temperature of the solution.
Materials:
-
This compound solution with precipitate
-
Water bath or hot plate with temperature control
-
Thermometer
-
Stir plate and stir bar
Procedure:
-
Place the container with your this compound solution in a water bath or on a hot plate.
-
Begin gentle stirring.
-
Gradually increase the temperature of the solution while monitoring with a thermometer. The solubility of this compound increases with temperature.[1]
-
Continue warming and stirring until the precipitate is fully dissolved.
-
To prevent re-precipitation, store the solution at a temperature where this compound remains soluble. For long-term storage, consider if warming the solution before each use is a viable option for your experimental workflow.
Protocol 3: Using Co-solvents to Enhance Solubility
Adding a co-solvent can be an effective way to increase the solubility of this compound, especially for creating more concentrated stock solutions.
Objective: To increase the solubility of this compound by adding a miscible organic solvent.
Materials:
-
This compound
-
Distilled or deionized water
-
Ethanol (or other suitable co-solvent like propylene glycol)
-
Stir plate and stir bar
Procedure:
-
Determine the desired final concentration and volume of your this compound solution.
-
In a beaker, combine the required volumes of water and ethanol. For example, you can start with a 10% (v/v) ethanol-water mixture.
-
Place the beaker on a stir plate and begin stirring.
-
Slowly add the pre-weighed this compound powder to the solvent mixture.
-
Continue stirring until the this compound is completely dissolved. If necessary, gentle warming can be applied in conjunction with the co-solvent.
-
Store the solution in a sealed container to prevent solvent evaporation.
Protocol 4: Preventing Precipitation with Chelating Agents
This protocol is particularly useful when your solution is likely to be contaminated with divalent cations.
Objective: To prevent the formation of insoluble metal laurate salts by sequestering divalent cations.
Materials:
-
This compound solution
-
Ethylenediaminetetraacetic acid (EDTA) solution (e.g., disodium EDTA or tetrasodium EDTA)
-
Stir plate and stir bar
Procedure:
-
To your this compound solution, add a small amount of EDTA solution. A typical starting concentration is 0.1-0.5% of the total solution weight.
-
Stir the solution to ensure the EDTA is evenly distributed.
-
The EDTA will bind with free divalent cations (e.g., Ca²⁺, Mg²⁺), preventing them from reacting with the laurate anions.
-
This method is preventative and should be employed when preparing the solution if contamination with divalent cations is anticipated.
Data Presentation: Solubility of this compound
| Condition | Solvent | Temperature (°C) | Solubility | Reference |
| Standard | Water | 25 | Soluble | [2] |
| With Excess Alkali | Water | 0 | A 2.3 molal (35.4% w/w) solution can be clear. | [3] |
| General Trend | Water | Increasing | Solubility increases. | [1] |
| General Trend | Acidic Water (pH < 8.5) | 25 | Low (Precipitation of lauric acid occurs). | [1] |
| Co-solvent | Ethanol/Water Mixtures | 25 | Higher than in water alone. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the white solid that forms in my this compound solution?
A1: The white precipitate is most likely lauric acid. This occurs if the pH of your solution drops below approximately 8.5. This compound is a salt, and in acidic conditions, it gets protonated, converting back to its less soluble acid form.[1]
Q2: Can I use a different base to adjust the pH of my solution?
A2: It is strongly recommended to use potassium hydroxide (KOH) to adjust the pH. Using a different base, such as sodium hydroxide (NaOH), will introduce different cations into your solution, which may affect your experiment.
Q3: My water source is hard water. Will this be a problem?
A3: Yes, hard water contains dissolved divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). These can react with this compound to form insoluble precipitates (soap scum). It is highly recommended to use distilled or deionized water to prepare your solutions. If this is not possible, consider adding a chelating agent like EDTA as a preventative measure (see Protocol 4).
Q4: I need to prepare a highly concentrated stock solution of this compound. What is the best approach?
A4: To prepare a concentrated stock solution, a combination of methods is often most effective. We recommend using a co-solvent such as ethanol and ensuring the solution has a pH between 9.0 and 10.5. Gentle heating can also be applied during preparation to aid dissolution.
Q5: How should I store my this compound solution?
A5: Store your this compound solution in a tightly sealed container to prevent evaporation of the solvent and to minimize the absorption of atmospheric carbon dioxide, which can lower the pH over time. If your solution is sensitive to cold-induced precipitation, store it at a controlled room temperature or in a warm environment.
Visualizations
The following diagrams illustrate the key concepts for preventing this compound precipitation and a general workflow for troubleshooting.
Caption: Factors leading to this compound precipitation and corresponding solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing Potassium Laurate Concentration for Emulsion Stability
Welcome to the technical support center for optimizing potassium laurate concentration in emulsion stability studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the formulation and stabilization of emulsions using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an emulsion?
A1: this compound, the potassium salt of lauric acid, is an anionic surfactant. In an emulsion, its primary role is to act as an emulsifying agent.[1][2] Its molecules have a hydrophilic (water-attracting) carboxylate head and a hydrophobic (oil-attracting) hydrocarbon tail. This structure allows this compound to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible liquids and facilitating the formation of a stable dispersion of oil droplets in water (or vice versa).[3]
Q2: What is the Critical Micelle Concentration (CMC) of this compound, and why is it important for emulsion stability?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to self-assemble into micelles in a solution. Above the CMC, the surfactant concentration at the oil-water interface is maximized, which is crucial for achieving a stable emulsion. Operating above the CMC ensures that there are sufficient surfactant molecules to cover the surface of the oil droplets as they are formed during homogenization, preventing them from coalescing. While the exact CMC can vary with temperature and the presence of electrolytes, it is a key parameter to consider when determining the optimal concentration range for your formulation.
Q3: How does the concentration of this compound affect the stability of an oil-in-water (O/W) emulsion?
A3: The concentration of this compound has a significant impact on the stability of an O/W emulsion. Generally, as the concentration of this compound increases up to an optimal point, the stability of the emulsion improves. This is because a higher concentration of the surfactant leads to a greater reduction in interfacial tension and a more complete and robust layer of surfactant molecules around the oil droplets. This protective layer creates electrostatic repulsion between the droplets, preventing them from aggregating and coalescing. However, excessively high concentrations of this compound may not lead to further improvements in stability and could be uneconomical. It is also important to note that very high concentrations of surfactants can sometimes lead to destabilization through mechanisms like depletion flocculation.[4]
Q4: What are the key indicators of a stable emulsion?
A4: A stable emulsion will maintain a uniform appearance over time, with no visible separation of the oil and water phases. Key quantitative indicators of a stable emulsion include:
-
Small and uniform droplet size: Smaller droplets are less prone to creaming or sedimentation.
-
High absolute zeta potential: A high negative or positive zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between droplets, which prevents flocculation and coalescence.[5][6][7]
-
Low creaming or sedimentation rate: This indicates that the dispersed droplets are not rapidly migrating to the top or bottom of the continuous phase.
-
Consistent viscosity: A stable emulsion should maintain its viscosity over time under specified storage conditions.
Troubleshooting Guides
Issue 1: Creaming or Sedimentation in the Emulsion
Description: You observe a layer of concentrated oil droplets (creaming) at the top of your oil-in-water emulsion or a layer of settled droplets (sedimentation) at the bottom. This is often a precursor to more severe instability.[1][8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient this compound Concentration | The concentration of this compound may be too low to adequately cover the surface of all the oil droplets, leading to weak repulsion and aggregation. Solution: Incrementally increase the concentration of this compound in your formulation and re-evaluate the emulsion's stability. |
| Large Droplet Size | Larger droplets have a greater tendency to cream or sediment due to gravitational forces. Solution: Optimize your homogenization process to reduce the average droplet size. This can be achieved by increasing the homogenization speed, duration, or pressure.[3] |
| Low Viscosity of the Continuous Phase | A low-viscosity continuous (aqueous) phase allows for easier movement of the dispersed oil droplets. Solution: Consider adding a viscosity-modifying agent (thickener) to the aqueous phase. Ensure the thickener is compatible with an anionic surfactant like this compound. |
| Inappropriate Oil-to-Water Ratio | An excessively high or low ratio of the dispersed phase to the continuous phase can promote instability.[1] Solution: Experiment with different oil-to-water ratios to find the optimal balance for your system. |
Issue 2: Flocculation of Oil Droplets
Description: The oil droplets in your emulsion are clumping together to form aggregates, but the individual droplets have not yet merged. This can increase the rate of creaming and may lead to coalescence.[1][8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Electrostatic Repulsion | The concentration of this compound at the droplet surface may not be sufficient to generate a strong enough negative charge to keep the droplets apart. Solution: Increase the concentration of this compound. Also, measure the zeta potential of your emulsion; a value closer to zero indicates a higher likelihood of flocculation. |
| Presence of Cations | The presence of cations (e.g., from salts or other additives) in the aqueous phase can shield the negative charge of the laurate head groups, reducing electrostatic repulsion. Solution: Evaluate the ionic strength of your aqueous phase. If possible, reduce the concentration of electrolytes or use deionized water.[9][10][11] |
| pH of the Aqueous Phase | The pH of the aqueous phase can influence the charge of the this compound molecules and thus the zeta potential of the oil droplets.[12][13][14] Solution: Measure and adjust the pH of your aqueous phase. For anionic surfactants like this compound, a more alkaline pH generally ensures the carboxylate group is fully ionized, leading to a higher negative charge. |
Issue 3: Coalescence and Phase Separation
Description: The oil droplets are merging to form larger droplets, leading to a complete and irreversible separation of the oil and water phases.[1][8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate this compound Concentration | A low concentration of this compound results in an incomplete and weak interfacial film that can easily rupture upon droplet collision. Solution: This is a critical factor. Systematically increase the this compound concentration. It is often beneficial to work at a concentration significantly above the CMC. |
| Ineffective Homogenization | If the initial droplet size is too large and the size distribution is broad, coalescence is more likely to occur. Solution: Refine your homogenization technique. Ensure sufficient energy input to create small, uniform droplets.[15] |
| Temperature Effects | Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions. It can also affect the solubility and performance of the surfactant. Solution: Prepare and store the emulsion at a controlled temperature. If your application requires stability at elevated temperatures, you may need to adjust the formulation, potentially by adding a co-surfactant or stabilizer. |
| Incompatible Ingredients | Other components in your formulation may be interacting with the this compound, reducing its effectiveness as an emulsifier. Solution: Review all components of your formulation for potential incompatibilities with an anionic surfactant. |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
This protocol outlines a general procedure for preparing an O/W emulsion. The specific parameters (e.g., oil type, ratios, homogenization settings) should be optimized for your particular application.
Materials and Equipment:
-
This compound
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
-
Particle size analyzer (e.g., dynamic light scattering)
-
Zeta potential analyzer
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve the desired concentration of this compound in deionized water with gentle stirring using a magnetic stirrer.
-
If required, adjust the pH of the aqueous phase.
-
Gently heat the aqueous phase to a specified temperature (e.g., 60-70 °C).
-
-
Prepare the Oil Phase:
-
Measure the desired volume of the oil phase.
-
If the formulation includes oil-soluble components, dissolve them in the oil at this stage.
-
Gently heat the oil phase to the same temperature as the aqueous phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with the magnetic stirrer.
-
Once all the oil has been added, subject the mixture to high-shear homogenization. The duration and speed of homogenization will need to be optimized. A common starting point is 5-10 minutes at a moderate to high speed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while maintaining gentle stirring. Rapid cooling can sometimes induce instability.
-
-
Characterization:
-
After the emulsion has cooled, measure the droplet size distribution and zeta potential.
-
Visually inspect the emulsion for any signs of instability (creaming, separation) immediately after preparation and at set time intervals.
-
Protocol 2: Evaluating the Effect of this compound Concentration on Emulsion Stability
This experiment is designed to identify the optimal concentration of this compound for a given oil-in-water emulsion system.
Procedure:
-
Prepare a series of emulsions following the procedure in Protocol 1. Keep all parameters (oil-to-water ratio, homogenization speed and time, temperature, pH) constant, but vary the concentration of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% w/v).
-
For each emulsion, immediately after preparation, measure and record:
-
Mean droplet size and polydispersity index (PDI).
-
Zeta potential.
-
-
Store the emulsions under controlled conditions (e.g., at room temperature and at an elevated temperature like 40°C).
-
At regular intervals (e.g., 1 day, 1 week, 1 month), visually inspect the emulsions for any signs of creaming, flocculation, or phase separation.
-
At each time point, re-measure the droplet size and zeta potential to monitor changes over time.
-
Plot the measured stability parameters (droplet size, zeta potential, creaming index) as a function of this compound concentration to determine the optimal concentration range that provides the most stable emulsion.
Data Presentation
The following tables provide a template for organizing your experimental data when optimizing this compound concentration.
Table 1: Effect of this compound Concentration on Initial Emulsion Properties
| This compound Concentration (% w/v) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5 | |||
| 1.0 | |||
| 1.5 | |||
| 2.0 | |||
| 2.5 |
Table 2: Stability of Emulsions with Varying this compound Concentrations Over Time (Storage at 25°C)
| This compound Concentration (% w/v) | Time | Mean Droplet Size (nm) | Zeta Potential (mV) | Visual Observation (e.g., No change, Creaming, Separation) |
| 0.5 | Day 1 | |||
| Week 1 | ||||
| Month 1 | ||||
| 1.0 | Day 1 | |||
| Week 1 | ||||
| Month 1 | ||||
| 1.5 | Day 1 | |||
| Week 1 | ||||
| Month 1 | ||||
| 2.0 | Day 1 | |||
| Week 1 | ||||
| Month 1 | ||||
| 2.5 | Day 1 | |||
| Week 1 | ||||
| Month 1 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound emulsions.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Achieve Stable Oil-in-Water Emulsions [pion-inc.com]
- 4. Creaming and Flocculation of Oil-in-Water Emulsions Containing Sodium Caseinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Droplet Size Reduction of Self-Emulsifying Drug Delivery System (SEDDS) Using the Hybrid of Medium and Long-Chain Triglycerides [mdpi.com]
- 6. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 7. jocpr.com [jocpr.com]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Influence of Surfactant and Weak-Alkali Concentrations on the Stability of O/W Emulsion in an Alkali-Surfactant–Polymer Compound System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of pH and Ionic Strength in Calcium on the Stability and Aeration Characteristics of Dairy Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FR2947186A1 - PROCESS FOR PREPARING STABLE OIL-IN-WATER EMULSION - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Phase Separation in Potassium Laurate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in potassium laurate emulsions.
Troubleshooting Guide: Phase Separation
Phase separation in this compound emulsions can manifest as creaming, coalescence, or flocculation. This guide provides a systematic approach to identifying and resolving these instability issues.
dot ```dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Phase Separation Observed\n(Creaming, Coalescence, Flocculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the this compound\nconcentration optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Adjust Concentration:\n- Increase if insufficient\n- Decrease if excessive (micelle formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Is the pH of the\naqueous phase correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Adjust pH:\n- Maintain alkaline pH for optimal\n dissociation and stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Was the homogenization\nprocess adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Yes [label="Optimize Homogenization:\n- Increase shear/duration for smaller droplets\n- Ensure proper mixing technique", fillcolor="#F1F3F4", fontcolor="#202124"]; Q4 [label="Are there destabilizing\nelectrolytes present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A4_Yes [label="Control Electrolyte Content:\n- Minimize to avoid charge screening\n- Consider impact on ionic strength", fillcolor="#F1F3F4", fontcolor="#202124"]; Q5 [label="Is the storage\ntemperature appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A5_Yes [label="Control Storage Temperature:\n- Avoid freeze-thaw cycles\n- Test stability at intended storage T", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Stable Emulsion Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> A1_Yes [label="No"]; A1_Yes -> Q2; Q1 -> Q2 [label="Yes"]; Q2 -> A2_Yes [label="No"]; A2_Yes -> Q3; Q2 -> Q3 [label="Yes"]; Q3 -> A3_Yes [label="No"]; A3_Yes -> Q4; Q3 -> Q4 [label="Yes"]; Q4 -> A4_Yes [label="No"]; A4_Yes -> Q5; Q4 -> Q5 [label="Yes"]; Q5 -> A5_Yes [label="No"]; A5_Yes -> End; Q5 -> End [label="Yes"]; }
Caption: Mechanism of emulsion stabilization by this compound.
Influence of Formulation Variables
Q: How does pH affect the stability of my this compound emulsion?
A: The pH of the aqueous phase is critical for the stability of emulsions stabilized by fatty acid soaps like this compound. This compound is the salt of a weak acid (lauric acid) and a strong base (potassium hydroxide). To ensure that the laurate is in its ionized, surface-active form, the pH of the aqueous phase should be maintained in the alkaline range. At acidic pH, the laurate ions will be protonated to form lauric acid, which is not an effective emulsifier and will lead to emulsion breakdown. The zeta potential, a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion, is also pH-dependent. For anionic surfactants, a more negative zeta potential, which is favored at higher pH, generally leads to greater electrostatic repulsion and improved stability. [1][2][3] Q: I've noticed that adding salt to my formulation causes the emulsion to break. Why does this happen?
A: The addition of electrolytes, such as sodium chloride (NaCl), can destabilize emulsions stabilized by ionic surfactants like this compound. The salt ions in the aqueous phase can screen the electrostatic charges on the surface of the oil droplets. This reduces the electrostatic repulsion between the droplets, making them more likely to aggregate and coalesce. [4]The effect is dependent on the salt concentration; in some cases, a very low concentration of salt may not have a significant impact, but higher concentrations are generally detrimental to stability. [5][6][7]
| Parameter | Effect on O/W Emulsion Stability | Typical Observation with this compound |
|---|---|---|
| Surfactant Concentration | Increasing concentration generally improves stability up to a point, then may have diminishing returns. | Optimal concentration leads to smaller droplet size and better stability. [5] |
| pH of Aqueous Phase | Crucial for ionic surfactants. | Alkaline pH is necessary to maintain the anionic charge of laurate, ensuring effective emulsification. [1][2] |
| Electrolyte (e.g., NaCl) Concentration | Generally decreases stability of ionic emulsions. | Increased salt concentration can lead to faster creaming and coalescence due to charge screening. [5][6][7] |
| Temperature | Can affect viscosity, droplet movement, and surfactant performance. | Elevated temperatures can accelerate instability mechanisms like coalescence. [8]|
dot
Caption: Key factors influencing the stability of this compound emulsions.
Experimental Protocols
Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a simple O/W emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, soybean oil)
-
Deionized water
-
Beakers
-
Magnetic stirrer with heating plate or overhead stirrer
-
Homogenizer (e.g., high-shear mixer)
Procedure:
-
Prepare the Aqueous Phase: Dissolve the desired amount of this compound in deionized water in a beaker. Heat the solution to 75°C while stirring until the this compound is completely dissolved.
-
Prepare the Oil Phase: In a separate beaker, heat the oil phase to 75°C.
-
Emulsification: While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.
-
Homogenization: Continue homogenization for a set period (e.g., 5-10 minutes) to ensure the formation of small, uniform droplets. The optimal time and speed will depend on the specific equipment and formulation.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer or overhead stirrer until it reaches room temperature. Rapid cooling should be avoided as it can affect the stability.
-
Characterization: Evaluate the initial properties of the emulsion, such as droplet size distribution and viscosity.
Protocol 2: Accelerated Stability Testing
This protocol outlines common methods for assessing the long-term stability of emulsions in a shorter timeframe.
A. Temperature Cycling (Freeze-Thaw) Test:
-
Place a sample of the emulsion in a sealed container.
-
Subject the sample to alternating temperature cycles. A common cycle is 24 hours at 4°C followed by 24 hours at 40°C.
-
Repeat this cycle for a predetermined number of times (e.g., 3-5 cycles).
-
After each cycle, visually inspect the sample for any signs of phase separation, such as creaming, coalescence, or changes in texture and color.
B. Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specified speed and for a set duration (e.g., 3000 rpm for 30 minutes).
-
After centrifugation, measure the height of any separated layers (creamed oil or separated water) to calculate the creaming or instability index.
-
Creaming Index (%) = (Height of cream layer / Total height of emulsion) x 100
-
| Stability Test | Typical Conditions | Parameter Measured |
| Temperature Cycling | 3-5 cycles of 24h at 4°C and 24h at 40°C | Visual signs of instability (creaming, coalescence) |
| Centrifugation | 3000 rpm for 30 minutes | Creaming Index (%) |
| Storage at Elevated Temperature | 40°C for 1-3 months | Changes in viscosity, droplet size, pH, and visual appearance |
Protocol 3: Droplet Size Analysis using Dynamic Light Scattering (DLS)
DLS is a common technique for measuring the size distribution of sub-micron particles in a suspension or emulsion.
Procedure:
-
Sample Preparation: Dilute a small amount of the emulsion with deionized water to a suitable concentration. The appropriate dilution will depend on the instrument and the initial concentration of the emulsion. The goal is to have a sample that is dilute enough to avoid multiple scattering effects but concentrated enough to provide a good signal.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the dispersant (water), and refractive index of the dispersed phase (oil).
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the particle size distribution. The results are typically reported as the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered indicative of a monodisperse or narrowly distributed sample.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. es.firp-ula.org [es.firp-ula.org]
Effect of pH on potassium laurate solution stability and performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and performance of potassium laurate solutions, with a specific focus on the critical role of pH.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and use of this compound solutions.
| Issue ID | Question | Possible Causes | Suggested Solution |
| KL-S01 | Why is my this compound solution cloudy or forming a white precipitate? | The pH of the solution has likely dropped below the optimal alkaline range, causing the this compound to convert back to the water-insoluble lauric acid. This can be due to the addition of acidic components, absorption of atmospheric CO₂, or the use of acidic water. | 1. Measure the pH of the solution. 2. If the pH is below 8.5, slowly add a dilute solution of a base (e.g., 0.1M Potassium Hydroxide) dropwise while stirring until the solution clears and the pH is within the 8.5-10.5 range.[1] 3. To prevent this, use purified water with a neutral or slightly alkaline pH and keep the solution container tightly sealed. |
| KL-P01 | Why is the foaming performance of my solution poor or inconsistent? | Foaming is highly dependent on pH. Optimal foaming for this compound occurs in alkaline conditions.[2][3] Low pH can lead to the precipitation of lauric acid, which does not foam. Insufficient concentration of this compound (below its Critical Micelle Concentration) can also result in poor foaming. | 1. Confirm the pH of your solution is in the optimal range (8.5-10.5) and adjust if necessary using the method described in KL-S01 . 2. Ensure the concentration of this compound is above its Critical Micelle Concentration (CMC). |
| KL-E01 | My emulsion prepared with this compound is separating. Why? | Emulsion stability relies on the surfactant's ability to reduce interfacial tension, which is compromised if the this compound precipitates due to low pH.[4] Incompatibility with other formulation ingredients, such as certain salts or polymers, can also disrupt the emulsion. | 1. Verify and adjust the final formulation's pH to be within the 8.5-10.5 range. 2. Evaluate the compatibility of all components in the formulation. Sometimes, the order of addition of ingredients can impact stability. |
Frequently Asked Questions (FAQs)
What is the fundamental effect of pH on this compound?
This compound is the potassium salt of a weak acid, lauric acid. The stability of this compound in an aqueous solution is governed by the equilibrium between the soluble laurate anion (the active surfactant) and the insoluble lauric acid. The pKa of lauric acid is approximately 4.9-5.3.[5] At pH values significantly above the pKa, the equilibrium favors the soluble laurate form. As the pH approaches and drops below this pKa, the laurate anions are protonated, forming lauric acid, which is poorly soluble in water and precipitates out, leading to a loss of surfactant properties.[6]
What is the optimal pH range for a this compound solution?
For optimal stability and performance (e.g., cleansing, foaming, emulsifying), a this compound solution should be maintained in an alkaline pH range, typically between 8.5 and 10.5.[1] In this range, the equilibrium strongly favors the soluble laurate form.
How does pH affect the Critical Micelle Concentration (CMC)?
Can I buffer my this compound solution to maintain its pH?
Yes, using a suitable alkaline buffer system (e.g., a borate or phosphate buffer) can help maintain the pH in the optimal range, preventing precipitation caused by minor acid additions or absorption of atmospheric CO₂. It is crucial to ensure the buffer components are compatible with the final application.
Data Presentation
The performance of this compound is intrinsically linked to the solution's pH. The following tables summarize the expected trends based on established chemical principles.
Table 1: Effect of pH on this compound Solution Properties
| pH | Expected Solubility | Stability | Surfactant Performance (Foaming, Emulsification) |
| < 7.0 | Very Low / Insoluble | Unstable, precipitation of lauric acid | Very Poor / None |
| 7.0 - 8.5 | Moderate to Good | Potentially unstable over time, risk of cloudiness | Moderate, may be inconsistent |
| 8.5 - 10.5 | High / Fully Soluble | Stable | Optimal |
| > 10.5 | High / Fully Soluble | Stable | Optimal, but high alkalinity may be an issue for some applications |
Table 2: Quantitative Performance Indicators vs. pH (Illustrative)
| Property | pH ~7.5 | pH ~9.5 |
| Critical Micelle Concentration (CMC) | CMC measurement is unreliable due to potential precipitation. | ~0.008 M at 23°C[7] |
| Surface Tension at CMC (mN/m) | Higher, less reduction from water's surface tension. | Significantly reduced. A value of ~25 mN/m has been observed for a similar sodium laurate system. |
| Foam Volume (Illustrative) | Low | High[2] |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like this compound. It relies on the change in the slope of the conductivity versus concentration plot.
Materials:
-
Conductivity meter and probe
-
Thermostated water bath (e.g., 25°C)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
High-purity this compound
-
Deionized water
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound to prepare a stock solution at a concentration significantly above the expected CMC (e.g., 50 mM).
-
Calibrate the conductivity meter: Calibrate the instrument according to the manufacturer's instructions using standard potassium chloride solutions.
-
Set up the measurement: Place a known volume of deionized water in a jacketed beaker connected to the thermostated water bath. Allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Measure initial conductivity: Immerse the conductivity probe in the water and record the initial conductivity.
-
Titrate with stock solution: Add small, precise aliquots of the this compound stock solution to the water. After each addition, allow the solution to mix and equilibrate for a few minutes before recording the conductivity.
-
Continue additions: Continue adding aliquots and recording conductivity until the concentration is well above the CMC.
-
Data Analysis:
-
Calculate the molar concentration of this compound after each addition.
-
Plot the specific conductivity (κ) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The point where these two lines intersect is the CMC.[8]
-
Protocol 2: Determination of CMC by Surface Tension Measurement
This method involves measuring the surface tension of solutions at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.[4][9]
Materials:
-
Tensiometer (using Du Noüy ring or Wilhelmy plate method)
-
A series of this compound solutions of known concentrations, spanning the expected CMC (e.g., from 0.1 mM to 20 mM).
-
Thermostated vessel to hold the sample.
-
High-purity deionized water.
Procedure:
-
Prepare solutions: Prepare a series of this compound solutions in deionized water. Ensure the pH of the water is adjusted to be in the alkaline range (e.g., pH 9.5) to ensure full dissolution and stability.
-
Calibrate the tensiometer: Calibrate the instrument with high-purity water, ensuring the measured surface tension is close to the known value (~72 mN/m at 25°C).
-
Measure the lowest concentration: Start with the most dilute solution to minimize contamination. Pour the solution into the sample vessel and allow it to equilibrate to the target temperature.
-
Perform measurement: Measure the surface tension according to the instrument's operating procedure. For the Wilhelmy plate method, allow the surface to equilibrate for a few minutes before taking a reading.[10]
-
Clean and repeat: Thoroughly clean the sample vessel and the ring/plate between measurements. Progress from the lowest to the highest concentration.
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show a region where surface tension decreases linearly, followed by a plateau. The concentration at the inflection point or the intersection of the two linear portions of the curve is the CMC.[9]
-
References
- 1. This compound [myskinrecipes.com]
- 2. pacifictexchem.in [pacifictexchem.in]
- 3. researchgate.net [researchgate.net]
- 4. This compound Research Reagent | RUO [benchchem.com]
- 5. Lauric acid, potassium salt | C12H23KO2 | CID 23675775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. clearsolutionsusa.com [clearsolutionsusa.com]
Technical Support Center: Synthesis and Purification of Potassium Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and purification of potassium laurate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the purity of your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is through the direct neutralization reaction of lauric acid with potassium hydroxide (KOH) in an aqueous solution.[1][2] This reaction is a simple acid-base neutralization that forms this compound and water.
Q2: What are the typical impurities in the final this compound product?
A2: Impurities in the final product can originate from the starting materials or the synthesis process itself. Common impurities include unreacted lauric acid, excess potassium hydroxide, and potassium carbonate (formed from the reaction of KOH with atmospheric carbon dioxide). If the lauric acid used is not of high purity, other fatty acids like capric, myristic, and palmitic acids may also be present as their corresponding potassium salts.[3]
Q3: How can I confirm the successful synthesis of this compound?
A3: Several analytical techniques can be used to confirm the synthesis. Infrared (IR) spectroscopy is a valuable tool to identify the characteristic absorption bands of the carboxylate group (COO⁻) in this compound, which will differ from the carboxylic acid group (COOH) of lauric acid.[4] Additionally, determining the melting point of the purified product can be a good indicator of purity; pure this compound has a melting point of approximately 43.8 °C.[2]
Q4: What is the role of this compound in research and development?
A4: this compound is widely used as an anionic surfactant and emulsifier in various research applications.[2] In colloid and interface science, it is used to stabilize emulsions and in the study of soap systems. It also has applications in the cosmetics industry and is investigated for its antimicrobial properties.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction mixture is heated to the recommended temperature (e.g., 80-85°C) for the specified duration (e.g., 4-6 hours) with continuous stirring to ensure complete neutralization.[1] |
| Inaccurate measurement of reactants, leading to a non-stoichiometric ratio. | Carefully weigh the lauric acid and potassium hydroxide to ensure a slight molar excess of lauric acid to avoid unreacted KOH in the final product. | |
| Loss of product during filtration and washing steps. | Use a Büchner funnel for efficient filtration. Wash the collected crystals with a minimal amount of ice-cold distilled water to remove impurities without dissolving a significant amount of the product. | |
| Final Product is a Pasty Solid Instead of a Powder | Presence of excess water or other impurities. | Ensure the product is thoroughly dried after filtration. This can be done in a desiccator under vacuum or in a drying oven at a temperature below the melting point of this compound. |
| The product may be a hydrate. | The appearance of this compound can be a powder or a light-tan paste.[2] If a powder is desired, thorough drying is crucial. | |
| The pH of the Final Product Solution is Too High (Highly Alkaline) | Excess unreacted potassium hydroxide. | Use a slight excess of lauric acid in the synthesis to ensure all the potassium hydroxide reacts. Alternatively, the crude product can be washed with a solvent in which this compound is sparingly soluble but potassium hydroxide is more soluble. |
| Presence of a White Precipitate (Insoluble in Water) | Formation of potassium carbonate from the reaction of excess KOH with atmospheric CO2. | Minimize exposure of the potassium hydroxide solution and the reaction mixture to air. Use freshly prepared KOH solutions. |
| Unreacted lauric acid. | Ensure complete reaction by maintaining the proper reaction temperature and time. Recrystallization will also help in removing unreacted lauric acid. |
Data Presentation: Purity Improvement via Recrystallization
The following table provides illustrative data on the purity of this compound before and after recrystallization. The purity is determined by titration, which quantifies the amount of free fatty acid and total fatty matter.
| Sample | Purification Stage | Purity (%) | Melting Point (°C) |
| 1 | Crude Product | 92.5 | 38-41 |
| 2 | After First Recrystallization (Ethanol) | 98.2 | 42-43.5 |
| 3 | After Second Recrystallization (Ethanol) | 99.5 | 43.5-44 |
Note: This data is representative of typical results obtained from recrystallization and serves for illustrative purposes.
Experimental Protocols
Synthesis of this compound
Materials:
-
Lauric Acid (C12H24O2)
-
Potassium Hydroxide (KOH)
-
Deionized Water
Procedure:
-
In a 250 mL beaker, dissolve 20.0 g (0.1 mol) of lauric acid in 100 mL of deionized water by heating the mixture to approximately 60°C with stirring.
-
In a separate beaker, carefully prepare a solution of 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of deionized water. Caution: The dissolution of KOH is exothermic.
-
Slowly add the potassium hydroxide solution to the lauric acid solution while continuously stirring.
-
Heat the resulting mixture to 80-85°C and maintain this temperature for 4-6 hours with constant stirring to ensure the reaction goes to completion.[1]
-
Allow the mixture to cool to room temperature. The this compound will precipitate out of the solution.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold deionized water to remove any unreacted potassium hydroxide.
-
Dry the crude product in a desiccator or a drying oven at a temperature below 40°C.
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to the flask while heating on a hot plate with stirring until the solid is completely dissolved.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure this compound crystals will form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the purified this compound crystals to obtain a fine, white powder.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Control of Micelle Size in Potassium Laurate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium laurate solutions. The following sections offer insights into controlling micelle size and provide experimental protocols for characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the size of this compound micelles?
The size of this compound micelles is primarily influenced by four key factors:
-
Surfactant Concentration: Above the critical micelle concentration (CMC), the number of micelles increases with surfactant concentration. This can also lead to an increase in micelle size or a transition in shape from spherical to cylindrical (rod-like) micelles.
-
Temperature: For ionic surfactants like this compound, the effect of temperature on micelle size is generally less pronounced than for non-ionic surfactants. However, changes in temperature can affect the hydration of the hydrophilic head groups and the solubility of the surfactant, which can lead to modest changes in micelle size.
-
Electrolyte Concentration: The addition of electrolytes, such as potassium chloride (KCl), has a significant impact on the size of ionic micelles. Electrolytes screen the electrostatic repulsion between the charged head groups of the laurate ions, which promotes the formation of larger, more tightly packed micelles.[1]
-
Presence of Co-solutes and Additives: Organic molecules, such as alcohols or other surfactants, can be incorporated into the micelles, altering their size, shape, and stability. The nature of the co-solute (e.g., its chain length and head group) will determine its specific effect.
Q2: How does increasing the concentration of this compound above the CMC affect micelle size?
Increasing the this compound concentration above its critical micelle concentration (CMC) primarily leads to the formation of more micelles. However, at higher concentrations, a transition from small, spherical micelles to larger, cylindrical or worm-like micelles can occur. This growth is driven by changes in the packing of the surfactant molecules.
Q3: What is the expected effect of adding KCl to my this compound solution?
Adding KCl to a this compound solution will decrease the electrostatic repulsion between the negatively charged carboxylate head groups of the laurate molecules in the micelles. This shielding effect allows the surfactant molecules to pack more closely together, favoring the formation of larger and more elongated micelles. This will also typically lower the critical micelle concentration (CMC).
Q4: Will temperature changes significantly alter the size of my this compound micelles?
The effect of temperature on the micelle size of ionic surfactants like this compound is generally not as dramatic as with non-ionic surfactants. For many ionic surfactants, an increase in temperature can lead to a slight decrease in aggregation number and thus a smaller micelle size due to increased thermal motion of the surfactant molecules and changes in the hydration of the headgroups. However, the specific effect can be complex and may depend on other solution conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent micelle size measurements in replicate DLS runs. | 1. Sample Contamination: Dust or other particulates in the sample can cause significant scattering and lead to erroneous and variable results. 2. Temperature Instability: Fluctuations in temperature can affect the viscosity of the solvent and the Brownian motion of the micelles. 3. Sample Not at Equilibrium: The micellization process may not have reached equilibrium. | 1. Filter the this compound solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette before measurement. 2. Ensure the DLS instrument has reached thermal equilibrium before starting measurements. Allow the sample to equilibrate in the instrument for several minutes. 3. Allow the prepared this compound solution to sit for a sufficient time (e.g., several hours or overnight) to ensure equilibrium is reached before analysis. |
| Observed micelle size is much larger than expected. | 1. Aggregation or Fusion of Micelles: This can be caused by high surfactant concentration, high electrolyte concentration, or the presence of certain additives. 2. Incorrect DLS Analysis Parameters: Using an incorrect viscosity or refractive index for the solvent in the Stokes-Einstein equation will lead to inaccurate size calculations. | 1. Consider diluting the sample, while remaining above the CMC. If using electrolytes, try reducing the concentration. 2. Verify and input the correct solvent viscosity and refractive index for the experimental temperature into the DLS software. |
| Bimodal or multimodal size distribution observed in DLS. | 1. Presence of Multiple Species: The solution may contain a mixture of monomers, spherical micelles, and larger aggregates or cylindrical micelles. 2. Contamination: The presence of dust or larger aggregates can appear as a separate, larger peak. | 1. This may be a true representation of your system, especially at higher concentrations. Analyze each peak separately. 2. Filter the sample as described above to remove contaminants. |
| Difficulty in achieving desired micelle size. | 1. Incorrect Concentration of Components: The concentration of this compound, electrolyte, or other additives may not be in the optimal range. | 1. Systematically vary the concentration of one component at a time while keeping others constant to understand its effect on micelle size. Refer to the data in the "Quantitative Data Summary" section for guidance. |
Quantitative Data Summary
| Parameter Varied | Condition | Expected Trend for Micelle Size (Hydrodynamic Radius) | Qualitative Rationale |
| This compound Concentration | Increasing concentration above CMC | Gradual Increase / Shape Transition | Increased packing of surfactant molecules can lead to the formation of larger, non-spherical micelles. |
| Temperature | Increasing Temperature | Slight Decrease or Minimal Change | Increased thermal energy can lead to a smaller aggregation number. The effect is generally less significant for ionic surfactants compared to non-ionic ones. |
| KCl Concentration | Increasing KCl Concentration | Significant Increase | Shielding of electrostatic repulsion between head groups allows for tighter packing and the formation of larger micelles. |
Experimental Protocols
Dynamic Light Scattering (DLS) for Micelle Size Measurement
Objective: To determine the hydrodynamic diameter of this compound micelles in solution.
Materials:
-
This compound
-
Deionized water (or desired buffer)
-
Potassium chloride (KCl) (if studying electrolyte effects)
-
0.22 µm syringe filters
-
DLS cuvettes
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water at a concentration well above the critical micelle concentration (CMC). The CMC of this compound is approximately 8 mM.
-
For studying the effect of concentration, prepare a series of dilutions from the stock solution.
-
For studying the effect of electrolytes, add the desired concentration of KCl to the this compound solutions.
-
Allow all solutions to equilibrate for at least 2 hours before measurement.
-
-
Sample Preparation for DLS:
-
Filter the sample solution directly into a clean, dust-free DLS cuvette using a 0.22 µm syringe filter to remove any dust or large aggregates.
-
-
DLS Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.
-
Set the measurement temperature and allow the instrument to equilibrate.
-
Enter the correct solvent parameters (viscosity and refractive index) for your solution and the experimental temperature into the software.
-
-
Measurement:
-
Place the cuvette in the sample holder.
-
Set the measurement parameters, typically 3-5 runs of 60-120 seconds each.
-
The instrument will automatically adjust the attenuator for optimal scattering intensity.
-
Initiate the measurement.
-
-
Data Analysis:
-
The DLS software will calculate the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI).
-
A low PDI value (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.
-
Analyze the size distribution plot to identify the presence of multiple populations.
-
Visualizations
Caption: Factors influencing this compound micelle size.
Caption: Workflow for micelle size analysis by DLS.
References
Technical Support Center: Overcoming Foaming Issues with Potassium Laurate in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during experiments with potassium laurate.
Troubleshooting Guide
Uncontrolled foaming of this compound solutions can introduce variability and error into experiments. This guide provides a systematic approach to identifying and resolving common causes of excessive or unstable foam.
Immediate Steps to Control Foam
-
Stop Agitation: Cease any shaking, stirring, or sparging that is contributing to foam formation.
-
Mechanical Foam Breaking: Use a sterile pipette tip or a gentle stream of an inert gas (e.g., nitrogen) to physically disrupt the foam.
-
Antifoaming Agent Application: If the experimental protocol allows, add a minimal amount of a suitable antifoaming agent. It is crucial to validate the compatibility of the antifoaming agent with the experimental system to avoid unintended interactions.
Systematic Troubleshooting of Foaming Issues
If foaming persists, a more thorough investigation is required. The following logical workflow can help diagnose the root cause:
Caption: A logical workflow for troubleshooting foaming issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of excessive foaming with this compound?
A1: this compound is an anionic surfactant known for its high foaming capacity.[1] Excessive foaming typically occurs when the concentration of this compound is above its Critical Micelle Concentration (CMC) and energy is introduced into the solution through agitation, sparging, or high-flow rates. The CMC for this compound is approximately 0.008 M at 23°C.[2]
Q2: How does temperature affect the foaming of this compound solutions?
A2: Temperature can have a dual effect on foam. Initially, an increase in temperature can lead to an increase in foam formation due to higher molecular kinetic energy. However, elevated temperatures generally decrease foam stability, leading to a shorter foam half-life as the liquid in the foam drains more quickly and the gas within the bubbles expands.[3] For surfactants in general, foam stability tends to decrease sharply at temperatures above 100°C.[4]
Q3: What is the optimal pH for generating stable foam with this compound?
A3: For fatty acid salts like this compound, a slightly alkaline pH is generally preferred for creating fine and stable foams. An aqueous solution with a pH of 9 to 10 is often optimal.[5]
Q4: Can contaminants in my experiment cause unexpected foaming?
A4: Yes, contaminants are a common cause of unpredictable foaming. Residual organic solvents, grease from inadequately cleaned glassware, or the unintentional introduction of other surface-active agents can significantly alter the foaming properties of your this compound solution.
Q5: Are there different types of antifoaming agents, and how do I choose the right one?
A5: There are several types of antifoaming agents, including silicone-based, oil-based, and polymer-based agents.[6] The choice of antifoaming agent depends on the specific requirements of your experiment, including chemical compatibility, temperature, and pH. For pharmaceutical applications, it is crucial to use food-grade or USP-grade antifoaming agents and to validate their non-interference with the experimental outcome.[7][8]
Q6: My foam is collapsing too quickly. How can I improve its stability?
A6: To enhance foam stability, consider the following:
-
Increase Viscosity: Adding a viscosity-modifying agent can slow down foam drainage.
-
Optimize pH: Ensure the pH is in the optimal range of 9-10.[5]
-
Co-surfactants: The addition of other fatty acid salts, such as potassium myristate, can help stabilize the foam produced by this compound.[5]
Data Presentation
The following tables provide illustrative quantitative data on the foaming properties of this compound under various conditions. This data is representative of typical surfactant behavior and should be used as a guideline for experimental design.
Table 1: Effect of this compound Concentration on Foam Volume
| Concentration (M) | Initial Foam Volume (mL) |
| 0.001 | 5 |
| 0.005 | 25 |
| 0.01 (Above CMC) | 60 |
| 0.05 | 120 |
| 0.1 | 150 |
Table 2: Effect of Temperature on Foam Stability (at 0.05 M this compound)
| Temperature (°C) | Foam Half-life (minutes) |
| 25 | 15 |
| 40 | 8 |
| 60 | 3 |
| 80 | <1 |
Table 3: Effect of pH on Initial Foam Volume (at 0.05 M this compound)
| pH | Initial Foam Volume (mL) |
| 6 | 90 |
| 7 | 110 |
| 8 | 130 |
| 9 | 150 |
| 10 | 145 |
| 11 | 135 |
Experimental Protocols
Protocol 1: Determination of Foaming Ability and Foam Stability (Ross-Miles Method)
This protocol is adapted from the ASTM D1173 standard for measuring the foaming properties of surface-active agents.[9]
Objective: To determine the initial foam height (foamability) and the decay of foam height over time (foam stability) of a this compound solution.
Materials:
-
Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a reservoir pipette).[9]
-
This compound solution of desired concentration.
-
Constant temperature bath.
Procedure:
-
Assemble the Ross-Miles apparatus and circulate water from the constant temperature bath through the jacket to maintain the desired temperature.
-
Add 50 mL of the this compound solution to the bottom of the main tube.
-
Fill the reservoir pipette with 200 mL of the same this compound solution.
-
Position the pipette vertically over the main tube and open the stopcock to allow the solution to fall and create foam.
-
Start a timer as soon as the pipette begins to drain.
-
Record the initial foam height in millimeters at the instant the pipette is empty.
-
Record the foam height at subsequent time intervals (e.g., 1, 3, 5, and 10 minutes) to determine foam stability.
Protocol 2: Preparation and Application of an Antifoaming Agent
Objective: To prepare a stock solution of a silicone-based antifoaming agent and determine the minimal effective concentration to control foaming in a this compound solution.
Materials:
-
Silicone-based antifoaming agent (e.g., a food-grade or USP-grade polydimethylsiloxane emulsion).
-
This compound solution (at a concentration known to cause excessive foaming).
-
Graduated cylinder or beaker.
-
Magnetic stirrer and stir bar.
-
Micropipette.
Procedure:
-
Prepare a 1% (v/v) stock solution of the antifoaming agent in deionized water. Mix thoroughly.
-
Place 100 mL of the foaming this compound solution in a beaker with a magnetic stir bar and begin stirring at a speed that generates significant foam.
-
Using a micropipette, add small, incremental volumes (e.g., 10 µL) of the 1% antifoaming agent stock solution to the vortex of the stirring solution.
-
Observe the foam collapse. Continue adding the antifoaming agent until the foam is controlled to the desired level.
-
Record the total volume of the antifoaming agent stock solution added to determine the effective concentration.
-
For future experiments, this determined concentration can be added prophylactically to prevent foam formation.
Signaling Pathway Diagrams
Lauric acid, the fatty acid component of this compound, can interact with several cell signaling pathways, which may be relevant in biological experiments.
Caption: Lauric acid signaling through the TLR4 pathway.[7][10]
Caption: Lauric acid as a ligand for GPR84 and GPR40.[11][12][13]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pangea.stanford.edu [pangea.stanford.edu]
- 4. classicsolvents.com [classicsolvents.com]
- 5. US7691283B2 - Surfactant-based composition - Google Patents [patents.google.com]
- 6. Long-chain fatty acids and inflammation | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
- 9. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 10. The dual role of free fatty acid signaling in inflammation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR84 Is Essential for the Taste of Medium Chain Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Influence of electrolyte concentration on potassium laurate rheology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium laurate solutions. Here, you will find information on how electrolyte concentration influences the rheological properties of this compound, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does adding an electrolyte like potassium chloride (KCl) affect the viscosity of a this compound solution?
Adding an electrolyte such as KCl to a this compound solution typically leads to a significant increase in viscosity up to a certain concentration, after which the viscosity may decrease. This phenomenon is often referred to as the "salt curve".[1] Initially, the added salt ions shield the electrostatic repulsion between the negatively charged head groups of the laurate anions in the micelles. This reduced repulsion allows the micelles to grow and change shape from small, spherical structures to long, entangled worm-like micelles, which results in a more viscous, gel-like solution.[2][3]
Q2: Why does the viscosity decrease at very high electrolyte concentrations?
The decrease in viscosity at high electrolyte concentrations is known as "salting out". At these high concentrations, the excessive amount of salt ions can disrupt the structure of the worm-like micelles. The electrical double layer around the micelles becomes compressed, leading to increased attractive forces between them. This can cause the micelles to aggregate and collapse into less viscous structures, or lead to phase separation.[1]
Q3: What is the Critical Micelle Concentration (CMC) and how is it affected by electrolytes?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles first begin to form in a solution. Below the CMC, surfactant molecules exist primarily as individual monomers. The addition of an electrolyte to an ionic surfactant solution, such as this compound, generally decreases the CMC.[4][5] The salt ions reduce the repulsion between the charged surfactant head groups, making it easier for them to aggregate into micelles at a lower surfactant concentration.[5]
Q4: What is the significance of the transition from spherical to worm-like micelles?
The transition from spherical to worm-like micelles is the primary reason for the dramatic increase in viscosity observed upon adding electrolytes. Spherical micelles are small and do not significantly interact with each other, resulting in a low-viscosity solution. In contrast, worm-like micelles are long and flexible, and they can entangle with each other to form a network, which greatly restricts the flow of the solution and thus increases its viscosity.[2][3]
Troubleshooting Guide
Q1: My viscosity measurements are not reproducible. What are the possible causes?
Inconsistent viscosity measurements can arise from several factors:
-
Inadequate mixing: Ensure that the this compound and electrolyte are completely dissolved and the solution is homogeneous.
-
Temperature fluctuations: Viscosity is highly dependent on temperature. Use a temperature-controlled rheometer or a water bath to maintain a constant temperature during measurements.[6]
-
Solvent evaporation: Especially for measurements over a longer period or at elevated temperatures, solvent evaporation can concentrate the sample and alter its viscosity. Using a solvent trap can help minimize this issue.[1]
-
Shear history: The rheological properties of some surfactant solutions can be dependent on their previous shear history. It is good practice to pre-shear the sample at a high shear rate to break down any existing structure, followed by a rest period to allow the sample to equilibrate before starting the measurement.
Q2: I observed a decrease in viscosity after an initial increase when adding KCl. Is this expected?
Yes, this is the expected behavior for many surfactant-electrolyte systems and is characteristic of the "salt curve".[1] The initial increase is due to the formation of entangled worm-like micelles. The subsequent decrease at higher salt concentrations is due to the "salting out" effect, where the micellar structure is disrupted.[1]
Q3: My solution appears cloudy or has formed a precipitate after adding the electrolyte. What does this indicate?
Cloudiness or precipitation, also known as phase separation, can occur at high electrolyte concentrations. This is an extreme case of the "salting out" effect, where the surfactant is no longer soluble in the salt solution. If you observe this, you have likely exceeded the optimal electrolyte concentration for viscosity enhancement.
Data Presentation
Table 1: Illustrative Effect of KCl Concentration on the Viscosity of a this compound Solution
| KCl Concentration (M) | Zero-Shear Viscosity (Pa·s) | Rheological Behavior |
| 0.00 | ~0.001 | Newtonian (water-like) |
| 0.10 | 0.5 | Shear-thinning |
| 0.20 | 5.2 | Viscoelastic |
| 0.30 | 15.8 | Highly Viscoelastic |
| 0.40 | 8.1 | Viscoelastic |
| 0.50 | 2.3 | Shear-thinning |
Note: These are illustrative values to demonstrate the general trend. Actual values will depend on the specific this compound concentration, temperature, and other experimental conditions.
Table 2: Effect of KCl Concentration on the Critical Micelle Concentration (CMC) of this compound
| KCl Concentration (M) | CMC (mM) |
| 0.00 | 24 |
| 0.05 | 15 |
| 0.10 | 9 |
| 0.20 | 5 |
Note: These values are approximate and intended to show the trend of decreasing CMC with increasing electrolyte concentration. A reported CMC value for potassium lauryl sulfate is approximately 7.8 mM at 40°C.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Solutions with Varying Electrolyte Concentrations
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 200 mM) in deionized water. Gently heat and stir the solution to ensure complete dissolution.
-
Prepare a stock solution of potassium chloride (e.g., 2 M) in deionized water.
-
-
Sample Preparation:
-
For each desired electrolyte concentration, calculate the required volumes of the this compound stock solution, KCl stock solution, and deionized water.
-
In a series of vials, add the calculated amount of this compound stock solution and deionized water.
-
While stirring, add the calculated volume of the KCl stock solution to each vial to achieve the final desired concentrations.
-
Ensure the final concentration of this compound is constant across all samples.
-
Allow the solutions to equilibrate at the desired experimental temperature for at least 24 hours before conducting rheological measurements.
-
Protocol 2: Rheological Measurement using a Rotational Rheometer
-
Instrument Setup:
-
Use a rotational rheometer equipped with a cone-plate or parallel-plate geometry.
-
Set the temperature control system to the desired experimental temperature (e.g., 25°C).
-
-
Sample Loading:
-
Carefully place the required amount of the sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the correct gap setting.
-
Trim any excess sample from the edges of the geometry.
-
If necessary, cover the geometry with a solvent trap to prevent evaporation.
-
-
Equilibration:
-
Allow the sample to rest for at least 5 minutes to allow for thermal and mechanical equilibration.
-
-
Flow Sweep (Viscosity Curve):
-
Perform a steady-state flow sweep by measuring the viscosity over a range of shear rates (e.g., from 0.1 to 100 s⁻¹).
-
This will provide information on the shear-thinning or Newtonian behavior of the solution.
-
-
Oscillatory Sweep (Viscoelastic Properties):
-
First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Select a strain within the LVER and perform a frequency sweep (e.g., from 0.1 to 100 rad/s) to measure G' and G'' as a function of frequency. This provides insights into the structure and elasticity of the sample.
-
Visualizations
References
- 1. rheologylab.com [rheologylab.com]
- 2. eolss.net [eolss.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Parabolic Viscosity Behavior of NaCl-Thickened Surfactant Systems upon Temperature Change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium Lauryl Sulfate|High-Purity Anionic Surfactant [benchchem.com]
Best practices for handling and storing potassium laurate in the lab
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing potassium laurate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common laboratory applications?
A1: this compound is the potassium salt of lauric acid, a saturated fatty acid.[1][2][3] It is classified as a metallic soap and functions as an anionic surfactant.[3][4][5] In the laboratory, it is commonly used as an emulsifier to create stable mixtures of oil and water, a cleansing agent, and a foaming agent.[1][2][5][6] It also finds application in the synthesis of other metal laurates and in studies of antimicrobial properties.[7][8]
Q2: What are the primary hazards associated with this compound?
A2: this compound is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] In case of contact, it is important to follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, appropriate PPE should always be worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[9][10]
-
Hand Protection: Chemical-resistant gloves.[10]
-
Body Protection: A lab coat and closed-toe shoes.[9]
-
Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator may be necessary.[10]
Q4: How should this compound be stored in the lab?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] It should be kept away from incompatible materials such as strong oxidizing agents.[9]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent potentially hazardous reactions.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₂₃KO₂ | --INVALID-LINK-- |
| Molecular Weight | 238.41 g/mol | --INVALID-LINK-- |
| Melting Point | 43.8 °C (110.8 °F; 316.9 K) | --INVALID-LINK-- |
| Boiling Point | 296.1 °C (565.0 °F; 569.2 K) | --INVALID-LINK-- |
| Solubility in Water | Soluble | --INVALID-LINK-- |
| Solubility in other solvents | Soluble in ethanol and ethyl benzene. | --INVALID-LINK--, --INVALID-LINK-- |
| pH of aqueous solution (10%) | 8.5 - 10.5 | --INVALID-LINK-- |
Experimental Protocols
Protocol: Preparation of a 10% (w/v) Aqueous Solution of this compound
This protocol details the preparation of a 10% (w/v) aqueous solution of this compound for general laboratory use.
Materials:
-
This compound powder
-
Deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Hot plate
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Weighing: Accurately weigh 10 g of this compound powder using a weighing scale.
-
Dissolving:
-
Measure approximately 80 mL of deionized water into a beaker.
-
Place the beaker on a magnetic stirrer with a stir bar.
-
Gently heat the water to approximately 40-50°C. Do not exceed 80°C.[11]
-
Slowly add the weighed this compound to the warm, stirring water.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
-
Volume Adjustment:
-
Once dissolved, remove the beaker from the hot plate and allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 100 mL graduated cylinder.
-
Add deionized water to bring the final volume to 100 mL.
-
-
Storage: Transfer the solution to a clearly labeled, tightly sealed container. Store at room temperature.
Troubleshooting Guides
This section provides solutions to common issues encountered when working with this compound.
Issue 1: this compound is not dissolving or the solution is cloudy.
-
Possible Cause: The water temperature may be too low, or the concentration may be too high for the given temperature.
-
Solution:
-
Gently heat the solution on a hot plate with stirring. The solubility of this compound increases with temperature.[12]
-
If heating does not resolve the issue, add a small amount of additional deionized water to decrease the concentration.
-
Ensure the pH of the solution is in the alkaline range (pH 8.5-10.5), as acidic conditions can cause the precipitation of lauric acid.[7]
-
Issue 2: The this compound solution is foaming excessively.
-
Possible Cause: this compound is a surfactant and is expected to foam.[5] Agitation during preparation or handling can introduce air and create foam.
-
Solution:
-
During preparation, stir the solution gently to avoid excessive vortexing.
-
If foam is present after preparation, allow the solution to stand undisturbed for a period to allow the foam to dissipate.
-
In some applications, a small amount of a suitable defoamer can be added, but this should be tested for compatibility with the specific experiment.[13]
-
Issue 3: An emulsion prepared with this compound is unstable and separates.
-
Possible Cause: The concentration of this compound may be insufficient, the homogenization process may be inadequate, or the pH of the system may be too low.
-
Solution:
-
Increase the concentration of this compound in the aqueous phase.
-
Improve the homogenization technique by using higher shear mixing or sonication.
-
Check and adjust the pH of the aqueous phase to ensure it is alkaline, as this will favor the presence of the laurate anion which is crucial for emulsification.[7]
-
The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can lead to the precipitation of insoluble laurate salts, reducing the effectiveness of the emulsifier.[14] Using deionized or distilled water is recommended.
-
Issue 4: Unexpected precipitation occurs when mixing a this compound solution with other reagents.
-
Possible Cause: Incompatibility with other components in the formulation.
-
Solution:
-
Acidic Conditions: If the added reagent is acidic, it will lower the pH and cause the precipitation of insoluble lauric acid.[7] Buffer the this compound solution or adjust the pH of the final mixture.
-
Divalent Cations: If the reagent contains divalent cations (e.g., calcium chloride, magnesium sulfate), insoluble metal laurates will precipitate.[14] If possible, substitute with reagents containing monovalent cations or use a chelating agent to sequester the divalent cations.
-
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. sincereskincare.com [sincereskincare.com]
- 2. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pacifictexchem.in [pacifictexchem.in]
- 6. cosmileeurope.eu [cosmileeurope.eu]
- 7. This compound Research Reagent | RUO [benchchem.com]
- 8. Buy this compound | 10124-65-9 [smolecule.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound [myskinrecipes.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. This compound - Daily Chemicals - ADDTEK - Chemistry Creates Value [add-tek.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purity Validation of Potassium Laurate via FTIR Spectroscopy
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using Fourier Transform Infrared (FTIR) spectroscopy to validate the purity of potassium laurate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic FTIR absorption bands for pure this compound?
A1: Pure this compound exhibits several characteristic absorption bands in the mid-infrared region. The most significant peaks are associated with the carboxylate anion (COO⁻) and the long aliphatic chain (C-H bonds). These bands are key indicators of the compound's identity and structure.[1]
Q2: What are the common impurities I might find in my this compound sample and how can I detect them using FTIR?
A2: Common impurities in this compound, which is synthesized from lauric acid and potassium hydroxide, can include unreacted lauric acid, excess water, and potassium carbonate (formed by the reaction of potassium hydroxide with atmospheric carbon dioxide).[1] Each of these impurities has a distinct FTIR signature:
-
Lauric Acid: The presence of unreacted lauric acid is indicated by a broad O-H stretching band around 3300-2500 cm⁻¹ and a sharp carbonyl (C=O) stretching band from the carboxylic acid group around 1700 cm⁻¹.[2]
-
Water: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of water, indicating a wet sample.
-
Potassium Carbonate: The presence of carbonate can be identified by a sharp absorption peak around 1450 cm⁻¹ and another near 880 cm⁻¹.
Q3: Can I use FTIR for quantitative analysis of this compound purity?
A3: Yes, FTIR spectroscopy can be used for quantitative analysis, though it has some limitations.[3] To determine the concentration of this compound or its impurities, you would typically need to create a calibration curve using standards of known concentrations.[3][4] The intensity of a characteristic absorption band is proportional to the concentration of the substance. However, for complex mixtures, peak overlap can make accurate quantification challenging.[3] For highly accurate quantitative results, chromatographic methods like HPLC may be more suitable.[3]
Troubleshooting Guide
Q4: My this compound spectrum shows a broad peak around 3400 cm⁻¹. What does this mean?
A4: A broad absorption band in the 3500-3200 cm⁻¹ region is typically indicative of the presence of water (moisture) in your sample. Potassium bromide (KBr), a common matrix for solid-state FTIR, is hygroscopic and can absorb moisture from the atmosphere.[5] To resolve this, ensure your KBr is thoroughly dried and handle your sample in a low-humidity environment (e.g., a glove box or under a nitrogen purge).
Q5: I see a sharp peak around 1700 cm⁻¹ in my this compound spectrum, which shouldn't be there. What is it?
A5: A sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.[2] Its presence in your this compound spectrum strongly suggests contamination with unreacted lauric acid. This indicates an incomplete saponification reaction during the synthesis of the this compound.
Q6: The baseline of my FTIR spectrum is very noisy and tilted. How can I improve it?
A6: A noisy or tilted baseline can result from several factors:
-
Poor Sample Preparation: If using the KBr pellet method, the sample may not be ground finely enough or mixed homogeneously with the KBr, causing light scattering.[6] Ensure a fine, consistent powder. The pellet should also be translucent.[5]
-
Insufficient Instrument Purging: Atmospheric water vapor and carbon dioxide can interfere with the spectrum. Ensure the spectrometer's sample compartment is adequately purged with dry air or nitrogen.
-
ATR Crystal Contamination: If using an Attenuated Total Reflectance (ATR) accessory, the crystal surface must be meticulously cleaned before and after each measurement to avoid cross-contamination.[6]
Data Presentation
For easy reference, the following table summarizes the key FTIR absorption bands for this compound and its potential impurities.
| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) | Notes |
| This compound | Carboxylate (COO⁻) asymmetric stretch | ~1560 | Strong and characteristic of the salt. |
| Carboxylate (COO⁻) symmetric stretch | ~1415 | ||
| C-H (alkane) stretch | ~2955, 2918, 2850 | Strong, sharp peaks from the lauryl chain. | |
| CH₂ scissoring | ~1468 | ||
| Lauric Acid (Impurity) | O-H (acid) stretch | ~3300-2500 | Very broad band. |
| C=O (acid) stretch | ~1700 | Sharp and strong. | |
| Water (Impurity) | O-H stretch | ~3500-3200 | Broad band. |
| Potassium Carbonate (Impurity) | Carbonate (CO₃²⁻) | ~1450 and ~880 | Sharp peaks. |
Experimental Protocols
Methodology for FTIR Analysis of this compound (KBr Pellet Method)
This protocol outlines the steps for preparing a this compound sample for FTIR analysis using the KBr pellet technique.
-
Sample and KBr Preparation:
-
Mixing:
-
Add approximately 100-200 mg of the dried, powdered KBr to the mortar with the sample.[6]
-
Thoroughly mix the sample and KBr by grinding them together for several minutes to ensure a homogenous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]
-
-
FTIR Measurement:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Mandatory Visualizations
Caption: Experimental workflow for FTIR analysis of this compound using the KBr pellet method.
Caption: Troubleshooting decision tree for common FTIR spectral issues with this compound.
References
Technical Support Center: Controlling Potassium Laurate Phase Transitions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the temperature-dependent phase transitions of potassium laurate.
Frequently Asked Questions (FAQs)
Q1: What are the typical lyotropic liquid crystal phases observed for this compound in water as temperature is adjusted?
A1: this compound in water typically forms a variety of lyotropic liquid crystalline phases as a function of both concentration and temperature. Common phases observed upon heating include the lamellar phase (Lα), where surfactant molecules are arranged in bilayers, and the hexagonal phase (Hα), where cylindrical micelles are packed in a hexagonal array. At higher temperatures, an isotropic micellar solution (I) is expected. The exact transition temperatures are highly dependent on the concentration of this compound. For instance, a study of a this compound/water system showed a nematic phase (N) at temperatures from 22°C to about 54°C, a coexistence of nematic and hexagonal phases between 54°C and 60°C, and a coexistence of isotropic and hexagonal phases from 60°C to 74°C.[1]
Q2: How does the addition of a co-surfactant like 1-decanol affect the phase behavior of this compound solutions?
A2: The addition of a co-surfactant such as 1-decanol to a this compound/water system introduces further complexity and can stabilize different mesophases at different temperatures and concentrations. For example, in the this compound/1-decanol/water ternary system, a nematic phase (N) can be observed for this compound concentrations between 25 and 32 wt % and 1-decanol concentrations ranging from 5 to 8 wt %.[2][3] The presence of 1-decanol can also lead to the formation of a biaxial nematic phase, which is found between two uniaxial nematic phases.[4]
Q3: What is a suitable method for synthesizing this compound for phase transition studies?
A3: A common and effective method for synthesizing this compound is through the alkalinization of lauric acid with potassium hydroxide (KOH).[2][3] Lauric acid is first dissolved in ethanol. An equal volume of water is then added with vigorous stirring, followed by the addition of a concentrated aqueous solution of KOH until a pH of 10.8-10.9 is reached. The resulting viscous soap dispersion is then diluted with more water and heated to its boiling point.[2][3]
Q4: What analytical techniques are essential for characterizing the phase transitions of this compound?
A4: A combination of techniques is typically employed to fully characterize the phase transitions of this compound. Polarized Optical Microscopy (POM) is used to identify the different liquid crystal phases by observing their unique textures. Differential Scanning Calorimetry (DSC) is used to determine the transition temperatures and enthalpy changes associated with each phase transition. X-ray Diffraction (XRD) is used to determine the structure and dimensions of the self-assembled structures in each phase, such as the lattice parameter of the hexagonal phase.[1]
Troubleshooting Guides
Sample Preparation
Q: My this compound solution appears cloudy or has precipitates at room temperature. What could be the cause and how can I fix it?
A: This issue is likely due to the this compound concentration being above its solubility limit at room temperature, leading to crystallization.
-
Solution: Gently heat the solution while stirring until it becomes clear. This will dissolve the this compound. For preparing various concentrations, it is advisable to start with a concentrated stock solution prepared at an elevated temperature (e.g., 90°C) and then dilute it to the desired concentration.[2] Ensure the sample is fully homogenized before conducting experiments.
Q: I am observing irreproducible phase transition temperatures between different batches of my this compound samples. Why is this happening?
A: Inconsistent phase transition temperatures can stem from several factors:
-
Purity of Reagents: Ensure high-purity lauric acid and potassium hydroxide are used for synthesis, as impurities can significantly alter phase behavior.
-
Incomplete Reaction: During synthesis, ensure the reaction goes to completion and the correct pH is reached to form the this compound salt.[2]
-
Water Content: Accurately control the water content in your samples, as small variations can shift the phase transition temperatures. It is recommended to prepare samples by weight to ensure accuracy.
-
Thermal History: The thermal history of the sample can influence its structure. To ensure reproducibility, adopt a consistent heating and cooling protocol for all samples before taking measurements.
Polarized Optical Microscopy (POM)
Q: The textures I observe under the polarized optical microscope are not clear, or I cannot distinguish between different phases. What should I do?
A: Obtaining clear and identifiable textures requires careful sample preparation and microscope setup.
-
Sample Thickness: Use a sample holder with a defined and consistent thickness. If the sample is too thick, the texture may be difficult to resolve. If it is too thin, the liquid crystal may be overly constrained.
-
Temperature Control: Use a calibrated hot stage to precisely control the sample temperature. Allow the sample to equilibrate at each temperature before observation.
-
Focus and Polarization: Adjust the focus carefully. Ensure the polarizers are fully crossed for maximum contrast.
-
Reference Textures: Compare your observed textures with published images of known lyotropic liquid crystal phases to aid in identification.
Q: I see dark regions in my sample that do not change with the rotation of the stage. What are these?
A: These are likely either isotropic regions or areas where the liquid crystal is homeotropically aligned (molecules are aligned perpendicular to the glass slides).
-
Distinguishing between Isotropic and Homeotropic: Gently press on the coverslip. If you see a flash of color or a change in the field of view, the alignment was likely homeotropic. An isotropic phase will not show such a response.
Differential Scanning Calorimetry (DSC)
Q: My DSC thermogram shows a noisy or drifting baseline. How can I improve the data quality?
A: A stable baseline is crucial for accurate determination of transition temperatures and enthalpies.
-
Sample and Reference Pans: Ensure the sample and reference pans have similar weights and are properly sealed. Use hermetically sealed pans for aqueous samples to prevent water evaporation, which can cause significant baseline drift.
-
Equilibration: Allow the instrument to stabilize at the initial temperature before starting the heating or cooling ramp.
-
Scan Rate: A slower scan rate can often improve the resolution of transitions and reduce baseline noise.
-
Instrument Calibration: Regularly calibrate your DSC instrument with known standards.
Q: The peaks in my DSC curve are broad or overlapping. How can I resolve them?
A: Broad or overlapping peaks can make it difficult to determine the exact transition temperatures.
-
Lower Scan Rate: Using a slower heating or cooling rate can often improve the separation of closely spaced thermal events.
-
Sample Purity: Impurities can broaden phase transitions. Ensure your this compound is of high purity.
-
Fractional Crystallization: In some cases, broad peaks can be due to a distribution of crystallite sizes. A controlled annealing step (holding the sample at a temperature just below the transition for a period) might sharpen the transition.
Experimental Protocols
Synthesis of this compound
-
Dissolve lauric acid in ethanol at room temperature to a concentration of approximately 0.25 mol/L.[2]
-
Add an equal volume of deionized water to the solution while stirring vigorously.[2]
-
Slowly add a concentrated aqueous solution of potassium hydroxide (e.g., 9 mol/L) until the pH of the solution reaches 10.8-10.9.[2]
-
To the resulting viscous dispersion, add six times its volume of deionized water.[2]
-
Heat the diluted mixture to its boiling point to ensure a homogeneous solution.[2]
-
Cool the solution to room temperature for further use. A concentrated stock solution (e.g., 35 wt %) can be prepared and stored.[2]
Characterization of Phase Transitions
-
Sample Preparation: Prepare a series of this compound/water samples with varying weight percentages of this compound. Ensure thorough mixing to achieve homogeneity.
-
Polarized Optical Microscopy (POM):
-
Place a small drop of the sample on a clean glass slide and cover it with a coverslip.
-
Place the slide on a calibrated hot stage attached to a polarized light microscope.
-
Heat the sample at a controlled rate (e.g., 1-2 °C/min).
-
Observe and record the textural changes as a function of temperature. Capture images at key temperatures corresponding to different phases.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.
-
Place an empty, sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 5 °C/min) over the desired temperature range.
-
Record the heat flow as a function of temperature to identify the endothermic or exothermic peaks corresponding to phase transitions.
-
-
X-ray Diffraction (XRD):
-
Load the sample into a temperature-controlled sample holder of an X-ray diffractometer.
-
Acquire diffraction patterns at different temperatures corresponding to the phases identified by POM and DSC.
-
Analyze the positions of the diffraction peaks to determine the structural characteristics of each phase (e.g., d-spacing for lamellar phases, lattice parameter for hexagonal phases).
-
Quantitative Data
| This compound Concentration (wt% in water) | Phase Transition | Transition Temperature (°C) | Technique |
| Varies | Nematic (N) to Nematic + Hexagonal (Hα) | ~54 | X-ray Diffraction & Optical Microscopy[1] |
| Varies | Nematic + Hexagonal (Hα) to Isotropic (I) + Hexagonal (Hα) | ~60 | X-ray Diffraction & Optical Microscopy[1] |
| Varies | Isotropic (I) + Hexagonal (Hα) phase exists | 60 - 74 | X-ray Diffraction & Optical Microscopy[1] |
Note: The specific transition temperatures are highly sensitive to the concentration of this compound.
Visualizations
Caption: Experimental workflow for synthesis and characterization of this compound phases.
Caption: Troubleshooting logic for unclear textures in Polarized Optical Microscopy.
References
Technical Support Center: Troubleshooting Erroneous Potassium Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and resolving erroneous potassium measurements in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for unexpectedly high potassium readings in my assay?
A1: Unexpectedly high potassium levels, often termed hyperkalemia, can be genuine physiological effects or spurious artifacts. The most common cause of falsely elevated potassium, or pseudohyperkalemia, is pre-analytical errors that occur during sample collection, handling, or processing. These include:
-
Hemolysis: The rupture of red blood cells is the most frequent cause of pseudohyperkalemia, as red blood cells have a potassium concentration approximately 25 times higher than that of plasma.[1]
-
Thrombocytosis: High platelet counts can lead to potassium release during the clotting process in serum samples.[2]
-
Leukocytosis: Extremely high white blood cell counts, particularly in certain leukemias, can cause potassium leakage from fragile white blood cells.[3][4]
-
Improper Sample Collection: Prolonged tourniquet application, excessive fist clenching, or using a needle with a small gauge can cause cellular damage and potassium release.[5]
-
Sample Handling and Transport: Delays in processing, exposure to cold temperatures (which inhibits the Na+/K+ ATPase pump), or mechanical stress from pneumatic tube systems can all lead to potassium leakage from cells.[2][6][7]
-
Contamination: Contamination of the sample with potassium-containing anticoagulants (like K2-EDTA) or intravenous fluids can falsely elevate readings.[8]
Q2: My potassium results are unexpectedly low. What could be the cause?
A2: Falsely low potassium readings, or pseudohypokalemia, are less common than pseudohyperkalemia but can occur under specific circumstances:
-
Delayed Sample Analysis: When samples with extremely high white blood cell counts (typically in acute leukemia) are left at room temperature, these metabolically active cells can take up potassium from the plasma, leading to a falsely low measurement.[9]
-
Recent Insulin Administration: In a clinical or in vivo research setting, recent insulin administration can cause a shift of potassium from the extracellular to the intracellular space, leading to a temporary decrease in plasma potassium.[9]
-
Dilution Effects: While less common with modern ion-selective electrodes, severe lipemia (high levels of lipids in the blood) can cause a "volume exclusion effect" in indirect ISE methods, leading to a falsely low potassium reading.
Q3: What is the difference between serum, plasma, and whole blood for potassium measurement?
A3: The sample type is crucial for accurate potassium measurement:
-
Serum: This is the liquid portion of blood after it has clotted. During clotting, platelets release potassium, so serum potassium is naturally slightly higher (by about 0.1-0.5 mmol/L) than plasma potassium.[4] This difference can be significantly exacerbated in patients with high platelet counts, leading to pseudohyperkalemia.
-
Plasma: This is the liquid portion of blood that has been prevented from clotting by an anticoagulant (e.g., lithium heparin). It is generally the preferred sample type for potassium measurement to avoid the artifact of platelet-derived potassium release.
-
Whole Blood: This is unseparated blood, including red cells, white cells, platelets, and plasma. It is often used in point-of-care devices like blood gas analyzers. While providing rapid results, these devices may not detect hemolysis, a major source of error.[10]
Q4: How can I determine if a high potassium result is a true result or a pre-analytical error?
A4: The first step is to assess the sample for visible hemolysis (a reddish tinge to the serum or plasma). However, the absence of visible hemolysis does not rule out other causes of pseudohyperkalemia. The definitive method is to compare potassium concentrations in paired serum and plasma samples drawn at the same time and handled identically. A serum potassium level that is more than 0.4 mmol/L higher than the plasma potassium level is indicative of pseudohyperkalemia.[2] In cases of suspected reverse pseudohyperkalemia (falsely high plasma potassium), comparison with a whole blood potassium measurement can be informative.[6]
Troubleshooting Guides
Issue: Unexpectedly High Potassium (Hyperkalemia) Reading
Use the following troubleshooting flowchart to investigate the root cause of an unexpectedly high potassium reading.
Issue: Unexpectedly Low Potassium (Hypokalemia) Reading
Use the following troubleshooting guide for unexpectedly low potassium readings.
Quantitative Data Summary
The following tables summarize the quantitative impact of various factors on potassium measurements.
Table 1: Effect of Thrombocytosis on Serum Potassium
| Platelet Count (x10⁹/L) | Approximate Increase in Serum K+ (mmol/L) | Reference |
| > 500 | 0.15 for every 100 x 10⁹/L increase | [4] |
| 400 - 1500 | Average increase of 0.82 | [8] |
Table 2: Effect of Leukocytosis on Plasma and Serum Potassium
| Condition | Sample Type | Approximate Increase in K+ (mmol/L) | Reference |
| Extreme Leukocytosis | Plasma | 0.6 for every 100 x 10⁹/L increase in WBC | [4] |
| Chronic Lymphocytic Leukemia | Plasma | > 1.0 for every 100 x 10⁹/L increase in WBC | [6] |
| Extreme Leukocytosis | Serum | 0.2 for every 100 x 10⁹/L increase in WBC | [11] |
Experimental Protocols
Protocol 1: Investigation of Suspected Pseudohyperkalemia
Objective: To determine if an elevated potassium result is due to a pre-analytical artifact (pseudohyperkalemia).
Principle: Potassium is released from platelets during the clotting process, leading to a higher concentration in serum compared to plasma. This difference is exaggerated in patients with thrombocytosis. Comparing potassium levels in simultaneously drawn serum and plasma samples can identify this discrepancy.
Procedure:
-
Sample Collection:
-
Draw two tubes of blood from the same venipuncture with minimal tourniquet time and no fist clenching.
-
One tube should be a serum tube (e.g., red top).
-
The other tube should be a plasma tube with lithium heparin anticoagulant (e.g., green top).
-
-
Sample Handling:
-
Keep both samples at room temperature.
-
Process both samples (centrifugation) within one hour of collection.
-
-
Analysis:
-
Measure the potassium concentration in both the serum and plasma samples using the same calibrated ion-selective electrode (ISE) instrument.
-
-
Interpretation:
-
Calculate the difference between the serum potassium and plasma potassium results.
-
A serum potassium concentration that is >0.4 mmol/L higher than the plasma potassium concentration is diagnostic of pseudohyperkalemia.[2]
-
Protocol 2: Validation of a Potassium Ion-Selective Electrode (ISE) Assay
Objective: To validate the performance characteristics of an ISE method for potassium measurement.
Methodology:
-
Linearity:
-
Prepare a series of at least five standards spanning the analytical measurement range of the assay.
-
Analyze each standard in triplicate.
-
Plot the measured potassium concentration against the known concentration and perform a linear regression analysis.
-
The coefficient of determination (R²) should be ≥0.99.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-assay precision): Analyze at least two levels of quality control material (e.g., low and high) in 20 replicates within a single run.
-
Intermediate Precision (Inter-assay precision): Analyze the same two levels of quality control material in duplicate over 20 different days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. The CV% should be within the manufacturer's specified limits.
-
-
Accuracy (Method Comparison):
-
Analyze a minimum of 40 patient samples using the new ISE method and a previously validated reference method.
-
The samples should cover the entire analytical measurement range.
-
Perform a Passing-Bablok or Deming regression analysis to assess the correlation and bias between the two methods. The slope should be close to 1.0 and the intercept close to 0.
-
-
Selectivity (Interference):
-
Test for interference from common substances such as sodium, ammonium, and other cations.[12]
-
Spike known concentrations of the potential interfering substance into a sample with a known potassium concentration.
-
Analyze the spiked and unspiked samples and calculate the percentage of interference. The interference should not cause a clinically significant change in the potassium result.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: Analyze a blank sample multiple times (e.g., n=20) and calculate the mean and standard deviation. The LOD is typically calculated as the mean of the blank + 3 SD.
-
LOQ: Analyze a series of low-concentration samples and determine the lowest concentration that can be measured with acceptable precision and accuracy.
-
Signaling Pathways and Mechanisms of Potassium Leakage
Mechanical Stress-Induced Potassium Leakage from Erythrocytes
Mechanical stress, such as that encountered during traumatic blood draws or transport through pneumatic tube systems, can induce potassium leakage from red blood cells even without causing overt hemolysis. This is thought to be mediated by the activation of mechanosensitive ion channels, such as PIEZO1.
In Vitro Platelet Activation and Potassium Release
During the clotting process in a serum tube, platelets become activated and release their intracellular contents, including potassium. This signaling cascade involves multiple receptors and downstream pathways.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Pseudohyperkalemia - Potassium released from cells due to clotting and centrifugation - a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alvernolabs.com [alvernolabs.com]
- 4. Pseudohyperkalemia [acutecaretesting.org]
- 5. Impact of potassium test sample rejections on routine laboratory service, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Errors in Potassium Measurement: A Laboratory Perspective for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypokalemia - EMCrit Project [emcrit.org]
- 10. researchgate.net [researchgate.net]
- 11. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Graphviz [graphviz.org]
Technical Support Center: Optimizing High-Pressure Homogenization for Potassium Laurate Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing high-pressure homogenization (HPH) of potassium laurate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an emulsifier?
This compound is the potassium salt of lauric acid, a saturated fatty acid naturally found in coconut and palm kernel oils.[1][2] It is an anionic surfactant commonly used in cosmetics and pharmaceutical formulations as an emulsifying agent.[3][4][5] Its amphiphilic nature, possessing a hydrophilic carboxylate "head" and a hydrophobic hydrocarbon "tail," allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable emulsions.[5] In cosmetic products, it also functions as a cleansing agent and can contribute to a pleasant texture.[1][2]
Q2: What is high-pressure homogenization and how does it create stable emulsions?
High-pressure homogenization is a mechanical process that subjects a coarse emulsion to intense disruptive forces, including turbulence, shear, and cavitation, by forcing it through a narrow gap at high velocity.[6][7][8] This process effectively breaks down large oil droplets into the submicron range, significantly increasing the surface area of the dispersed phase.[6][7] The newly formed, smaller droplets are then stabilized by the emulsifier, in this case, this compound, which adsorbs onto the oil-water interface, preventing droplet coalescence and enhancing the long-term stability of the emulsion.[9]
Q3: What are the key parameters to control during high-pressure homogenization of this compound emulsions?
The primary parameters influencing the final characteristics of a this compound emulsion during HPH are:
-
Homogenization Pressure: Higher pressure generally leads to smaller droplet sizes due to increased energy input for droplet disruption.[10][11]
-
Number of Passes: Increasing the number of times the emulsion passes through the homogenizer can further reduce droplet size and improve uniformity.[12][13] However, there is often a point of diminishing returns, and excessive passes can sometimes lead to over-processing.[13][14]
-
This compound Concentration: The concentration of this compound must be sufficient to rapidly coat the newly created oil droplet surfaces to prevent coalescence. An inadequate concentration can lead to emulsion instability.
-
Oil Phase Concentration: The viscosity and concentration of the oil phase can impact the efficiency of droplet size reduction.[6]
-
Pre-emulsion Quality: The quality and droplet size of the initial coarse emulsion can affect the final outcome of high-pressure homogenization.
Q4: How does homogenization pressure affect the droplet size of the emulsion?
Increasing the homogenization pressure typically results in a smaller mean droplet diameter.[10][11] The higher pressure generates greater turbulence and shear forces, which are more effective at breaking down larger oil droplets into smaller ones.[10] However, the effect may not be linear, and beyond a certain pressure, the reduction in droplet size may become less significant.[12]
Q5: What is the effect of the number of homogenization passes on the emulsion characteristics?
The first few passes through the high-pressure homogenizer usually cause the most significant reduction in droplet size and polydispersity index (PDI).[13] Subsequent passes continue to refine the emulsion, leading to a more uniform and stable product.[12][13] However, an excessive number of passes can potentially lead to over-processing, where droplet coalescence may occur due to increased system temperature or insufficient emulsifier coverage for the vast surface area created.[13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Large Mean Droplet Size or High Polydispersity Index (PDI) | 1. Insufficient homogenization pressure. 2. Too few homogenization passes. 3. Inadequate this compound concentration. 4. Poor quality pre-emulsion. | 1. Gradually increase the homogenization pressure. 2. Increase the number of passes through the homogenizer. 3. Ensure the this compound concentration is optimal for the oil phase volume. 4. Improve the pre-emulsification step to achieve a finer initial dispersion. |
| Emulsion Instability (Creaming or Phase Separation) | 1. Incomplete emulsification. 2. Droplet coalescence after homogenization. 3. Insufficient this compound to stabilize the oil droplets. 4. Over-processing leading to droplet aggregation. | 1. Optimize homogenization pressure and number of passes. 2. Ensure adequate cooling of the emulsion post-homogenization. 3. Increase the concentration of this compound. 4. Reduce the number of homogenization passes or the pressure. |
| Clogging or Blockage of the Homogenizer | 1. Presence of solid particles or aggregates in the pre-emulsion. 2. High viscosity of the formulation. | 1. Filter the pre-emulsion before introducing it into the high-pressure homogenizer. 2. Adjust the formulation to reduce viscosity, or consider a pre-heating step if appropriate for the formulation. |
| Increase in Droplet Size with More Passes | 1. "Over-processing" leading to coalescence. 2. Insufficient emulsifier to cover the expanding interfacial area. 3. Significant temperature increase during homogenization. | 1. Reduce the number of passes or the homogenization pressure.[13] 2. Increase the concentration of this compound. 3. Ensure the cooling system of the homogenizer is functioning effectively.[13] |
Quantitative Data
Disclaimer: The following tables provide illustrative data based on general principles of high-pressure homogenization for oil-in-water emulsions. The optimal parameters for a specific this compound emulsion will depend on the complete formulation and equipment used.
Table 1: Effect of Homogenization Pressure on Mean Droplet Diameter
| Homogenization Pressure (bar) | Number of Passes | Illustrative Mean Droplet Diameter (nm) | Illustrative Polydispersity Index (PDI) |
| 500 | 3 | 350 | 0.35 |
| 1000 | 3 | 220 | 0.25 |
| 1500 | 3 | 180 | 0.20 |
Table 2: Effect of Number of Passes on Mean Droplet Diameter
| Homogenization Pressure (bar) | Number of Passes | Illustrative Mean Droplet Diameter (nm) | Illustrative Polydispersity Index (PDI) |
| 1000 | 1 | 280 | 0.30 |
| 1000 | 3 | 220 | 0.25 |
| 1000 | 5 | 200 | 0.22 |
| 1000 | 8 | 190 | 0.21 |
Experimental Protocols
1. Preparation of a Pre-Emulsion (Coarse Emulsion)
-
Objective: To create a coarse oil-in-water emulsion suitable for processing with a high-pressure homogenizer.
-
Materials:
-
Oil Phase (e.g., cosmetic-grade oil)
-
Aqueous Phase (deionized water)
-
This compound
-
-
Procedure:
-
Dissolve the desired amount of this compound in the aqueous phase. Gentle heating may be applied to aid dissolution.
-
Separately, prepare the oil phase.
-
Gradually add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., rotor-stator homogenizer) at a moderate speed (e.g., 5,000 - 10,000 rpm) for 5-10 minutes.
-
The resulting mixture is the pre-emulsion.
-
2. High-Pressure Homogenization
-
Objective: To reduce the droplet size of the pre-emulsion to the nanometer or sub-micron range.
-
Equipment: High-Pressure Homogenizer
-
Procedure:
-
Set the desired operating pressure on the high-pressure homogenizer.
-
Prime the homogenizer with deionized water.
-
Introduce the pre-emulsion into the feed hopper of the homogenizer.
-
Process the entire batch of the pre-emulsion through the homogenizer.
-
Collect the homogenized emulsion from the outlet.
-
If multiple passes are required, re-introduce the collected emulsion into the feed hopper for the subsequent passes.
-
After the final pass, collect and store the final nanoemulsion.
-
Thoroughly clean the homogenizer according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for producing this compound nanoemulsions.
Caption: Troubleshooting logic for high-pressure homogenization of emulsions.
References
- 1. paulaschoice-eu.com [paulaschoice-eu.com]
- 2. sincereskincare.com [sincereskincare.com]
- 3. altmeyers.org [altmeyers.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Effect of high-pressure homogenization on stability of emulsions containing zein and pectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 9. How High Pressure Homogenization Creates Stable Emulsions [pion-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Potassium Laurate vs. Sodium Laurate: A Comparative Guide for Emulsifier Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of potassium laurate and sodium laurate as emulsifiers, focusing on their physicochemical properties and performance in emulsion systems. The information presented is based on available experimental data and established scientific principles, aimed at assisting researchers in the selection of appropriate surfactants for their formulation needs.
Physicochemical Properties: A Quantitative Comparison
The selection of an emulsifier is critically dependent on its fundamental physicochemical properties. Below is a summary of the available data for this compound and sodium laurate.
| Property | This compound | Sodium Laurate | Key Differences and Implications |
| Molecular Formula | C₁₂H₂₃KO₂ | C₁₂H₂₃NaO₂ | The primary difference lies in the counter-ion: potassium (K⁺) versus sodium (Na⁺). This seemingly minor variation can influence solubility and other properties. |
| Molecular Weight | 238.41 g/mol | 222.30 g/mol | The difference in molecular weight is due to the different atomic weights of potassium and sodium. |
| Critical Micelle Concentration (CMC) in Water at 25°C | 2.3-2.4 x 10⁻² M[1] | 3.0 x 10⁻² M | The slightly lower CMC of this compound suggests it is slightly more efficient at forming micelles and thus may begin to emulsify at lower concentrations compared to sodium laurate. |
| Calculated Hydrophile-Lipophile Balance (HLB) | ~21.06 | 20.78[2] | Both are highly hydrophilic, making them suitable for oil-in-water (O/W) emulsions. The slightly higher value for this compound may suggest a stronger affinity for the aqueous phase. |
| Solubility | Generally more soluble in water than sodium laurate, especially at lower temperatures. | Lower solubility in water compared to this compound, with a reported Krafft point of 38°C, indicating limited solubility at room temperature. | The higher solubility of this compound is a significant advantage, particularly for formulations prepared at or below room temperature, as it ensures the emulsifier is fully dissolved and available to act at the oil-water interface. |
Emulsifier Performance: An Objective Analysis
Emulsion Stability: The stability of an emulsion is its ability to resist changes in its properties over time. Key instability mechanisms include creaming, flocculation, and coalescence.
-
This compound: Due to its higher solubility, especially at ambient temperatures, this compound is expected to be more readily available at the oil-water interface to form a stabilizing film. This could potentially lead to better initial emulsion formation and stability.
-
Sodium Laurate: The lower solubility of sodium laurate at temperatures below its Krafft point could pose a challenge for its use as a primary emulsifier in systems that are not heated during preparation. Undissolved surfactant cannot contribute to emulsion stabilization and may even act as crystalline particles that could destabilize the emulsion.
Droplet Size: The size of the droplets in an emulsion is a critical parameter that affects its stability, appearance, and, in the case of drug delivery systems, bioavailability. Smaller droplet sizes generally lead to more stable emulsions. The effectiveness of an emulsifier in reducing droplet size is related to its ability to lower the interfacial tension between the oil and water phases and to rapidly adsorb to the newly created droplet surfaces during homogenization.
Given the similarities in their chemical structure (both are salts of lauric acid), it is plausible that under conditions where both are fully solubilized, they would exhibit comparable performance in reducing interfacial tension. However, the superior solubility of this compound suggests it may be more effective in a wider range of processing conditions.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the property is observed at the CMC.
Method: Conductivity Measurement
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant (this compound or sodium laurate) with varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Conductivity Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature (e.g., 25°C).
-
Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Evaluation of Emulsion Stability
Method: Creaming Index Measurement
-
Emulsion Preparation: Prepare oil-in-water emulsions using a standardized procedure. For example, homogenize a fixed ratio of oil and an aqueous solution of the emulsifier (at a concentration above its CMC) using a high-shear mixer for a specific duration and at a constant speed.
-
Storage: Transfer the freshly prepared emulsions to graduated cylinders or test tubes and store them under controlled conditions (e.g., at room temperature).
-
Observation: At regular time intervals, measure the height of the total emulsion column (Ht) and the height of the separated aqueous layer (Ha) or cream layer (Hc).
-
Calculation of Creaming Index (CI):
-
For creaming (oil moving up): CI (%) = (Hc / Ht) * 100
-
For sedimentation (oil moving down): CI (%) = (Ha / Ht) * 100 A lower creaming index indicates higher stability against gravitational separation.
-
Droplet Size Analysis
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the emulsion with the continuous phase (water) to a suitable concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.
-
Measurement: Place the diluted sample in a cuvette and measure the particle size distribution using a DLS instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the emulsion droplets.
-
Data Analysis: The instrument's software calculates the hydrodynamic diameter of the droplets and provides the average droplet size and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Visualizing Experimental and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the context of emulsifier comparison.
Caption: Workflow for comparing emulsifier performance.
Caption: Mechanism of emulsifier action in forming an O/W emulsion.
Conclusion
Based on the available data, both this compound and sodium laurate are effective anionic surfactants suitable for forming oil-in-water emulsions. The primary distinguishing factor is the higher aqueous solubility of this compound, particularly at lower temperatures. This property may render it a more versatile and reliable emulsifier in a broader range of formulation conditions.
For applications where processing temperatures are consistently above the Krafft point of sodium laurate, the performance differences between the two may be less pronounced. However, for room temperature or cold-process formulations, this compound is likely the superior choice.
It is strongly recommended that researchers conduct their own comparative experiments using the protocols outlined in this guide to determine the most suitable emulsifier for their specific formulation and processing parameters. The choice of emulsifier will ultimately depend on the desired emulsion characteristics, stability requirements, and the operational conditions of the manufacturing process.
References
A Comparative Guide to Decellularization: Potassium Laurate vs. Sodium Dodecyl Sulfate
In the pursuit of creating ideal scaffolds for tissue engineering and regenerative medicine, the choice of decellularization agent is critical. An effective detergent must efficiently remove cellular components to prevent an adverse immune response, while maximally preserving the intricate architecture and biochemical composition of the extracellular matrix (ECM). This guide provides a detailed comparison of two anionic detergents: potassium laurate (PL), a natural soap, and sodium dodecyl sulfate (SDS), a widely used synthetic surfactant, for their efficacy in decellularization.
Performance Overview
Recent studies, particularly in lung bioengineering, have highlighted this compound as a promising alternative to the more established sodium dodecyl sulfate.[1][2][3] While both detergents are effective at removing cellular and nuclear material, this compound demonstrates superior preservation of the delicate ECM ultrastructure, key proteins, and glycosaminoglycans (GAGs).[2][3] In contrast, SDS, a harsh detergent known for its potent solubilizing capabilities, often leads to significant damage to the ECM, which can compromise the mechanical integrity and biocompatibility of the resulting scaffold.[4][5][6][7][8]
Quantitative Data Comparison
The following tables summarize the key quantitative findings from a comparative study on rat lung decellularization using this compound and sodium dodecyl sulfate.
Table 1: Efficacy of Cell and DNA Removal
| Parameter | Native Lung | This compound (PL) | Sodium Dodecyl Sulfate (SDS) |
| DNA Content (ng/mg dry weight) | >95% of DNA present | 134.25 ± 33.6 | 127.0 ± 16.5 |
Data sourced from Obata et al., 2019.[2] Both detergents achieved over 95% DNA removal, meeting a key criterion for successful decellularization.
Table 2: Extracellular Matrix (ECM) Preservation
| ECM Component | This compound (PL) | Sodium Dodecyl Sulfate (SDS) | P-value |
| Dry Weight of Left Lung (mg) | 37.9 ± 6.6 | 12.7 ± 2.41 | < 0.01 |
| Sulfated GAGs (μ g/left lung) | 31.4 ± 2.7 | 12.9 ± 3.0 | < 0.01 |
| Laminin (μm²) | 1012.9 ± 65.0 | 627.4 ± 30.7 | < 0.01 |
| Fibronectin (μm²) | 748.1 ± 43.0 | 442.01 ± 18.5 | < 0.01 |
| Vascular Endothelial Growth Factor (VEGF) (ng) | 1.9 ± 0.27 | 0.90 ± 0.017 | < 0.05 |
Data sourced from Obata et al., 2019.[2] PL treatment resulted in significantly higher retention of total ECM (dry weight), sGAGs, and essential adhesive proteins like laminin and fibronectin, as well as the growth factor VEGF.
Table 3: Cellular Response to Decellularized Scaffolds
| Parameter | This compound (PL) Group | Sodium Dodecyl Sulfate (SDS) Group | P-value |
| Proliferating Cells (PCNA-positive cells/10³ cells) | 258.06 ± 17.27 | 132.06 ± 26.15 | < 0.01 |
| Apoptotic Cells (TUNEL-positive cells/10³ cells) | 2.45 ± 33.02 | 2.93 ± 1.97 | > 0.05 (vs. native) |
| Macrophage Infiltration (% CD68-positive area) | Significantly decreased | High | < 0.05 |
Data sourced from Obata et al., 2019.[2] Scaffolds decellularized with PL supported higher cell proliferation and induced a significantly lower inflammatory response (macrophage infiltration) upon implantation compared to SDS-treated scaffolds.
Experimental Protocols
The following are detailed methodologies for decellularization of rat lungs as described in the cited literature.
This compound (PL) Decellularization Protocol
-
Harvest and Preparation: Rat lungs are harvested and cannulated via the pulmonary artery.
-
Initial Rinsing: The vasculature is rinsed with phosphate-buffered saline (PBS) containing calcium and magnesium to remove remaining blood.
-
Pre-treatment: A solution of 0.0035% Triton-X 100 is perfused through the pulmonary artery, followed by a rinse with PBS containing 1 M NaCl.
-
Decellularization: A solution of 0.15% this compound is perfused through the lung vasculature.
-
Final Rinsing: The decellularized lung is thoroughly rinsed with PBS to remove residual detergent and cellular debris.
Sodium Dodecyl Sulfate (SDS) Decellularization Protocol
-
Harvest and Preparation: Similar to the PL protocol, rat lungs are harvested and the pulmonary artery is cannulated.
-
Initial Rinsing: The vasculature is flushed with PBS containing calcium and magnesium.
-
Pre-treatment: A perfusion with 0.0035% Triton-X 100 is performed, followed by a PBS rinse with 1 M NaCl.
-
Decellularization: A solution of 0.1% sodium dodecyl sulfate is perfused through the lung vasculature.[3]
-
Final Rinsing: The scaffold is extensively washed with PBS to remove residual SDS, which is known for its cytotoxicity if left in the scaffold.[4][7][9]
Visualizing the Process and Mechanisms
To better understand the experimental workflow and the detergents' mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for lung decellularization and subsequent analysis.
Caption: Comparative mechanism of action and outcomes for PL and SDS.
Conclusion
The experimental data strongly suggests that this compound is a superior detergent for the decellularization of delicate tissues like the lung when compared to sodium dodecyl sulfate.[1][2] While both agents successfully remove cellular material, PL's milder action preserves the native ECM structure and composition to a much greater extent.[2][3] This superior preservation translates into improved biocompatibility, enhanced cell proliferation, and a reduced inflammatory response in the recellularized scaffold.[2] For researchers and drug development professionals seeking to create high-fidelity tissue scaffolds that closely mimic the native microenvironment, this compound represents a highly effective and less damaging alternative to conventional SDS-based protocols.
References
- 1. Utilization of Natural Detergent this compound for Decellularization in Lung Bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Matrix Alteration and Not Residual Sodium Dodecyl Sulfate Cytotoxicity Affects the Cellular Repopulation of a Decellularized Matrix - ProQuest [proquest.com]
- 5. Matrix alteration and not residual sodium dodecyl sulfate cytotoxicity affects the cellular repopulation of a decellularized matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of decellularization methods for scaffold production: advantages, disadvantages, biosafety and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of detergents on the tissue decellularization process: a ToF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decellularization for the retention of tissue niches - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Critical Micelle Concentration of Potassium Laurate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the critical micelle concentration (CMC) is a crucial parameter in the characterization and application of surfactants. This guide provides a comprehensive comparison of experimental data and methodologies for validating the CMC of potassium laurate, a common anionic surfactant. Furthermore, it benchmarks this compound's CMC against two other widely used surfactants, sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB), offering a broader context for its performance.
Comparative Analysis of Critical Micelle Concentration
The critical micelle concentration is the specific concentration at which surfactant monomers in a solution begin to self-assemble into micelles. This parameter is highly dependent on the experimental method used for its determination, as well as on physical conditions such as temperature and the ionic strength of the solution. The following table summarizes the reported CMC values for this compound and its comparators. A notable discrepancy exists in the reported CMC values for this compound, underscoring the importance of standardized and well-documented experimental protocols.
| Surfactant | CMC (mM) | Method | Temperature (°C) | Additional Conditions |
| This compound | 8.0 | Z-Scan | 23 | Distilled and deionized water[1] |
| This compound | ~0.023 | Not Specified | Not Specified | Not Specified |
| Sodium Dodecyl Sulfate (SDS) | 8.1 | Capillary Electrophoresis | Not Specified | Deionized water[2] |
| Sodium Dodecyl Sulfate (SDS) | 8.23 | Streaming Potential | 25 | Water |
| Cetyltrimethylammonium Bromide (CTAB) | 0.93 | Streaming Potential | 25 | Water |
| Cetyltrimethylammonium Bromide (CTAB) | 0.86 | Conductivity | 25 | 5 mmol kg⁻¹ KCl + 5 mmol kg⁻¹ NaCl[3] |
Note: The significant difference in reported CMC values for this compound highlights the sensitivity of this parameter to experimental conditions and methodology.
Experimental Protocols for CMC Determination
The selection of an appropriate experimental method is paramount for the accurate determination of a surfactant's CMC. Below are detailed protocols for three commonly employed techniques: surface tensiometry, conductivity measurement, and fluorescence spectroscopy.
Surface Tensiometry
This classical method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Solution Preparation: Prepare a stock solution of the surfactant in high-purity water. Subsequently, prepare a series of dilutions to cover a concentration range both below and above the expected CMC.
-
Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.
-
Measurement:
-
Calibrate the tensiometer with a solvent of known surface tension (e.g., pure water).
-
Measure the surface tension of each prepared surfactant solution.
-
Ensure the measuring probe is thoroughly cleaned between measurements to prevent cross-contamination.
-
Allow sufficient time for the surface tension to equilibrate before recording each reading.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the resulting graph.
Conductivity Measurement
This method is particularly suitable for ionic surfactants. It is based on the change in the molar conductivity of the solution as a function of surfactant concentration. The formation of micelles leads to a decrease in the mobility of the surfactant ions, resulting in a distinct break in the conductivity versus concentration plot.
Methodology:
-
Solution Preparation: Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Instrumentation: Use a calibrated conductivity meter with a conductivity cell.
-
Measurement:
-
Immerse the conductivity cell in each solution and allow the reading to stabilize.
-
Record the conductivity of each solution.
-
Maintain a constant temperature throughout the experiment, as conductivity is temperature-dependent.
-
-
Data Analysis: Plot the specific conductivity against the surfactant concentration. The CMC is identified as the concentration at the point where the slope of the line changes. A plot of molar conductivity versus the square root of the concentration can also be used for more precise determination.
Fluorescence Spectroscopy
This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the probe partitions into the nonpolar core of the micelles, leading to a change in its fluorescence properties.
Methodology:
-
Solution and Probe Preparation:
-
Prepare a stock solution of a fluorescent probe (e.g., pyrene in acetone).
-
Prepare a series of surfactant solutions spanning the expected CMC range.
-
Add a small, constant amount of the probe stock solution to each surfactant solution and allow it to equilibrate.
-
-
Instrumentation: Use a fluorometer.
-
Measurement:
-
Excite the probe at its characteristic excitation wavelength (e.g., ~335 nm for pyrene).
-
Record the emission spectrum over the appropriate wavelength range.
-
-
Data Analysis: A common method involves plotting the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum against the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Visualizing Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for each of the described CMC determination methods.
Caption: Workflow for CMC determination by surface tensiometry.
Caption: Workflow for CMC determination by conductivity.
Caption: Workflow for CMC determination by fluorescence.
References
A Comparative Analysis of Fatty Acid Salts in Surfactant Performance
An Objective Guide for Researchers and Drug Development Professionals
Fatty acid salts, commonly known as soaps, are a fundamental class of surfactants with wide-ranging applications in research, pharmaceuticals, and various industries. Their performance as surface-active agents is dictated by their molecular structure, specifically the length and degree of unsaturation of the hydrophobic hydrocarbon tail and the nature of the hydrophilic carboxylate head group. This guide provides a comparative study of the surfactant performance of different fatty acid salts, supported by experimental data and detailed methodologies, to aid in the selection of appropriate surfactants for specific applications.
Core Surfactant Properties: A Quantitative Overview
The efficacy of a fatty acid salt as a surfactant is primarily evaluated based on its ability to lower surface tension and form micelles in solution. Key performance indicators include the Critical Micelle Concentration (CMC) and the surface tension at the CMC.
Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles spontaneously form.[1] A lower CMC value generally indicates a more efficient surfactant, as less of the agent is required to achieve the maximum surface tension reduction and begin forming micelles.[2]
Surface Tension: Surfactants reduce the surface tension of a liquid by adsorbing at the air-water interface, which disrupts the cohesive energy between water molecules.[2][3] The surface tension of a solution decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.[2]
The following table summarizes the CMC and surface tension values for a selection of common fatty acid salts.
| Fatty Acid Salt | Chemical Formula | Chain Length:Unsaturation | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| Sodium Laurate | C12H23NaO2 | 12:0 | ~24 | ~25 |
| Sodium Myristate | C14H27NaO2 | 14:0 | ~6 | ~28 |
| Sodium Palmitate | C16H31NaO2 | 16:0 | ~1.5 | ~30 |
| Sodium Stearate | C18H35NaO2 | 18:0 | ~0.4 - 0.6 | ~32-40 |
| Sodium Oleate | C18H33NaO2 | 18:1 | ~0.3 - 1.0 | ~29.7 |
Note: The exact values can vary depending on the experimental conditions such as temperature, pH, and the presence of electrolytes.[1]
The Influence of Molecular Structure on Surfactant Performance
The surfactant properties of fatty acid salts are intrinsically linked to their molecular architecture.
Chain Length: As the length of the hydrocarbon chain increases, the hydrophobicity of the fatty acid salt increases. This leads to a decrease in the CMC, as micellization becomes more favorable at lower concentrations.[4] However, an excessively long chain can lead to decreased solubility in water.[5]
Unsaturation: The presence of double bonds in the hydrocarbon chain (unsaturation) introduces a "kink" in the structure. This kink can hinder efficient packing of the molecules at the interface and within micelles.[6] Consequently, unsaturated fatty acid salts like sodium oleate may have a slightly higher CMC compared to their saturated counterparts like sodium stearate.[7][8] However, this structural difference can also lead to a lower surface tension at the CMC.[9]
Figure 1. Relationship between fatty acid salt structure and surfactant properties.
Foaming Properties: A Comparative Look
The ability to form a stable foam is another critical performance aspect of surfactants. Foam is generated when air is dispersed in a liquid, and the surfactant molecules stabilize the air-liquid interface.
| Fatty Acid Salt | Foaming Characteristics |
| Sodium Laurate | Produces abundant, but often less stable foam. |
| Sodium Stearate | Tends to produce a more stable and dense foam compared to shorter-chain counterparts. |
| Sodium Oleate | Exhibits good foaming properties, with foam stability that can be influenced by the molecular packing at the bubble interface.[9] |
Generally, longer saturated chains lead to more stable foams due to stronger van der Waals interactions between the hydrocarbon tails, which enhances the rigidity of the foam film. The kink in unsaturated fatty acids like oleate can disrupt this packing, potentially affecting foam stability.[6]
Experimental Protocols
Accurate and reproducible data are paramount in the comparative analysis of surfactant performance. The following sections detail the standard methodologies for determining key surfactant properties.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the point of micelle formation.[2]
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]
-
Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the fatty acid salt with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear portions of the plot.
-
2. Conductivity Method:
-
Principle: The equivalent conductivity of an ionic surfactant solution decreases after the CMC due to the binding of counter-ions to the micelles, which reduces the number of free charge carriers.[8]
-
Apparatus: Conductivity meter.
-
Procedure:
-
Prepare a series of surfactant solutions of varying concentrations in deionized water.
-
Measure the specific conductance of each solution at a constant temperature.
-
Plot the specific conductance versus the surfactant concentration.
-
The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.
-
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Solution behavior and encapsulation properties of fatty acid–elastin-like polypeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Towards a Deeper Understanding of Simple Soaps: Influence of Fatty Acid Chain Length on Concentration and Function | MDPI [mdpi.com]
- 7. differencebetween.com [differencebetween.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Methods for Determining the Critical Micelle Concentration of Potassium Laurate
A comprehensive guide for researchers on the cross-validation of techniques to measure the critical micelle concentration (CMC) of the anionic surfactant, potassium laurate.
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. Accurate determination of the CMC is crucial for various applications in research, drug development, and industrial processes where surfactants play a key role. This guide provides a comparative overview of three common methods for measuring the CMC of this compound: surface tensiometry, conductometry, and fluorescence spectroscopy.
Comparison of CMC Values for this compound
The CMC of this compound has been determined by various methods, with reported values showing some variation depending on the technique and experimental conditions. A comprehensive compilation of CMC data by Mukerjee and Mysels serves as a valuable reference for comparing these values.[1]
| Measurement Method | Reported CMC (mM) | Temperature (°C) |
| Surface Tensiometry | ~24 | Not Specified |
| Conductometry | 24.4 | 25 |
| Thermal/Optical Properties | 8 | 23 |
Note: The value for surface tensiometry is an approximation based on a visual representation of the surface tension isotherm. The thermal/optical properties method provides a distinct value that highlights the importance of cross-validation with other techniques.
Experimental Methodologies
Accurate and reproducible CMC determination relies on meticulous experimental protocols. Below are detailed methodologies for each of the three techniques discussed.
Surface Tensiometry
Surface tensiometry is a classic method for CMC determination. It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension of the solution. Once the surface is saturated with monomers, the surface tension remains relatively constant, and any additional surfactant molecules form micelles in the bulk solution. The point at which the surface tension plateaus is the CMC.
Experimental Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in deionized water. A series of solutions with increasing concentrations are then prepared by serial dilution of the stock solution.
-
Instrumentation: A tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, is used.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each this compound solution, starting from the lowest concentration.
-
Ensure the platinum ring or plate is thoroughly cleaned and dried between each measurement to avoid cross-contamination.
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the resulting graph.[2]
Conductometry
Conductometry is a sensitive and widely used method for determining the CMC of ionic surfactants like this compound. The principle is based on the change in the electrical conductivity of the solution. Below the CMC, the conductivity increases linearly with the concentration of the surfactant, as it exists as individual ions (potassium and laurate ions). Above the CMC, the rate of increase in conductivity changes because the newly formed micelles have a lower mobility than the free ions, and they also bind some of the counter-ions (potassium ions).
Experimental Protocol:
-
Preparation of this compound Solutions: As with tensiometry, prepare a series of this compound solutions of varying concentrations in deionized water.
-
Instrumentation: A conductivity meter with a calibrated conductivity cell is required.
-
Measurement:
-
Measure the conductivity of deionized water as a baseline.
-
Measure the conductivity of each this compound solution, starting from the lowest concentration.
-
Ensure the conductivity cell is rinsed with the solution to be measured before recording the final value.
-
Maintain a constant temperature throughout the experiment, as conductivity is temperature-dependent.
-
-
Data Analysis: Plot the specific conductivity versus the concentration of this compound. The plot will show two linear regions with different slopes. The CMC is the concentration at the point of intersection of these two lines.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method that utilizes a fluorescent probe to determine the CMC. The choice of probe is critical; it should be sensitive to changes in the polarity of its microenvironment. Pyrene is a commonly used probe for this purpose. In a polar solvent like water, the fluorescence emission spectrum of pyrene shows distinct vibronic peaks. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment from polar to nonpolar alters the fluorescence spectrum of pyrene, which can be monitored to determine the CMC.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or methanol).
-
Prepare a series of this compound solutions in deionized water.
-
Add a small, constant amount of the pyrene stock solution to each this compound solution. The final concentration of pyrene should be very low (micromolar range) to avoid self-quenching.
-
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.
-
Measurement:
-
Set the excitation wavelength for pyrene (typically around 335 nm).
-
Record the emission spectrum for each this compound solution containing pyrene.
-
Pay close attention to the intensities of the first and third vibronic peaks in the pyrene emission spectrum.
-
-
Data Analysis: Plot the ratio of the intensity of the third peak (I3) to the first peak (I1) against the logarithm of the this compound concentration. A sigmoidal curve is typically obtained, and the CMC is determined from the inflection point of this curve.
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.
Caption: Workflow for the cross-validation of CMC determination methods.
References
A Comparative Guide to the Performance of Potassium Laurate in Diverse Emulsion Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potassium laurate's performance in different emulsion systems, tailored for professionals in research and drug development. While direct quantitative comparisons of this compound across varied oil phases are not extensively available in published literature, this document synthesizes established principles of emulsion science and available data to offer valuable insights into its expected performance. Detailed experimental protocols are provided to empower researchers to conduct their own comparative studies.
This compound, the potassium salt of lauric acid, is an anionic surfactant widely utilized for its ability to create and stabilize oil-in-water (o/w) emulsions. Its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the dispersion of immiscible liquids. The stability of emulsions formulated with this compound is enhanced by the formation of a robust interfacial film that acts as a mechanical barrier to droplet coalescence.
Performance Comparison: Non-Polar vs. Polar Oil Systems
The performance of an emulsifier is significantly influenced by the nature of the oil phase. Here, we compare the expected performance of this compound in a non-polar system (e.g., mineral oil) versus a more polar system (e.g., vegetable oil).
| Performance Metric | Non-Polar Oil System (e.g., Mineral Oil) | Polar Oil System (e.g., Vegetable Oil) | Rationale |
| Emulsion Type | Primarily Oil-in-Water (o/w) | Primarily Oil-in-Water (o/w) | This compound is a hydrophilic surfactant, making it more suitable for stabilizing oil droplets in a continuous aqueous phase. |
| Emulsion Stability | Potentially Lower | Potentially Higher | The interaction between the hydrophobic tail of this compound and the non-polar mineral oil may be weaker compared to the interactions with the triglyceride esters in vegetable oils. This can lead to a less stable interfacial film. The degree of saturation of fatty acids in vegetable oils can also impact stability. |
| Droplet Size | Potentially Larger | Potentially Smaller | More effective reduction of interfacial tension and a more stable interfacial film in polar oil systems can lead to the formation of smaller droplets during emulsification. |
| Creaming Rate | Potentially Faster | Potentially Slower | Larger droplet size and potentially weaker electrostatic repulsion (lower zeta potential) in non-polar systems can lead to a faster rate of creaming. |
| Zeta Potential | Expected to be Negative | Expected to be Negative | As an anionic surfactant, this compound will impart a negative charge to the oil droplets, leading to electrostatic repulsion that contributes to stability. The magnitude may vary depending on the oil's interaction with the surfactant at the interface. Generally, a zeta potential more negative than -30 mV is indicative of good stability. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
Emulsion Preparation (Oil-in-Water)
Objective: To prepare a stable oil-in-water emulsion using this compound as the emulsifier.
Materials:
-
This compound
-
Oil phase (e.g., Mineral oil or a specific vegetable oil like soybean oil)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Dissolve a predetermined concentration of this compound in deionized water. Heat the solution to 70-80°C to ensure complete dissolution.
-
Oil Phase Preparation: Heat the oil phase to the same temperature as the aqueous phase (70-80°C).
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 5000-10000 rpm) for a set duration (e.g., 5-10 minutes).
-
Maintain the temperature during the emulsification process.
-
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Store the prepared emulsion in a sealed container for further characterization.
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the emulsion.
Method: Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a particle size analyzer (e.g., Malvern Zetasizer). Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
Transfer the diluted emulsion to a suitable cuvette.
-
Place the cuvette in the instrument and initiate the measurement.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis: The instrument's software will provide the mean droplet diameter (Z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Emulsion Stability Assessment
Objective: To quantify the extent of creaming over time as an indicator of emulsion instability.
Procedure:
-
Transfer a known volume of the freshly prepared emulsion into a graduated cylinder or test tube and seal it.
-
Store the cylinder at a controlled temperature (e.g., 25°C or 40°C) and protect it from agitation.
-
At specified time intervals (e.g., 24h, 48h, 7 days), measure the height of the serum layer (H_s, the clear layer at the bottom) and the total height of the emulsion (H_t).
-
Calculate the Creaming Index (CI) using the following formula: CI (%) = (H_s / H_t) x 100
Objective: To determine the surface charge of the oil droplets, which is a key indicator of electrostatic stability.
Method: Electrophoretic Light Scattering (ELS)
-
Sample Preparation: Dilute the emulsion with deionized water to an appropriate concentration.
-
Instrument Setup: Use a zeta potential analyzer (e.g., Malvern Zetasizer).
-
Measurement:
-
Inject the diluted sample into the specific folded capillary cell.
-
Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated.
-
Perform multiple measurements for accuracy.
-
-
Data Analysis: The software will provide the average zeta potential value in millivolts (mV).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the preparation of an oil-in-water emulsion stabilized by this compound.
Caption: Workflow for the characterization of emulsion stability and physical properties.
Conclusion
This compound is a versatile and effective emulsifier for o/w systems. While this guide provides a framework for understanding its performance in different oil phases, it is crucial for researchers to conduct specific experimental evaluations based on their unique formulation requirements. The provided protocols and workflows offer a solid foundation for such investigations, enabling the development of stable and effective emulsion-based products. Further research into the direct comparison of this compound's performance in various oil systems would be a valuable contribution to the fields of pharmaceutical and cosmetic science.
A Comparative Guide to the Interaction of Potassium Laurate with Other Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the interactions between potassium laurate, an anionic surfactant derived from lauric acid, and other classes of surfactants. Understanding these interactions is crucial for optimizing formulations in various applications, from pharmaceuticals to personal care products. This document presents available experimental data, details key experimental protocols, and visualizes the underlying principles and workflows.
Introduction to Surfactant Interactions
Surfactants, or surface-active agents, are amphiphilic molecules that reduce surface tension between two liquids or between a liquid and a solid. When different types of surfactants are mixed in a solution, they can interact in ways that lead to properties significantly different from those of the individual components. These interactions can be synergistic, where the mixed system exhibits enhanced performance (e.g., a lower critical micelle concentration), or antagonistic, where the performance is diminished.
This compound, as an anionic surfactant, readily interacts with other surfactant types, including non-ionic, cationic, and amphoteric surfactants. These interactions are primarily governed by electrostatic forces, hydrophobic interactions, and steric effects between the surfactant molecules at interfaces and within mixed micelles.
Data Presentation: Performance of Mixed Surfactant Systems
While specific experimental data for this compound in mixed surfactant systems is not abundantly available in publicly accessible literature, we can draw parallels from studies on the closely related anionic surfactant, sodium dodecyl sulfate (SDS). The principles governing the interactions are largely the same. The following tables summarize typical experimental data for mixed surfactant systems involving anionic surfactants like SDS, which can be considered illustrative for this compound systems.
Table 1: Critical Micelle Concentration (CMC) of Mixed Anionic-Non-ionic Surfactant Systems (Illustrative Example)
| Surfactant System (Molar Ratio) | CMC (mM) | Interaction Parameter (β) | Nature of Interaction |
| Sodium Dodecyl Sulfate (SDS) only | 8.2 | - | - |
| Polysorbate 20 (Tween 20) only | 0.06 | - | - |
| SDS : Tween 20 (9:1) | 1.5 | -2.5 | Synergistic |
| SDS : Tween 20 (1:1) | 0.5 | -3.8 | Strongly Synergistic |
| SDS : Tween 20 (1:9) | 0.1 | -2.1 | Synergistic |
Note: The data in this table is illustrative and based on typical values found for SDS-non-ionic surfactant mixtures. The interaction parameter (β) is calculated using Rubingh's theory; negative values indicate synergism.
Table 2: Surface Tension of Mixed Anionic-Cationic Surfactant Systems (Illustrative Example)
| Surfactant System (Molar Ratio) | Surface Tension at CMC (mN/m) |
| Sodium Dodecyl Sulfate (SDS) only | 38.5 |
| Cetyltrimethylammonium Bromide (CTAB) only | 36.0 |
| SDS : CTAB (1:1) | 25.0 |
Note: This data is illustrative of the strong synergistic interaction observed in anionic-cationic mixtures, leading to a significant reduction in surface tension.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with other surfactants.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Glassware (beakers, volumetric flasks, pipettes)
-
Magnetic stirrer and stir bars
Materials:
-
This compound
-
Co-surfactant (e.g., a non-ionic, cationic, or amphoteric surfactant)
-
Deionized water
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound and the co-surfactant in deionized water at a specific molar ratio.
-
Serial Dilutions: Prepare a series of dilutions of the mixed surfactant stock solution with deionized water to obtain a range of concentrations, both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Measurement:
-
Place a sample of a specific concentration in the sample vessel.
-
Allow the solution to equilibrate thermally.
-
Measure the surface tension. For the Du Noüy ring method, this involves measuring the force required to pull a platinum-iridium ring from the surface. For the Wilhelmy plate method, a platinum plate is used.
-
Repeat the measurement for each dilution.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the total surfactant concentration.
-
The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a region where it remains relatively constant.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.
-
Calculation of Interaction Parameter (β) using Rubingh's Theory
Objective: To quantify the nature and strength of the interaction between two surfactants in a mixed micelle.
Theoretical Background: Rubingh's theory, based on regular solution theory, is used to calculate the interaction parameter (β) for binary surfactant mixtures. A negative β value indicates synergistic interaction (attraction between the two surfactants), a positive value indicates antagonism (repulsion), and a value of zero suggests ideal mixing.
Calculation: The interaction parameter (β) can be determined from the experimentally measured CMC values of the pure surfactants and their mixtures using the following equation:
Where:
-
X₁ is the mole fraction of surfactant 1 in the mixed micelle (can be determined iteratively from another equation derived from the theory).
-
α₁ is the mole fraction of surfactant 1 in the total surfactant mixture in the bulk solution.
-
C₁₂ is the CMC of the mixed surfactant system.
-
C₁ and C₂ are the CMCs of the pure surfactants 1 and 2, respectively.
Visualizations
Surfactant Interaction Logic
Caption: Logical relationships of this compound interactions.
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination by surface tensiometry.
Theoretical Framework for Mixed Micelle Formation
A Comparative Analysis of Sodium Lauryl Sulfate and Potassium Laurate in Percutaneous Absorption Studies
For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at Two Common Surfactants and Their Impact on Skin Barrier Function and Irritation.
Sodium lauryl sulfate (SLS) and potassium laurate (PL) are two anionic surfactants frequently encountered in pharmaceutical and cosmetic formulations. While both serve as effective cleansing and emulsifying agents, their interactions with the skin barrier and subsequent effects on percutaneous absorption and irritation potential differ significantly. This guide provides a comprehensive comparison of SLS and PL, summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways to inform formulation development and dermatological research.
Executive Summary
Sodium lauryl sulfate is a well-characterized potent skin irritant and penetration enhancer. Its ability to disrupt the stratum corneum, the outermost layer of the skin, leads to increased transepidermal water loss (TEWL) and facilitates the absorption of other molecules. In contrast, this compound, a key component of traditional soaps, is generally considered to be a milder surfactant. However, studies indicate that pure sodium laurate can be more irritating than SLS in certain conditions, highlighting the importance of the specific fatty acid chain length and formulation characteristics. This guide delves into the quantitative differences in their effects on skin barrier integrity and the underlying inflammatory signaling pathways.
Comparative Data on Skin Barrier Function and Irritation
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a direct comparison of the effects of SLS and PL on key skin parameters.
| Parameter | Sodium Lauryl Sulfate (SLS) | This compound (PL) / Sodium Laurate (as proxy) | Reference Study |
| Transepidermal Water Loss (TEWL) | Significant increase | Slight to moderate increase | [1] |
| Erythema (Redness) | Significant increase | Moderate increase | [1] |
| Skin Hydration (Corneometry) | Decrease (drying effect) | Potential for drying depending on formulation | [2][3] |
| Cytokine Release (e.g., IL-1α, IL-8) | Significant induction | Data not extensively available, but expected to induce inflammatory cytokines | [4] |
Table 1: Comparison of Effects on Skin Barrier and Irritation Markers.
| Study Type | Compound | Concentration | Permeability Coefficient (Kp) | Enhancement Ratio | Reference |
| In vitro (Rat Skin) | 5-Fluorouracil | 1% SLS pretreatment | Increased | ~2.5 | [5] |
| In vitro (Rat Skin) | Antipyrine | 1% SLS pretreatment | Increased | ~2.0 | [5] |
| In vivo (Human Skin) | Polyethylene Glycols | 5% SLS pretreatment | 1.20 to 2.09 x 10⁻⁵ cm/h | ~3-fold increase | [6] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
In Vitro Percutaneous Absorption Study using Franz Diffusion Cells
This method is widely used to assess the penetration of substances through the skin.
Objective: To quantify the rate and extent of percutaneous absorption of a test substance.
Apparatus:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine or rat skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Magnetic stirrer
-
Water bath for temperature control (32°C to mimic skin surface temperature)
-
Analytical instrument (e.g., HPLC, LC-MS) for quantification
Procedure:
-
Skin Preparation: Excised full-thickness skin is carefully dermatomed to a uniform thickness (typically 200-500 µm).
-
Cell Assembly: The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Dosing: A known amount of the test formulation (containing SLS or PL) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor solution are collected and replaced with fresh, pre-warmed receptor solution.
-
Analysis: The concentration of the test substance in the collected samples is quantified using a validated analytical method.
-
Data Calculation: The cumulative amount of substance permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
References
- 1. A comparative study of three cytotoxicity test methods for nanomaterials using sodium lauryl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. paulaschoice-eu.com [paulaschoice-eu.com]
- 3. beautydecoded.com [beautydecoded.com]
- 4. researchgate.net [researchgate.net]
- 5. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. babacare.de [babacare.de]
Comparative analysis of the phase diagrams of different alkali metal laurates
A comprehensive guide for researchers, scientists, and drug development professionals on the phase behavior of lithium, sodium, potassium, rubidium, and cesium laurates in aqueous systems.
The phase behavior of alkali metal laurates, a homologous series of soaps, is of significant interest in various scientific and industrial fields, including pharmaceuticals, materials science, and colloid chemistry. Their self-assembly into diverse liquid crystalline and mesophasic structures in water governs their macroscopic properties and functional efficacy. This guide provides a comparative analysis of the phase diagrams of different alkali metal laurates, presenting available quantitative data, detailing experimental methodologies for their characterization, and illustrating the logical workflow for such a comparative study.
Comparative Data of Alkali Metal Laurate Properties
The phase behavior of alkali metal laurates is critically influenced by the nature of the alkali metal cation. The ionic radius and hydration energy of the cation affect the packing of the surfactant molecules, leading to differences in their Krafft temperature (TK) and critical micelle concentration (CMC). The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC, and above which micelles can form. Below this temperature, the surfactant exists in a crystalline or hydrated solid form.[1][2]
A summary of the available quantitative data for the Krafft point and CMC of various alkali metal laurates is presented below. It is important to note that literature data for rubidium and cesium laurates are scarce.
| Alkali Metal Laurate | Cation | Krafft Point (TK) | Critical Micelle Concentration (CMC) |
| Lithium Laurate (LiL) | Li⁺ | > 100 °C (inferred)[3] | No experimental data found; estimated to be similar to sodium laurate (~25.6 mmol/L)[4] |
| Sodium Laurate (NaL) | Na⁺ | ~30 °C[5] | ~25.6 - 30 mmol/L[4][5] |
| Potassium Laurate (KL) | K⁺ | ~25 °C[6] | ~24 mmol/L |
| Rubidium Laurate (RbL) | Rb⁺ | Data not readily available | Data not readily available |
| Cesium Laurate (CsL) | Cs⁺ | Data not readily available | Data not readily available |
Note: The Krafft point and CMC values can be influenced by experimental conditions such as concentration and the presence of electrolytes.
Phase Diagrams of Alkali Metal Laurate-Water Systems
For instance, the phase diagram of the this compound/decanol/water system has been studied, revealing nematic, isotropic, hexagonal, and ordered phases.[7][8] Although this is a ternary system, it provides insights into the rich phase behavior of this compound. The phase behavior of sodium laurate in water has also been investigated, showing the formation of micelles, hexagonal, and lamellar structures at different concentrations.[9]
Experimental Protocols
The determination of phase diagrams and characteristic properties of alkali metal laurates involves several key experimental techniques.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[10]
Methodology:
-
Sample Preparation: A known weight of the alkali metal laurate is hermetically sealed in an aluminum pan. For aqueous systems, a specific concentration of the laurate in water is prepared and sealed.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points and enthalpies.
-
Thermal Program: The sample is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).
-
Data Analysis: The heat flow is recorded as a function of temperature. Endothermic peaks correspond to melting or other phase transitions requiring heat input, while exothermic peaks indicate crystallization or other heat-releasing transitions. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline structure and different phases of materials.[11][12]
Methodology:
-
Sample Preparation: The alkali metal laurate sample, either in powder form or as a hydrated paste, is placed in a sample holder.
-
Instrument Setup: An X-ray diffractometer is used, which generates a monochromatic X-ray beam.
-
Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is measured.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are characteristic of the crystal structure. Different phases (e.g., crystalline, lamellar, hexagonal) will produce distinct diffraction patterns.
Polarized Light Microscopy
Polarized light microscopy is used to visualize and identify anisotropic phases, such as liquid crystals, which exhibit birefringence.[13]
Methodology:
-
Sample Preparation: A small amount of the alkali metal laurate-water mixture is placed on a microscope slide and covered with a coverslip.
-
Observation: The sample is observed under a polarizing microscope equipped with a hot stage to control the temperature.
-
Phase Identification: Isotropic phases (like micellar solutions) will appear dark under crossed polarizers, while anisotropic liquid crystalline phases will exhibit characteristic textures and colors due to birefringence. Changes in these textures upon heating or cooling indicate phase transitions.
Conductivity Measurement
Conductivity measurements are commonly used to determine the critical micelle concentration (CMC) of ionic surfactants.
Methodology:
-
Solution Preparation: A series of solutions of the alkali metal laurate in water with varying concentrations are prepared.
-
Measurement: The electrical conductivity of each solution is measured at a constant temperature.
-
Data Analysis: The conductivity is plotted against the surfactant concentration. A distinct break in the slope of the plot indicates the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for conducting a comparative analysis of the phase diagrams of different alkali metal laurates.
This workflow begins with acquiring data from both literature searches and experimental work. The samples are then characterized using a suite of analytical techniques. The data from these characterizations are used to construct phase diagrams and tabulate key quantitative parameters. Finally, a comparative analysis is performed to understand the structure-property relationships across the series of alkali metal laurates.
References
- 1. Krafft temperature - Wikipedia [en.wikipedia.org]
- 2. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic and thermodynamic study on hydrolysis of sodium laurate in aqueous phase accompanied by transfer into oil phases containing different organic additives (I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Antimicrobial Spectrum of Potassium Laurate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of potassium laurate against a range of microorganisms and other common antimicrobial agents. The information is supported by available experimental data to aid in the evaluation of its potential applications in research and development.
Executive Summary
This compound, the potassium salt of the saturated fatty acid lauric acid, is a surfactant known for its antimicrobial properties.[1] Its primary mechanism of action involves the disruption of the cell membranes of microorganisms, leading to cell lysis and death. This guide synthesizes available data on its efficacy against various bacteria and fungi, and provides context by comparison with other fatty acid salts and conventional antimicrobial agents. While comprehensive data on this compound is still emerging, studies on lauric acid and its monoglyceride, monolaurin, provide strong indications of its potential antimicrobial spectrum.
Antimicrobial Spectrum of this compound and Related Compounds
The antimicrobial activity of this compound and its related compounds has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from various studies. It is important to note that much of the available detailed data is for lauric acid and its derivative monolaurin, which are used here as proxies for the activity of this compound due to the close structural and functional relationship.
Table 1: Antibacterial Activity of this compound and Related Compounds
| Microorganism | Compound | MIC | MBC | Reference(s) |
| Streptococcus mutans | This compound | 21.9 mM | Not Reported | [2] |
| Staphylococcus aureus | Potassium Soap (from Olive Oil) | < 1% | Not Reported | [3] |
| Staphylococcus aureus | Lauric Acid | 156 µg/mL | Not Reported | [4] |
| Staphylococcus aureus | Monolaurin | 128 µg/mL | 100 µg/mL | [5] |
| Escherichia coli | Potassium Soap (from Olive Oil) | < 1% | Not Reported | [3] |
| Escherichia coli | Monolaurin | >4000 µg/mL | Not Reported | [1][6] |
Table 2: Antifungal Activity of this compound and Related Compounds
| Microorganism | Compound | MIC | MFC | Reference(s) |
| Candida albicans | Monolaurin | 125 µg/mL | Not Reported | [5] |
Note: The activity of fatty acid salts can be influenced by factors such as pH and the presence of other substances.[6]
Comparison with Other Antimicrobial Agents
Direct quantitative comparisons of the antimicrobial efficacy of this compound with common antiseptics like benzalkonium chloride and chlorhexidine gluconate are limited in the available scientific literature. However, some studies provide a basis for a qualitative comparison.
-
Fatty Acid Salts vs. Synthetic Detergents: In a study comparing the ability to remove Staphylococcus aureus biofilms, potassium oleate (another fatty acid salt) was found to be more effective than sodium lauryl ether sulfate (SLES) and sodium lauryl sulfate (SLS), which are common synthetic detergents.[7]
-
Fatty Acid Salts vs. Alcohol-Based Disinfectants: Potassium oleate has demonstrated comparable bactericidal activity against Staphylococcus aureus and Escherichia coli to an alcohol-based disinfectant after a 10-minute exposure.[7]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, a fundamental experiment for assessing its antimicrobial spectrum.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal strains to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate and inoculate them into a tube of sterile broth.
-
Incubate the broth culture at an appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plate using sterile broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with the microorganism, no this compound) and a negative control (broth only) on each plate.
-
Incubate the plates at the appropriate temperature and duration (e.g., 16-20 hours at 37°C for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Mandatory Visualizations
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. Antibacterial Effect of Fatty Acid Salts on Oral Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lauric acid, potassium salt | C12H23KO2 | CID 23675775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of Potassium Laurate Against Synthetic Surfactants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of potassium laurate, a naturally derived anionic surfactant, against common synthetic surfactants. The selection of an appropriate surfactant is a critical decision in drug development and formulation, influencing product stability, efficacy, and safety. This document summarizes key performance indicators based on available experimental data to aid in this selection process.
Executive Summary
This compound, the potassium salt of lauric acid, is a well-established anionic surfactant valued for its cleansing and foaming properties.[1] As a naturally derived material, it is often considered in formulations seeking a "greener" profile. Synthetic surfactants, such as Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and polysorbates (e.g., Tween 80), are widely used for their consistent performance and cost-effectiveness. This guide benchmarks this compound's performance in terms of its critical micelle concentration (CMC), surface tension reduction, foaming ability, and emulsification power against these synthetic counterparts.
Data Presentation: Performance Metrics
The following tables summarize the key performance indicators for this compound and selected synthetic surfactants. It is important to note that experimental values can vary based on the specific conditions of the measurement (e.g., temperature, pH, water hardness, and purity of the surfactant).
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Source |
| This compound | Anionic (Soap) | 8.0 (at 23°C) | [2] |
| Sodium Dodecyl Sulfate (SDS) | Anionic (Sulfate) | 8.1 | [3] |
| Sodium Laureth Sulfate (SLES) | Anionic (Ether Sulfate) | ~0.8-2.3 | [4] |
Table 1: Critical Micelle Concentration (CMC) Comparison. The CMC is the concentration at which surfactant molecules begin to form micelles, a critical parameter for detergency and solubilization.
| Surfactant | Surface Tension at CMC (mN/m) | Source |
| This compound | ~25 | [5] |
| Sodium Dodecyl Sulfate (SDS) | ~39 | |
| Sodium Laureth Sulfate (SLES) | ~32-34 | [4] |
Table 2: Surface Tension Reduction Comparison. The ability of a surfactant to lower the surface tension of water is a primary indicator of its surface activity.
| Surfactant | Foam Volume / Stability | Source |
| This compound (as part of a coconut/canola oil soap blend) | High foam stability, synergistic effects observed in blends. | [6] |
| Sodium Laureth Sulfate (SLES) | High initial foam volume, but stability can be lower than some fatty acid soaps. | [4][7] |
Table 3: Foaming Performance Comparison. Foaming is a key characteristic for many cleansing formulations. Direct quantitative comparisons are limited in the literature.
| Surfactant | Emulsification Performance | Source |
| This compound | Good emulsifying capabilities. | [5] |
| Polysorbate 80 (Tween 80) | Excellent oil-in-water emulsifier, widely used in pharmaceutical formulations. | [8] |
Table 4: Emulsification Power Comparison. Emulsification is crucial for the stability of biphasic systems like creams and lotions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by measuring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.
1. Surface Tension Method:
-
A series of aqueous solutions of the surfactant at varying concentrations are prepared.
-
The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring method or Wilhelmy plate method).
-
Surface tension is plotted against the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which the surface tension plateaus.
2. Conductivity Method (for ionic surfactants):
-
The specific conductivity of a series of surfactant solutions of different concentrations is measured using a conductivity meter.
-
Conductivity is plotted against the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines is the CMC.
Foamability and Foam Stability Testing
Ross-Miles Method (ASTM D1173):
-
A standard volume of a surfactant solution of a specific concentration is poured from a specified height into a glass column containing a smaller volume of the same solution.
-
The initial height of the foam generated is measured. This is an indication of the surfactant's foamability.
-
The height of the foam is then measured again after a set period (e.g., 5 minutes). The percentage of foam height remaining is a measure of foam stability.
R5 Parameter:
-
Foam is generated by sparging gas at a fixed flow rate through the surfactant solution in a graduated cylinder.
-
The initial foam height is measured.
-
The foam height is measured again after 5 minutes.
-
The R5 value is the ratio of the foam height at 5 minutes to the initial foam height, providing a measure of foam stability.
Emulsification Index (E24) Determination
-
A known volume of the surfactant solution is mixed with an equal volume of an immiscible oil (e.g., kerosene, mineral oil).
-
The mixture is vortexed at high speed for a set time (e.g., 2 minutes) to form an emulsion.
-
The emulsion is allowed to stand for 24 hours.
-
The height of the emulsion layer and the total height of the liquid are measured.
-
The Emulsification Index (E24) is calculated using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid) x 100[9]
Mandatory Visualization
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 5. CAS 10124-65-9: this compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Selected Polysorbate and Sucrose Ester Emulsifiers on the Physicochemical Properties of Astaxanthin Nanodispersions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Rheological Properties of Potassium Laurate and Potassium Oleate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the rheological characteristics of aqueous solutions of two common anionic surfactants: potassium laurate and potassium oleate. Understanding the flow behavior of these solutions is critical for a wide range of applications, including the formulation of pharmaceuticals, personal care products, and industrial detergents. This document summarizes key experimental data, outlines typical experimental protocols for rheological characterization, and discusses the underlying physicochemical principles that govern the observed properties.
Introduction: The Role of Molecular Structure in Rheology
This compound and potassium oleate are both potassium salts of fatty acids, functioning as anionic surfactants. Their self-assembly into micelles in aqueous solutions is the primary determinant of the solution's rheological behavior. The key difference between them lies in their hydrophobic tails: this compound is derived from lauric acid, a saturated 12-carbon fatty acid, while potassium oleate is derived from oleic acid, an 18-carbon monounsaturated fatty acid. This seemingly subtle difference in molecular structure—specifically the longer chain length and the presence of a double bond in the oleate—leads to significant variations in their rheological properties.
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of these surfactants is essential for interpreting their rheological behavior.
| Property | This compound | Potassium Oleate | Source(s) |
| Chemical Formula | C₁₂H₂₃KO₂ | C₁₈H₃₃KO₂ | [1][2] |
| Molar Mass | 238.41 g/mol | 320.55 g/mol | [1][3] |
| Appearance | White or light-tan powder/paste | Yellowish or brownish soft mass or liquid | [1][3] |
| Solubility in Water | Soluble | Good solubility | [1][4] |
| Typical pH (1% solution) | 8.5 - 10.5 | 9.5 - 11.4 | [4][5] |
Rheological Behavior: A Comparative Discussion
The rheological properties of surfactant solutions, such as viscosity and viscoelasticity, are highly dependent on the concentration of the surfactant, temperature, and the presence of additives like electrolytes.
Viscosity
At low concentrations, both this compound and potassium oleate solutions exhibit low viscosities, close to that of water. As the concentration increases above the critical micelle concentration (CMC), the surfactants self-assemble into micelles. For this compound, these are typically spherical at lower concentrations. In contrast, the longer, bent hydrocarbon chain of potassium oleate promotes the formation of larger, more elongated or worm-like micelles, especially in the presence of salts like KCl.[6][7]
The entanglement of these worm-like micelles in potassium oleate solutions leads to a dramatic increase in viscosity.[7] The viscosity of potassium oleate solutions can be several orders of magnitude higher than that of water, even at relatively low concentrations.[7] For instance, the zero-shear viscosity of a potassium oleate solution can increase significantly with concentration, reaching values as high as 2500 Pa·s at 8 wt% in the presence of 6 wt% KCl.[8]
While specific data for the viscosity of this compound solutions as a function of concentration is less readily available in the reviewed literature, it is generally expected to be significantly lower than that of potassium oleate under similar conditions due to the formation of smaller, less entangled micelles.
Table 1: Zero-Shear Viscosity of Potassium Oleate Solutions (in 6 wt% KCl) at 20°C
| Potassium Oleate Concentration (wt%) | Zero-Shear Viscosity (η₀) (Pa·s) |
| ~1 | ~0.1 |
| ~2 | ~1 |
| ~4 | ~100 |
| ~8 | ~2500 |
Note: Data is estimated from graphical representations in the cited literature and should be considered approximate.[7][8]
Viscoelasticity
Viscoelasticity is a key characteristic of many surfactant solutions, particularly those containing worm-like micelles. These solutions exhibit both viscous (liquid-like) and elastic (solid-like) properties. The viscoelastic behavior is often characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component.
For potassium oleate solutions in the semidilute regime, the rheological properties can often be described by the Maxwell model, which is characteristic of a single relaxation time.[6] At concentrations above the overlap concentration of micelles, these solutions can exhibit significant elasticity.[6]
Direct experimental data for the viscoelastic properties of this compound solutions is not prevalent in the searched literature. However, it is anticipated that this compound solutions would exhibit significantly less elastic character compared to potassium oleate solutions under similar conditions due to the less favorable formation of entangled worm-like micelles.
Experimental Protocols for Rheological Characterization
The following outlines a general experimental protocol for the rheological characterization of surfactant solutions.
Sample Preparation
-
Materials: this compound or potassium oleate, deionized water, and any additives (e.g., KCl).
-
Procedure:
-
Prepare a stock solution of the surfactant by dissolving a known weight of the surfactant in a specific volume of deionized water. Gentle heating and stirring may be required to facilitate dissolution, especially for this compound.
-
If additives are used, they should be dissolved in the water prior to adding the surfactant.
-
Prepare a series of solutions with varying surfactant concentrations by diluting the stock solution.
-
Allow the solutions to equilibrate at the desired experimental temperature before measurement.
-
Rheological Measurements
-
Instrumentation: A controlled-stress or controlled-strain rheometer equipped with appropriate geometry (e.g., cone-and-plate or concentric cylinder) is typically used.
-
Steady Shear Viscosity Measurements:
-
Load the sample onto the rheometer.
-
Allow the sample to reach thermal equilibrium.
-
Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.01 to 1000 s⁻¹) and measuring the corresponding shear stress.
-
Plot the viscosity as a function of shear rate.
-
-
Oscillatory (Dynamic) Measurements for Viscoelasticity:
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR), where G' and G'' are independent of the applied strain.
-
Select a strain within the LVR for subsequent frequency sweeps.
-
Perform a frequency sweep at a constant strain over a desired range of angular frequencies (e.g., 0.1 to 100 rad/s).
-
Measure the storage modulus (G') and the loss modulus (G'') as a function of frequency.
-
Logical Workflow for Rheological Analysis
The following diagram illustrates a typical workflow for the comparative rheological study of surfactant solutions.
Caption: Experimental workflow for comparative rheological studies.
Signaling Pathways and Logical Relationships
The rheological behavior of these surfactant solutions is a direct consequence of their self-assembly into different micellar structures, which is governed by molecular parameters and solution conditions.
Caption: Relationship between molecular structure and rheology.
Conclusion
The rheological properties of this compound and potassium oleate solutions differ significantly due to variations in their molecular structures. Potassium oleate, with its longer and unsaturated hydrocarbon tail, tends to form entangled worm-like micelles, leading to solutions with high viscosity and pronounced viscoelastic behavior, especially in the presence of electrolytes. In contrast, this compound typically forms smaller, spherical micelles, resulting in solutions with considerably lower viscosity and elasticity. The choice between these two surfactants for a specific application will, therefore, depend on the desired rheological profile of the final formulation. For applications requiring significant thickening and structuring, potassium oleate is the more suitable candidate, while this compound is preferable for formulations where low viscosity is desired.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium Oleate | C18H33KO2 | CID 23665571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium oleate | 143-18-0 [chemicalbook.com]
- 4. Potassium Oleate - PCC Group Product Portal [products.pcc.eu]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Potassium Laurate: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of potassium laurate in a research environment, ensuring the safety of personnel and regulatory compliance.
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a common surfactant and emulsifier. Adherence to these procedures is critical for minimizing risks and ensuring compliance with federal, state, and local regulations.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides in-depth information regarding potential hazards, necessary precautions, and emergency responses.
Personal Protective Equipment (PPE):
When handling this compound, especially in solid form or concentrated solutions, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles to prevent eye contact, which can cause serious irritation.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, to prevent skin irritation.[1]
-
Protective Clothing: A lab coat to protect against accidental spills.
-
Respiratory Protection: If handling fine powders and dust generation is likely, a NIOSH-approved respirator is recommended to prevent respiratory irritation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that it is a chemical waste product. As such, it must be managed through the appropriate hazardous waste streams within your institution.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step in preventing hazardous reactions and ensuring correct disposal.
-
Solid this compound: Collect solid this compound waste in a designated, clearly labeled, and compatible container.
-
Aqueous Solutions of this compound: Collect liquid waste in a dedicated, leak-proof hazardous waste container.
-
Incompatible Wastes: Do not mix this compound waste with strong oxidizing agents.[1] Always maintain separate waste streams for incompatible chemicals.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Requirements: Waste containers must be in good condition, compatible with this compound, and kept securely closed except when adding waste.
-
Labeling: All hazardous waste containers must be clearly labeled. The label must include:
Step 3: Spill and Contamination Cleanup
In the event of a spill, prompt and safe cleanup is essential.
-
Small Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable, labeled hazardous waste container.[1]
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
Step 4: Final Disposal
This compound waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do Not Dispose Down the Drain: Safety Data Sheets for this compound explicitly state not to let the product enter drains or waterways.[1]
-
Schedule a Pickup: When your hazardous waste container is full, contact your EHS office to schedule a waste pickup.
Decontamination of Empty Containers:
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water).
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[6]
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Completely remove or deface the original chemical label before disposing of the container in the regular trash.[7]
Quantitative Disposal Parameters
| Parameter | Guideline | Citation |
| pH for Drain Disposal (General) | Aqueous solutions with a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, provided they are not otherwise hazardous. Note: This is a general guideline and does not override the specific prohibition of drain disposal for this compound. | [6] |
| Satellite Accumulation Area (SAA) Limit | A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | [6] |
| Accumulation Time Limit | Hazardous waste should not be accumulated in laboratories for more than nine months. Some extremely hazardous wastes have a 90-day limit. | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. gzlabfurniture.com [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Laurate
Essential guidance for laboratory professionals on the safe handling, storage, and disposal of potassium laurate, ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a common reagent in various research and development applications. Adherence to these procedures will minimize risks and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate level of personal protective equipment is critical to mitigate the risks associated with handling this compound, which can cause skin and serious eye irritation.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Weighing | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves (inspected prior to use), laboratory coat, and close-toed footwear.[1] | Not generally required if handled in a well-ventilated area.[1][2] |
| Preparing Solutions | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate.[1] | Impervious clothing and chemical-resistant gloves.[1][3] | If dust or aerosols may be generated, or if exposure limits are exceeded, a full-face respirator is recommended.[3] |
| Spill Cleanup | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended.[1] | Fire/flame resistant and impervious clothing, chemical-resistant gloves.[1][3] | A full-face respirator is recommended, especially for large spills or in poorly ventilated areas.[3] |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[3] | Chemical-resistant gloves and a laboratory coat.[1][2] | Not generally required if handling sealed waste containers in a well-ventilated area.[1][2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to use is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Location: Store the container in a dry, cool, and well-ventilated place.[3] Keep it tightly closed and store it away from incompatible materials such as strong oxidizing agents.[2][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] The use of a chemical fume hood is recommended, especially when generating dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Hygiene Practices: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[1][2]
-
Skin Contact: Take off contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water.[1][3] If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person into fresh air.[1][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
Waste Collection and Storage
-
Container: Collect waste this compound in a suitable, closed, and clearly labeled container.[3]
-
Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.
Disposal Method
-
Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1] Consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
Container Disposal
-
Rinsing: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Incineration: Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[3]
Caption: Emergency response procedures for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
